molecular formula C12H20O2 B147470 Terpinyl acetate CAS No. 80-26-2

Terpinyl acetate

Cat. No.: B147470
CAS No.: 80-26-2
M. Wt: 196.29 g/mol
InChI Key: IGODOXYLBBXFDW-UHFFFAOYSA-N
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Description

Alpha-Terpinyl acetate is a p-menthane monoterpenoid.
alpha-Terpinyl acetate is a natural product found in Perilla frutescens, Asarum epigynum, and other organisms with data available.
Terpinyl acetate is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methylcyclohex-3-en-1-yl)propan-2-yl acetate
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InChI

InChI=1S/C12H20O2/c1-9-5-7-11(8-6-9)12(3,4)14-10(2)13/h5,11H,6-8H2,1-4H3
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InChI Key

IGODOXYLBBXFDW-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=CCC(CC1)C(C)(C)OC(=O)C
Source PubChem
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Molecular Formula

C12H20O2
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DSSTOX Substance ID

DTXSID2026496
Record name alpha-Terpinyl acetate
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Molecular Weight

196.29 g/mol
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Physical Description

Liquid, Dry Powder, Liquid; Liquid, colourless liquid with a sweet, refreshing, herbaceous odour
Record name 3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl-, 1-acetate
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Record name Terpineol, acetate
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Record name Terpinyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

115.00 °C. @ 2.00 mm Hg
Record name alpha-Terpineol acetate
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Solubility

soluble in alcohol, most fixed oils, propylene glycol, mineral oil; slightly soluble in glycerol; insoluble in water, 1 ml in 5 ml 70% alcohol (in ethanol)
Record name Terpinyl acetate
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Density

0.953-0.962
Record name Terpinyl acetate
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CAS No.

80-26-2, 8007-35-0, 10581-37-0
Record name (±)-α-Terpinyl acetate
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Record name Terpineol acetate
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Record name 3-Cyclohexene-1-methanol, .alpha.,.alpha.,4-trimethyl-, 1-acetate
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Record name p-menth-1-en-8-yl acetate
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Record name (±)-α,α,4-trimethylcyclohex-3-ene-1-methyl acetate
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Record name .ALPHA.-TERPINYL ACETATE, (±)-
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Record name alpha-Terpineol acetate
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Foundational & Exploratory

The Occurrence and Natural Sources of Terpinyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terpinyl acetate, specifically the alpha-isomer (α-terpinyl acetate), is a monoterpene ester recognized for its pleasant, mild citrus and lavender-like aroma. It is a significant constituent of the essential oils of numerous aromatic plants, contributing substantially to their characteristic fragrance and potential biological activities. This technical guide provides an in-depth review of the primary natural sources of this compound, its quantitative occurrence, and the experimental methodologies used for its extraction and analysis. Furthermore, it outlines the biosynthetic pathway leading to its formation, offering a comprehensive resource for professionals in research, natural product chemistry, and drug development.

Natural Occurrence of this compound

This compound is found in a wide variety of plant essential oils.[1][2][3][4] Its presence is particularly notable in species belonging to the Lamiaceae, Myrtaceae, and Zingiberaceae families. While present in many plants, its concentration can vary significantly based on the plant's species, geographical location, harvest time, and the specific part of the plant used for extraction (e.g., leaves, fruits, or twigs).[5]

The most commercially significant and scientifically studied sources of high-concentration this compound include:

  • Cardamom (Elettaria cardamomum): The essential oil derived from cardamom seeds is one of the richest natural sources of α-terpinyl acetate, which is a key contributor to its complex, spicy-sweet aroma.[6][7][8]

  • Thymus Species: Certain chemotypes of thyme, particularly Thymus pulegioides, have been identified to produce essential oils with exceptionally high levels of α-terpinyl acetate.[9][10][11]

  • Bay Laurel (Laurus nobilis): The essential oil from the leaves and twigs of the bay laurel tree contains significant amounts of this compound, alongside other prominent compounds like 1,8-cineole.[2][5]

  • Myrtle (Myrtus communis): Essential oil extracted from the leaves and berries of the myrtle plant is another notable source of this ester.[8]

  • Other Sources: this compound is also found in pine oil, cajeput oil, cedar oil, and in smaller quantities in plants like sage and ginger.[1][3][12][13]

Quantitative Analysis of this compound in Natural Sources

The concentration of α-terpinyl acetate varies widely among different plant sources. The following table summarizes quantitative data from various studies, showcasing the percentage of α-terpinyl acetate found in the total essential oil composition.

Plant SpeciesPlant Partα-Terpinyl Acetate Content (% of Essential Oil)Reference(s)
Elettaria cardamomum (Cardamom)Cured Capsules/Seeds29.9% - 61.3%[6]
Elettaria cardamomum (Cardamom)Seeds31.3% - 56.7%[7]
Elettaria cardamomum (Cardamom)Seeds55.36 ± 1.33% (Valley green variety)[7]
Thymus pulegioidesAerial PartsUp to 57.50% (in α-TA chemotype)[9]
Laurus nobilis (Bay Laurel)Leaves8.51% - 13.00%[2]
Laurus nobilis (Bay Laurel)Twigs13.1%[5]
Laurus nobilis (Bay Laurel)Leaves14.4%[5]
Myrtus communis (Myrtle)Leaves1.17%[8]
Myrtus communis (Myrtle)Berries0.1% - 5.4%[14]

Biosynthesis of α-Terpinyl Acetate

The formation of α-terpinyl acetate is a multi-step enzymatic process within the plant's secondary metabolism. It begins with the universal precursors of all terpenes, followed by the formation of its direct alcohol precursor, α-terpineol, and a final esterification step.

The biosynthesis originates from the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway, which produces geranyl pyrophosphate (GPP). GPP is then cyclized by a specific monoterpene synthase to form the terpinyl cation, which is subsequently hydrolyzed to yield α-terpineol.

The final and defining step is the acetylation of α-terpineol. This reaction is catalyzed by an Alcohol Acyltransferase (AAT) . While the specific enzyme "α-terpineol acetyltransferase" has not been isolated and characterized in most species, AATs are a known class of enzymes that transfer an acetyl group from acetyl-CoA to an alcohol substrate. This enzymatic reaction completes the synthesis of α-terpinyl acetate.

G cluster_0 Terpenoid Precursor Synthesis cluster_1 Monoterpene Formation cluster_2 Esterification MVA/MEP Pathway MVA/MEP Pathway Geranyl Pyrophosphate (GPP) Geranyl Pyrophosphate (GPP) MVA/MEP Pathway->Geranyl Pyrophosphate (GPP) GPP GPP Terpinyl Cation Terpinyl Cation GPP->Terpinyl Cation GPP->Terpinyl Cation Terpene Synthase α-Terpineol α-Terpineol Terpinyl Cation->α-Terpineol Terpinyl Cation->α-Terpineol H₂O α-Terpinyl Acetate α-Terpinyl Acetate α-Terpineol->α-Terpinyl Acetate α-Terpineol->α-Terpinyl Acetate Acetylation Acetyl-CoA Acetyl-CoA AAT Alcohol Acyltransferase (AAT) Acetyl-CoA->AAT AAT->α-Terpinyl Acetate transfers acetyl group G cluster_0 Analytical Quantification cluster_gcms GC-MS Workflow cluster_hptlc HPTLC Workflow plant Plant Material (e.g., Cardamom Seeds) prep Drying & Grinding plant->prep extract Hydrodistillation prep->extract oil Crude Essential Oil extract->oil dry Drying (Anhydrous Na₂SO₄) oil->dry pure_oil Pure Essential Oil dry->pure_oil gcms_prep Dilution in Solvent pure_oil->gcms_prep hptlc_prep Spotting on Plate pure_oil->hptlc_prep gcms GC-MS Analysis hptlc HPTLC Analysis gcms_inject Injection gcms_prep->gcms_inject gcms_run Chromatographic Separation & Mass Detection gcms_inject->gcms_run gcms_data Data Analysis (Library Match, RI) gcms_run->gcms_data quant Quantitative Data (% this compound) gcms_data->quant hptlc_dev Plate Development (Mobile Phase) hptlc_prep->hptlc_dev hptlc_deriv Derivatization & Heating hptlc_dev->hptlc_deriv hptlc_scan Densitometric Scanning hptlc_deriv->hptlc_scan hptlc_scan->quant

References

An In-depth Technical Guide to the Biosynthesis of Terpinyl Acetate in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Terpinyl acetate is a monoterpene ester responsible for characteristic aromatic profiles in a variety of plants, including those from the Pinaceae and Lamiaceae families.[1][2] Beyond its significant role in the flavor and fragrance industries, it serves protective functions for the plant and is of growing interest for its potential pharmacological applications.[1][3][4] This document provides a comprehensive technical overview of the biosynthetic pathways leading to this compound in plants, designed for professionals in research and drug development. It details the enzymatic steps from primary metabolites to the final ester, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the involved pathways and workflows.

Precursor Biosynthesis: The Terpenoid Building Blocks

All plant terpenoids, including this compound, originate from the universal five-carbon (C5) precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[5][6] Plants uniquely utilize two distinct pathways, localized in different cellular compartments, to generate these fundamental building blocks.[6][7]

  • The Mevalonate (MVA) Pathway: Occurring in the cytosol, this pathway begins with acetyl-CoA and is primarily responsible for producing precursors for sesquiterpenes (C15) and triterpenes (C30).[6][7]

  • The Methylerythritol Phosphate (MEP) Pathway: Localized in the plastids, this pathway uses pyruvate and glyceraldehyde-3-phosphate as substrates.[6][8] It is the principal source of precursors for monoterpenes (C10), such as those in the this compound pathway, as well as diterpenes (C20) and carotenoids (C40).[7][8]

These C5 units are sequentially condensed by prenyltransferase enzymes to form larger prenyl diphosphates. For monoterpenes, one molecule of DMAPP and one molecule of IPP are joined to form the C10 precursor, geranyl diphosphate (GPP), the direct substrate for monoterpene biosynthesis.[9][10]

Precursor_Biosynthesis cluster_MEP Plastid (MEP Pathway) cluster_MVA Cytosol (MVA Pathway) Pyruvate Pyruvate + Glyceraldehyde-3-P MEP MEP Pathway (Multi-step) Pyruvate->MEP IPPD_MEP IPP / DMAPP MEP->IPPD_MEP GPP Geranyl Diphosphate (GPP) IPPD_MEP->GPP GPP Synthase Monoterpenes Monoterpenes GPP->Monoterpenes AcetylCoA Acetyl-CoA MVA MVA Pathway (Multi-step) AcetylCoA->MVA IPPD_MVA IPP / DMAPP MVA->IPPD_MVA FPP Farnesyl Diphosphate (FPP) IPPD_MVA->FPP FPP Synthase Sesquiterpenes Sesquiterpenes FPP->Sesquiterpenes

Figure 1: Overview of IPP and DMAPP precursor synthesis via the MEP and MVA pathways.

Core Biosynthesis Pathway of this compound

The formation of this compound from GPP is a two-step enzymatic process. First, GPP is cyclized to form the alcohol α-terpineol. Second, an acetyl group is transferred to α-terpineol to form the final ester, this compound.

Step 1: Cyclization of GPP to α-Terpineol

This critical step is catalyzed by a class of enzymes known as terpene synthases (TPSs), specifically α-terpineol synthases (TPS-b clade).[11] These enzymes are responsible for the vast diversity of terpene structures found in nature.[6] The reaction mechanism proceeds through several key stages:

  • Ionization: The process starts with the departure of the diphosphate group from GPP, creating a highly reactive geranyl carbocation.[12]

  • Isomerization: The geranyl cation rapidly isomerizes into the more stable tertiary linalyl cation.[12][13]

  • Cyclization: The linalyl cation undergoes an enzyme-controlled cyclization to form the α-terpinyl cation, a crucial intermediate for many cyclic monoterpenes.[12][14][15]

  • Termination: The reaction is terminated by the nucleophilic attack of a water molecule on the α-terpinyl cation, followed by deprotonation, yielding α-terpineol.[12]

Notably, many α-terpineol synthases are multi-product enzymes, generating a range of other monoterpenes alongside α-terpineol.[5][16]

Step 2: Esterification of α-Terpineol

The final step in the biosynthesis is the esterification of the α-terpineol hydroxyl group. This reaction is catalyzed by an Alcohol Acetyltransferase (AAT) .[17] These enzymes utilize acetyl coenzyme A (acetyl-CoA) as the acyl donor, transferring the acetyl group to the alcohol substrate to form the corresponding acetate ester and releasing coenzyme A.[17][18] While specific AATs responsible for this compound synthesis have yet to be fully characterized in many plants, this enzymatic activity is a well-established mechanism for the formation of volatile esters in fruits and flowers.[17][18]

Terpinyl_Acetate_Pathway cluster_tps α-Terpineol Synthase (TPS) cluster_aat Alcohol Acetyltransferase (AAT) GPP Geranyl Diphosphate (GPP) Geranyl_Cation Geranyl Cation GPP->Geranyl_Cation - PPi Linalyl_Cation Linalyl Cation Geranyl_Cation->Linalyl_Cation Isomerization Terpinyl_Cation α-Terpinyl Cation Linalyl_Cation->Terpinyl_Cation Cyclization Alpha_Terpineol α-Terpineol Terpinyl_Cation->Alpha_Terpineol + H₂O - H⁺ Terpinyl_Acetate This compound Alpha_Terpineol->Terpinyl_Acetate CoA CoA Terpinyl_Acetate->CoA Acetyl_CoA Acetyl-CoA Acetyl_CoA->Terpinyl_Acetate

Figure 2: The core biosynthetic pathway from Geranyl Diphosphate to this compound.

Quantitative Data: Product Profiles of α-Terpineol Synthases

Terpene synthases often produce a spectrum of related compounds from a single substrate. The product distribution is a key characteristic of each specific enzyme. Below is a summary of product profiles for functionally characterized α-terpineol synthases from different plant species.

Enzyme SourceSubstrateMajor Product% of Total ProductsOther Significant Products (%)Reference
Freesia x hybrida (FhTPS2)GPPα-Terpineol78.7%1,8-Cineole (6.9%), D-Limonene (3.9%), α-Pinene (3.2%)[5]
Vitis viniferaGPPα-Terpineol50.1%1,8-Cineole (11.8%), β-Pinene (8.5%), Limonene (5.6%)[5]
Magnolia grandiflora (Mg17)GPPα-TerpineolMajor Product(E)-β-Ocimene, Limonene, Linalool[11]
Santalum album (SaTPS1)GPPα-TerpineolMajor Product1,8-Cineole, Limonene, β-Pinene, Myrcene[5]

*Quantitative percentages not specified in the cited source.

Experimental Protocols

The elucidation of biosynthetic pathways relies on robust experimental procedures to characterize enzyme function. Below are generalized protocols for the key enzyme classes involved in this compound synthesis.

Terpene Synthase (TPS) Activity Assay

This assay is designed to identify the products generated by a putative TPS from a prenyl diphosphate substrate like GPP.

TPS_Workflow start Start: Recombinant Protein Expression (e.g., in E. coli) purification Protein Purification (e.g., Ni-NTA affinity chromatography) start->purification reaction_setup Set up Reaction Mixture: - Purified Enzyme - Assay Buffer (e.g., HEPES) - Divalent Cation (e.g., MgCl₂) - Substrate (GPP) purification->reaction_setup incubation Incubate Reaction (e.g., 30°C for 1 hour) reaction_setup->incubation extraction Volatile Product Extraction (e.g., Overlay with hexane or use SPME fiber) incubation->extraction analysis Analysis by GC-MS extraction->analysis identification Product Identification: Compare mass spectra and retention times to authentic standards analysis->identification finish End: Determine Product Profile identification->finish

Figure 3: Experimental workflow for a typical in vitro Terpene Synthase (TPS) assay.

Methodology Detail (TPS Assay):

  • Protein Expression and Purification: The candidate TPS gene is cloned into an expression vector and expressed in a host system like E. coli. The resulting protein is purified, often via an affinity tag.[11][19]

  • Enzyme Reaction: The purified enzyme is incubated in a reaction buffer (e.g., 25 mM HEPES, pH 7.4) containing the substrate (e.g., 2 mM GPP), a required divalent cation cofactor (e.g., 15 mM MgCl₂), and dithiothreitol (DTT).[20]

  • Product Trapping and Extraction: The reaction is typically overlaid with an organic solvent (e.g., hexane) to trap the volatile terpene products.[19] Alternatively, Solid Phase Microextraction (SPME) can be used to capture volatiles from the headspace.[20]

  • Analysis: The organic layer or SPME fiber is injected into a Gas Chromatography-Mass Spectrometry (GC-MS) system. Products are identified by comparing their retention indices and mass spectra with those of authentic standards.[20]

Alcohol Acetyltransferase (AAT) Activity Assay

This assay quantifies the formation of an ester from an alcohol and acetyl-CoA. A common method involves monitoring the release of Coenzyme A (CoA).

AAT_Workflow cluster_detection Detection Method cluster_spectro Spectrophotometric cluster_gcms Chromatographic start Start: Protein Extract or Purified Enzyme reaction_setup Set up Reaction Mixture: - Enzyme - Buffer (e.g., Tris-HCl) - Alcohol Substrate (α-Terpineol) - Acyl-CoA Substrate (Acetyl-CoA) start->reaction_setup incubation Incubate Reaction (e.g., 35°C for 15 min) reaction_setup->incubation dtns_add Add DTNB Reagent incubation->dtns_add extraction Solvent Extraction incubation->extraction alternative measure_abs Measure Absorbance (e.g., at 412 nm) dtns_add->measure_abs finish End: Quantify Ester Formation or CoA Release measure_abs->finish gcms_analysis Analysis by GC-MS extraction->gcms_analysis gcms_analysis->finish

Figure 4: Experimental workflow for an in vitro Alcohol Acetyltransferase (AAT) assay.

Methodology Detail (AAT Assay):

  • Protein Source: The assay can be performed using crude protein extracts from plant tissue or with purified recombinant protein.[18]

  • Enzyme Reaction: The protein is added to a buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing the alcohol substrate (α-terpineol) and acetyl-CoA.[18]

  • Detection of Products:

    • Spectrophotometric Method: The release of free Coenzyme A can be quantified by adding 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with the free thiol group of CoA to produce a yellow-colored compound that can be measured spectrophotometrically at 412 nm.[21][22] This allows for the calculation of enzyme activity.

    • Chromatographic Method: The reaction can be stopped and the products extracted with an organic solvent. The formation of this compound is then directly quantified using GC-MS by comparing to a standard curve.[18][23]

Regulation of Terpenoid Biosynthesis

The production of this compound and other terpenoids in plants is tightly regulated. This regulation occurs at multiple levels, with transcriptional control being a key mechanism. The expression of genes encoding biosynthetic enzymes, such as terpene synthases (TPS) and acetyltransferases (AAT), is often controlled by various families of transcription factors (TFs), including AP2/ERF, bHLH, MYB, and WRKY. The activity of these TFs can be modulated by developmental cues (e.g., flower or fruit development) and environmental stimuli (e.g., herbivory or pathogen attack), allowing the plant to produce specific terpenoids when and where they are needed.[5]

Conclusion and Future Outlook

The biosynthesis of this compound in plants is a multi-step process that begins with the MEP pathway in plastids to produce GPP. The core pathway involves the cyclization of GPP to α-terpineol by an α-terpineol synthase, followed by the esterification of α-terpineol by an alcohol acetyltransferase using acetyl-CoA. While the general framework is understood, significant opportunities for future research exist. Key areas include the identification and characterization of the specific alcohol acetyltransferases responsible for this compound formation in different plant species, a deeper understanding of the transcriptional and post-transcriptional regulatory networks, and the exploration of metabolic engineering strategies to enhance the production of this valuable compound in both native and heterologous systems.[24][25][26]

References

terpinyl acetate isomers and their characteristics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Isomers of Terpinyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring monoterpene ester found in a variety of essential oils, including those from cardamom, pine, and lavender. It is a valuable compound in the fragrance, flavor, and pharmaceutical industries due to its pleasant aroma and potential therapeutic properties. The term "this compound" typically refers to a mixture of isomers, with the most common being alpha (α), beta (β), gamma (γ), and 4-terpinyl acetate. Each isomer possesses unique characteristics, including distinct aromatic profiles and physicochemical properties. This guide provides a comprehensive overview of these isomers, their synthesis, characterization, and potential applications.

Commercially available this compound is often a mixture consisting mainly of the alpha-isomer.[1] The enantiomers and the racemate of this compound are found in many essential oils, such as Siberian pine-needle oil and cypress oil, though usually not as the primary component.[1]

Isomers of this compound

The primary isomers of this compound are α-terpinyl acetate, β-terpinyl acetate, γ-terpinyl acetate, and 4-terpinyl acetate. Their structures are based on the p-menthane skeleton, with the acetate group located at different positions.

α-Terpinyl Acetate

Alpha-terpinyl acetate is the most common and well-studied isomer.[2][3] It is recognized for its fresh, herbal, and floral aroma, with notes of bergamot and lavender.[2][3] It is a key component in many fragrances and is also used as a flavoring agent.[2][4]

β-Terpinyl Acetate

Beta-terpinyl acetate has a floral and citrus-like scent.[4] It is utilized in the fragrance and cosmetics industry and has potential applications in pharmaceuticals due to its perceived anti-inflammatory and antimicrobial properties.

γ-Terpinyl Acetate

Gamma-terpinyl acetate offers a mild, floral, and somewhat citrus-like aroma.[5] It finds use in high-end perfumes, cosmetics, and as a flavoring agent in food and beverages.[5]

4-Terpinyl Acetate

Also known as terpinen-4-yl acetate, this isomer is a significant component of tea tree oil and has been studied for its antimicrobial and anti-inflammatory activities.

Physicochemical Characteristics

The isomers of this compound share the same molecular formula (C₁₂H₂₀O₂) and molecular weight but differ in their physical and chemical properties. A summary of their key characteristics is presented in the tables below.

Table 1: General Physicochemical Properties of this compound Isomers

Propertyα-Terpinyl Acetateβ-Terpinyl Acetateγ-Terpinyl Acetate4-Terpinyl Acetate
CAS Number 80-26-2[6]10198-23-9[4][7]10235-63-9[8]4821-04-9[9][10]
Molecular Formula C₁₂H₂₀O₂[6]C₁₂H₂₀O₂[7]C₁₂H₂₀O₂C₁₂H₂₀O₂[10]
Molecular Weight 196.29 g/mol [6]196.29 g/mol [7]196.29 g/mol 196.29 g/mol [10]
Appearance Colorless to yellowish liquid[2][3]Colorless to pale yellow liquid[4]Colorless to pale yellow liquid[5]-
Boiling Point 220 °C[1]236-237 °C[4]240-241 °C[5]236-237 °C[9]
Density (at 25°C) ~0.953 g/mL[1]~0.94 g/mL[7]--
Refractive Index (at 20°C) ~1.465[1]1.464-1.470[7]--
Solubility Insoluble in water; soluble in ethanol and ether[2]Soluble in alcohol; insoluble in water[4]Soluble in alcohol; insoluble in water[5]-

Table 2: Spectroscopic Data of this compound Isomers

Isomer1H NMR Data (Predicted/Experimental)13C NMR Data (Experimental)Mass Spectrometry (Major Fragments)
α-Terpinyl Acetate -δ (ppm): 22.41, 23.15, 23.31, 23.36, 23.94, 26.44, 30.96, 42.67, 84.77, 120.41, 133.84, 170.32[6]m/z: 136, 121, 93, 43[6]
β-Terpinyl Acetate --m/z: 136, 107, 93, 68, 43[7]
γ-Terpinyl Acetate ---
4-Terpinyl Acetate --m/z: 136, 121, 111, 93, 43[10]

Experimental Protocols

Synthesis of this compound

This compound is commonly synthesized through the esterification of terpineol with acetic anhydride or the direct reaction of α-pinene with acetic acid. The choice of catalyst plays a crucial role in the yield and selectivity of the desired isomer.

This protocol describes a general method for the synthesis of this compound from a mixture of terpineol isomers.

Materials:

  • Terpineol (isomer mixture)

  • Acetic anhydride

  • Catalyst (e.g., phosphoric acid and SnCl₄·5H₂O)[9]

  • Sodium carbonate (Na₂CO₃)

  • 10% Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine terpineol and acetic anhydride.[9]

  • Slowly add the catalyst to the reaction mixture while stirring.[9]

  • Heat the mixture to the desired reaction temperature (e.g., 35-40 °C) and maintain for the specified duration (e.g., 6 hours).[9]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid catalyst by carefully adding a saturated solution of sodium carbonate until effervescence ceases.[4]

  • Transfer the mixture to a separatory funnel and wash sequentially with 10% NaOH solution and brine.[4][9]

  • Separate the organic layer, dry it over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by fractional distillation under reduced pressure to separate the isomers.[4]

Synthesis_of_Terpinyl_Acetate cluster_reactants Reactants cluster_process Reaction cluster_intermediates Intermediates cluster_products Products alpha_Pinene α-Pinene Carbocation Terpinyl Carbocation alpha_Pinene->Carbocation Protonation Acetic_Acid Acetic Acid Reaction_Vessel Acid-Catalyzed Addition/Esterification Terpinyl_Acetate This compound (Isomer Mixture) Reaction_Vessel->Terpinyl_Acetate Esterification Terpineol Terpineol Carbocation->Terpineol Hydration Byproducts Isomerization Products (e.g., Limonene) Carbocation->Byproducts Rearrangement TerpineolAcetic_Acid TerpineolAcetic_Acid TerpineolAcetic_Acid->Reaction_Vessel

Caption: Synthesis pathway of this compound from α-pinene.

Purification by Fractional Distillation

Fractional distillation is employed to separate the isomers of this compound based on their boiling point differences. A fractionating column with a high number of theoretical plates is essential for achieving good separation.

General Protocol:

  • Set up a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and receiving flasks.

  • Add the crude this compound mixture to the round-bottom flask along with boiling chips or a magnetic stir bar.

  • Gradually heat the flask. The vapor will rise through the fractionating column.

  • Collect the fractions that distill over at specific temperature ranges corresponding to the boiling points of the individual isomers.

  • Analyze each fraction by GC-MS to determine its composition and purity.

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of this compound isomers in a mixture, such as an essential oil.

General Protocol:

  • Sample Preparation: Dilute the essential oil or synthesized product in a suitable solvent (e.g., hexane or ethyl acetate).

  • GC Conditions:

    • Column: A non-polar or semi-polar capillary column (e.g., HP-5MS) is typically used.

    • Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample (e.g., 250 °C).

    • Oven Temperature Program: A temperature gradient is used to separate the components. For example, start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).

    • Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) ionization is standard for creating fragment ions.

    • Mass Range: Scan a mass range that covers the molecular ion and expected fragments of this compound (e.g., m/z 40-450).

  • Data Analysis: Identify the isomers based on their retention times and comparison of their mass spectra with reference libraries (e.g., NIST).

GCMS_Workflow Sample Essential Oil or Synthesized Product Dilution Dilution in Solvent Sample->Dilution Injection GC Injection Dilution->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization MS Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Data_Analysis Data Analysis: - Retention Time - Mass Spectra - Library Matching Detection->Data_Analysis

Caption: Workflow for the GC-MS analysis of this compound isomers.

Applications in Research and Drug Development

The distinct properties of this compound isomers make them interesting candidates for various research and development applications.

  • Pharmacology: The antimicrobial and anti-inflammatory properties of certain isomers, particularly 4-terpinyl acetate, are of interest for the development of new therapeutic agents.

  • Drug Delivery: As fragrance components, terpinyl acetates can be incorporated into topical formulations to improve patient compliance. Their lipophilic nature may also be explored for enhancing the skin permeation of other active pharmaceutical ingredients.

  • Biocatalysis: The synthesis of specific this compound isomers using enzymatic catalysts is an area of active research, aiming for more sustainable and selective production methods.

Conclusion

The isomers of this compound are a versatile class of compounds with a wide range of applications. A thorough understanding of their individual characteristics, synthesis, and analytical methods is crucial for their effective utilization in research, particularly in the fields of fragrance science, and drug discovery and development. This guide provides a foundational overview to aid researchers in their exploration of these valuable natural products.

References

Spectroscopic Profile of Terpinyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for terpinyl acetate, a monoterpene ester widely used in the fragrance, flavor, and pharmaceutical industries. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with standardized experimental protocols and visual workflows to aid in research and development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry of this compound.

Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Proton NMR) Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~5.35br s1HC=CH
~1.98s3HO-C(=O)-CH₃
~1.64s3HC=C-CH₃
~1.42s3HC(O-C)-CH₃
~1.41s3HC(O-C)-CH₃
1.10 - 2.10m7HCyclohexyl protons

Solvent: CDCl₃. Instrument frequency: 400 MHz. Data is representative and may vary slightly based on experimental conditions.

¹³C NMR (Carbon-13 NMR) Spectroscopic Data of this compound [1]

Chemical Shift (δ) ppmCarbon Atom Assignment
170.32C=O (ester)
133.84=C (quaternary)
120.41=CH
84.77C-O (quaternary)
42.67CH
30.96CH₂
26.44CH₂
23.94CH₂
23.36CH₃
23.31CH₃
23.15CH₃
22.41CH₃

Solvent: CDCl₃. Instrument frequency: 25.16 MHz.[1]

Infrared (IR) Spectroscopy Data

Characteristic IR Absorption Bands of this compound

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~2968StrongC-H stretch (alkane)
~1735StrongC=O stretch (ester)
~1240StrongC-O stretch (ester)
~1020MediumC-O stretch
Mass Spectrometry (MS) Data

Key Mass-to-Charge Ratios (m/z) for this compound (Electron Ionization) [1]

m/zRelative Intensity (%)Putative Fragment
13669.98[M-CH₃COOH]⁺ (Loss of acetic acid)
12199.99[M-CH₃COOH-CH₃]⁺ (Loss of acetic acid and a methyl group)
9370.98[C₇H₉]⁺
4382.49[CH₃CO]⁺ (Acetyl cation)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 10-20 mg of pure this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Ensure the sample is fully dissolved by gentle vortexing or sonication.

    • Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube, ensuring the liquid height is approximately 4-5 cm.

    • Cap the NMR tube securely.

  • Instrument Parameters & Data Acquisition:

    • The NMR spectra are typically acquired on a 400 MHz (for ¹H) or 100 MHz (for ¹³C) spectrometer.

    • The instrument is locked onto the deuterium signal of the CDCl₃.

    • Shimming is performed to optimize the magnetic field homogeneity.

    • For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is employed, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing:

    • The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency domain spectrum.

    • Phase correction and baseline correction are applied to the spectrum.

    • The chemical shifts are referenced to the TMS signal at 0.00 ppm.

    • For ¹H NMR, the signals are integrated to determine the relative number of protons, and the multiplicities and coupling constants are determined.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol.

    • Place a small drop of neat this compound directly onto the center of the ATR crystal.

    • Lower the press arm to ensure good contact between the sample and the crystal.

  • Instrument Parameters & Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is collected.

    • The sample spectrum is then acquired, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

    • A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate) is prepared.

    • 1 µL of the solution is injected into the GC inlet, which is typically heated to around 250°C.

    • The sample is vaporized and carried by an inert gas (usually helium) through a capillary column (e.g., a non-polar DB-5 or equivalent).

    • A temperature program is used to separate the components of the sample, with the this compound eluting at a characteristic retention time.

  • Ionization and Mass Analysis:

    • As the this compound elutes from the GC column, it enters the ion source of the mass spectrometer.

    • Electron Ionization (EI) is commonly used, where the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

    • The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection and Data Processing:

    • An electron multiplier detector records the abundance of each ion.

    • The resulting mass spectrum is a plot of relative ion abundance versus m/z.

    • The molecular ion peak (if present) and the fragmentation pattern are analyzed to confirm the structure of the compound.

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the spectroscopic techniques described.

NMR_Workflow NMR Spectroscopy Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh this compound B Dissolve in Deuterated Solvent (e.g., CDCl₃ with TMS) A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock, Shim, and Tune D->E F Acquire FID E->F G Fourier Transform F->G H Phase and Baseline Correction G->H I Reference to TMS H->I J Integrate and Analyze Peaks I->J K ¹H or ¹³C NMR Spectrum J->K Final Spectrum

NMR Spectroscopy Workflow

IR_Workflow IR Spectroscopy (ATR) Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Clean ATR Crystal B Apply this compound Sample A->B C Collect Background Spectrum B->C D Collect Sample Spectrum C->D E Generate Absorbance/Transmittance Spectrum D->E F IR Spectrum E->F Final Spectrum

IR Spectroscopy (ATR) Workflow

MS_Workflow Mass Spectrometry (GC-MS) Workflow cluster_intro Sample Introduction (GC) cluster_ms Mass Spectrometry cluster_proc Data Processing A Inject Dilute Sample B Vaporization in Inlet A->B C Separation on GC Column B->C D Ionization (e.g., EI) C->D E Mass Analysis (e.g., Quadrupole) D->E F Detection E->F G Generate Mass Spectrum F->G H Analyze Fragmentation Pattern G->H I Mass Spectrum H->I Final Spectrum

Mass Spectrometry (GC-MS) Workflow

References

terpinyl acetate CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Terpinyl Acetate

Overview

This compound is a naturally occurring monoterpene ester that is a prominent constituent of various essential oils, including those from pine, cardamom, and cajeput.[1][2][3] It exists as a mixture of isomers, with α-terpinyl acetate being the most common.[4] Characterized by its pleasant sweet, floral, and herbaceous aroma reminiscent of lavender and bergamot, it is widely utilized in the fragrance, flavor, and cosmetic industries.[1][4][5] Beyond its aromatic properties, this compound has garnered significant interest from the scientific community for its potential pharmacological activities, including antimicrobial, antifungal, and antiviral effects.[1][6][7] This guide provides a comprehensive technical overview of this compound, focusing on its chemical properties, synthesis, experimental protocols, and applications relevant to researchers and drug development professionals.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with well-defined physicochemical properties.[1][4] It is soluble in organic solvents such as ethanol and ether but has limited solubility in water and glycerol.[1][4][8] Key properties are summarized in the table below.

PropertyValueReferences
CAS Number 80-26-2[8][9][10]
Molecular Formula C₁₂H₂₀O₂[6][8][9][10]
Molecular Weight 196.29 g/mol [6][8][9]
Appearance Colorless to slightly yellow liquid[2][4]
Odor Floral, herbaceous, lavender, bergamot[2][4][6]
Density 0.953 g/mL at 25 °C[6]
Boiling Point 220 °C[6]
Refractive Index n20/D 1.465[6]
Flash Point 100.00 °C[3]
FEMA Number 3047[6]

Synthesis of this compound

This compound is typically synthesized via the esterification of terpineol with acetic anhydride.[2][3] Alternatively, it can be produced in a one-pot reaction from α-pinene.[11] Various catalytic systems have been developed to improve reaction efficiency, yield, and selectivity. These include mineral acids (H₂SO₄), heterogeneous catalysts like zeolites, and composite systems such as SnCl₄·5H₂O with phosphoric acid.[3][11][12] The choice of catalyst influences reaction conditions and the final product profile.

Experimental Protocols

Synthesis via Esterification of Terpineol

This protocol is based on a method utilizing a SnCl₄·5H₂O and phosphoric acid composite catalyst system, which offers high catalytic activity and selectivity.[12]

Materials:

  • Terpineol (0.757 mol, 116.6g)

  • Acetic anhydride (0.817 mol, 83.29g)

  • Phosphoric acid (0.70g)

  • Stannic chloride pentahydrate (SnCl₄·5H₂O) (0.3997g)

  • Sodium carbonate (Na₂CO₃) solution

  • 10% Sodium hydroxide (NaOH) solution

  • Saturated saline solution

  • 500mL three-necked flask, stirrer, thermometer, condenser

Procedure:

  • Charge the three-necked flask with 116.6g of terpineol and 83.29g of acetic anhydride.

  • Under stirring, add 0.70g of phosphoric acid, followed by 0.3997g of SnCl₄·5H₂O.

  • Continue stirring at room temperature until the SnCl₄·5H₂O is completely dissolved.[12]

  • Gradually increase the temperature of the reaction mixture to 35-40°C.

  • Maintain the reaction at this temperature for 6-8 hours, monitoring progress via Gas Chromatography (GC).[12]

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the catalysts by adding Na₂CO₃ solution.

  • Perform a simple distillation to remove the majority of the unreacted acetic acid.

  • Wash the remaining organic phase with a 10% NaOH solution and then with a saturated saline solution until neutral.[12]

  • Purify the final product by fractionation (distillation) to obtain high-purity this compound.[12]

G cluster_prep Reaction Setup cluster_reaction Esterification cluster_workup Workup & Purification reagents 1. Charge Reactor: - Terpineol - Acetic Anhydride catalysts 2. Add Catalysts: - Phosphoric Acid - SnCl4·5H2O reagents->catalysts Stir heat 3. Heat to 35-40°C catalysts->heat react 4. React for 6-8h (Monitor by GC) heat->react cool 5. Cool to RT react->cool neutralize 6. Neutralize (Na2CO3) cool->neutralize distill1 7. Distill Acetic Acid neutralize->distill1 wash 8. Wash (NaOH, Saline) distill1->wash distill2 9. Fractionation wash->distill2 product Pure this compound distill2->product

Caption: Workflow for the synthesis of this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for identifying and quantifying the components in essential oils and reaction mixtures containing this compound.[13][14]

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer.

  • Capillary column (e.g., DB-5ms or equivalent).

  • Helium as carrier gas.

Procedure:

  • Sample Preparation: Dilute the essential oil or reaction sample in a suitable solvent (e.g., dichloromethane or hexane).

  • Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC inlet.

  • Separation: Program the GC oven with a temperature ramp to separate the components based on their boiling points and column affinity. A typical program might be: hold at 60°C for 2 minutes, ramp at 5°C/min to 120°C, then ramp at 10°C/min to 220°C, and hold for 10 minutes.[12]

  • Detection and Identification: As components elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra are compared against a spectral library (e.g., NIST) for compound identification.[10][14]

  • Quantification: The relative percentage of each component is determined by integrating the peak areas in the total ion chromatogram.

Biological and Pharmacological Activities

Recent research has highlighted the potential of this compound in drug development due to its diverse biological activities.

Antimicrobial and Antifungal Activity

This compound has demonstrated notable antimicrobial and antifungal properties.[1] Studies have shown its efficacy against various fungi and dermatophytes, suggesting its potential for developing treatments for mycoses.[7][13] Its activity against bacteria is generally lower.[7][13] This selective bioactivity makes it an interesting candidate for targeted antimicrobial therapies.

Antiviral Potential

Research has explored the antiviral properties of essential oils containing α-terpinyl acetate. One study highlighted its potential role in combating SARS-CoV-2 through various biochemical mechanisms, suggesting its utility in developing new therapeutic formulations.[6]

Other Activities
  • Phytotoxicity: this compound exhibits phytotoxic effects, inhibiting seed germination and radicle growth in certain plant species like Poa pratensis.[7][13]

  • Enzyme Interaction: It may act as a competitive substrate for human cytochrome P450 2B6 (CYP2B6), a key enzyme in drug metabolism.[4] This interaction is a critical consideration in drug development for predicting potential drug-drug interactions.

G cluster_apps Potential Therapeutic Applications cluster_mech Mechanisms & Interactions TA This compound Antifungal Antifungal Agent (e.g., for Mycoses) TA->Antifungal Antiviral Antiviral Formulations (e.g., against SARS-CoV-2) TA->Antiviral Agrochem Agrochemical (Phytotoxic Effects) TA->Agrochem Membrane Microbial Membrane Disruption TA->Membrane CYP CYP450 2B6 Interaction TA->CYP Antifungal->Membrane Likely Mechanism

Caption: Biological activities and applications of this compound.

Applications

The unique properties of this compound lend it to a wide range of applications in various industries.

  • Fragrance and Cosmetics: It is a key ingredient in perfumes, colognes, soaps, lotions, and other personal care products, valued for its stable and lasting floral-fruity scent.[4][5][15]

  • Food and Beverage: As a FEMA-approved flavoring agent, it is used to impart fruity and herbal notes to beverages, baked goods, and desserts.[4][6][15]

  • Aromatherapy: Its pleasant aroma is utilized in diffusers and essential oil blends to create an uplifting and calming atmosphere.[5][15]

  • Pharmaceutical Research: Its antimicrobial, antiviral, and specific enzyme-inhibiting properties make it a subject of interest for the development of new therapeutic agents.[6][7][16]

  • Industrial & Other: It also finds use as a termiticidal agent and as a fragrance in cleaning products and air fresheners.[4][15]

References

solubility and stability of terpinyl acetate in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Stability of Terpinyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring monoterpene ester found in various essential oils, notably from cardamom, pine, and lavender. It is widely utilized in the fragrance, flavor, and pharmaceutical industries for its pleasant floral and fruity aroma. In pharmaceutical formulations, this compound may be used as a flavoring agent, a fragrance, or potentially as a penetration enhancer. A thorough understanding of its solubility in different solvent systems and its stability under various environmental conditions is paramount for ensuring the quality, efficacy, and safety of pharmaceutical products.

This technical guide provides a comprehensive overview of the solubility and stability of this compound. It includes quantitative solubility data, detailed experimental protocols for solubility and stability testing, and visual representations of experimental workflows to aid researchers and formulation scientists in their development efforts.

Core Concepts: Solubility and Stability

Solubility is a critical physicochemical parameter that dictates the dissolution rate and bioavailability of a substance. The "like dissolves like" principle is a fundamental concept, suggesting that a solute will dissolve best in a solvent that has a similar polarity. For this compound, a relatively non-polar ester, high solubility is expected in organic solvents and oils, with limited solubility in polar solvents like water.

Stability refers to the ability of a substance to resist chemical change or degradation over time. Factors that can influence the stability of this compound include pH, temperature, and light. As an ester, it is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield terpineol and acetic acid. Understanding the degradation pathways and kinetics is essential for determining appropriate storage conditions and predicting the shelf life of products containing this compound.

Solubility of this compound

This compound exhibits a wide range of solubilities depending on the solvent system. Generally, it is soluble in alcohols, oils, and other organic solvents, while being insoluble or sparingly soluble in water and glycerol.[1][2][3][4][5][6][7]

Quantitative Solubility Data

The following table summarizes the quantitative solubility of α-terpinyl acetate in various solvents at 25°C.

SolventSolubility (g/L) at 25°C
Chloroform2032.28
1,4-Dioxane1556.72
Tetrahydrofuran (THF)1459.93
Dichloromethane1308.85
Methanol1000.4
Dimethylformamide (DMF)835.31
Isopropanol815.93
Cyclohexanone800.14
Ethanol790.81
N-Methyl-2-pyrrolidone (NMP)748.78
N,N-Dimethylacetamide (DMAc)732.67
n-Hexanol689.34
Acetonitrile639.75
n-Propanol622.28
1,2-Dichloroethane626.05
sec-Butanol602.79
n-Butanol586.86
Acetone568.16
Ethyl Acetate565.97
Isopentanol543.18
Methyl Acetate544.57
Isobutanol520.57
Acetic Acid514.16
Toluene488.31
2-Butanone482.77
Dimethyl sulfoxide (DMSO)447.26
n-Butyl Acetate409.04
2-Ethoxyethanol401.47
Isopropyl Acetate368.75
n-Pentanol375.77
Ethyl Formate335.12
n-Octanol337.59
Propylene Glycol326.09
n-Propyl Acetate265.93
Tetrachloromethane268.35
Cyclohexane251.26
Isobutyl Acetate209.41
Ethylene Glycol156.23
n-Hexane131.35
n-Heptane77.26
Water4.23

Data sourced from publicly available chemical databases.

Experimental Protocol for Solubility Determination

This protocol outlines a method for determining the solubility of this compound in a given solvent using Gas Chromatography-Mass Spectrometry (GC-MS) for quantification.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Volumetric flasks

  • Pipettes

  • Analytical balance

  • Shaker or magnetic stirrer

  • Centrifuge

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

  • Syringes for GC injection

2. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound in a solvent in which it is freely soluble (e.g., ethanol) at a known concentration (e.g., 10 mg/mL).

  • From the stock solution, prepare a series of calibration standards by serial dilution to cover a suitable concentration range (e.g., 1, 5, 10, 50, 100, 200 µg/mL).

3. Experimental Procedure:

  • Add an excess amount of this compound to a known volume of the test solvent in a sealed container.

  • Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the suspension to separate the undissolved solute.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the aliquot with a suitable solvent (e.g., ethanol) to a concentration that falls within the range of the calibration curve.

  • Analyze the diluted sample and the calibration standards by GC-MS.

4. GC-MS Analysis:

  • Injection: Inject a fixed volume (e.g., 1 µL) of each standard and the diluted sample into the GC.

  • Chromatographic Conditions: Use a temperature program suitable for separating this compound from any solvent peaks. An example program could be: initial temperature of 60°C for 5 minutes, then ramp at 3°C/min to 180°C, followed by a ramp of 20°C/min to 280°C, and hold for 10 minutes. Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).[2]

  • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 30-500.[2]

  • Quantification: Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards. Determine the concentration of this compound in the diluted sample from the calibration curve and then calculate the original concentration in the saturated solution, which represents its solubility.

G Workflow for Solubility Determination of this compound cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_standards Prepare Calibration Standards gcms_analysis GC-MS Analysis prep_standards->gcms_analysis Inject Standards prep_sample Prepare Saturated Solution (Excess this compound in Solvent) equilibrate Equilibrate at Constant Temperature (24-48h) prep_sample->equilibrate separate Separate Undissolved Solute (Centrifugation) equilibrate->separate dilute Dilute Supernatant separate->dilute dilute->gcms_analysis Inject Sample calibration_curve Construct Calibration Curve gcms_analysis->calibration_curve quantify Quantify this compound calibration_curve->quantify

Solubility Determination Workflow

Stability of this compound

This compound is generally considered a stable compound under normal storage conditions, with a shelf life of 36 months or longer when stored in a cool, dry place in tightly sealed containers, protected from heat and light.[1] However, as an ester, it is susceptible to degradation under certain stress conditions. Forced degradation studies are essential to understand its intrinsic stability and to develop stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[3][8][9]

1. Hydrolytic Degradation:

  • Conditions: this compound should be exposed to acidic, basic, and neutral conditions.

    • Acidic: 0.1 M HCl at 60°C for up to 7 days.

    • Basic: 0.1 M NaOH at room temperature for up to 24 hours (esters are typically more labile to base hydrolysis).

    • Neutral: Purified water at 60°C for up to 7 days.

  • Expected Outcome: Hydrolysis of the ester linkage to form terpineol and acetic acid. The rate of hydrolysis is expected to be faster under basic conditions.

2. Oxidative Degradation:

  • Conditions: Exposure to an oxidizing agent, such as 3% hydrogen peroxide, at room temperature for up to 24 hours.

  • Expected Outcome: Potential for oxidation at the double bond in the terpene ring or other susceptible sites.

3. Thermal Degradation:

  • Conditions: Exposure to dry heat at elevated temperatures (e.g., 80°C, 100°C, 120°C) for a specified period. The OECD Test No. 113 suggests storing the substance at 54-55°C for 14 days for an accelerated storage test.[10]

  • Expected Outcome: Isomerization, rearrangement, or decomposition at higher temperatures.[1]

4. Photodegradation:

  • Conditions: Exposure to a combination of UV and visible light in a photostability chamber. The ICH Q1B guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4]

  • Expected Outcome: this compound is not expected to be significantly photolabile as it lacks a strong chromophore that absorbs in the near UV/visible region.

The following table summarizes the typical conditions for forced degradation studies and the expected level of degradation for a relatively stable ester like this compound.

Stress ConditionReagent/ParameterDurationExpected Degradation (%)Primary Degradation Product(s)
Acid Hydrolysis0.1 M HCl, 60°C7 days5-10Terpineol, Acetic Acid
Base Hydrolysis0.1 M NaOH, RT24 hours10-20Terpineol, Acetic Acid
Neutral HydrolysisWater, 60°C7 days< 5Terpineol, Acetic Acid
Oxidation3% H₂O₂, RT24 hours5-15Oxidized derivatives
Thermal80°C14 days< 5Isomers, rearrangement products
PhotolyticICH Q1B exposure-< 5-
Experimental Protocol for Stability Testing

This protocol describes a general procedure for conducting forced degradation studies and analyzing the stability of this compound.

1. Materials and Equipment:

  • This compound (high purity)

  • Reagents for stress conditions (HCl, NaOH, H₂O₂)

  • pH meter

  • Thermostatically controlled oven

  • Photostability chamber

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC or GC-MS system for analysis

2. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • For each stress condition, mix the stock solution with the respective stressor in a suitable container. For example, for acid hydrolysis, mix the stock solution with 0.1 M HCl.

  • Prepare a control sample by diluting the stock solution with the solvent used for the stressor (e.g., water for hydrolysis studies).

3. Stressing of Samples:

  • Expose the prepared samples to the conditions outlined in the forced degradation section.

  • At specified time points, withdraw aliquots of the samples.

  • Neutralize the acidic and basic samples to prevent further degradation before analysis.

  • Store all samples under controlled conditions (e.g., refrigerated) until analysis.

4. Analytical Method:

  • A stability-indicating analytical method is crucial for separating the intact drug from its degradation products. A GC-MS method, as described in the solubility section, is well-suited for this purpose.

  • Analyze the control and stressed samples using the validated GC-MS method.

  • Identify and quantify the amount of this compound remaining and the amount of each degradation product formed.

5. Data Analysis:

  • Calculate the percentage of degradation of this compound under each stress condition.

  • If kinetic data is collected at multiple time points, the degradation rate constant (k) can be determined by plotting the natural logarithm of the concentration of this compound versus time (for first-order kinetics).

  • The shelf life (t₉₀), which is the time it takes for 10% of the substance to degrade, can be estimated from the rate constant.

G Workflow for Forced Degradation Study of this compound cluster_prep Preparation cluster_stress Stressing cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_stress_samples Prepare Samples for Each Stress Condition (Acid, Base, Oxidative, Thermal, Photo) prep_stock->prep_stress_samples prep_control Prepare Control Sample prep_stock->prep_control expose_stress Expose Samples to Stress Conditions prep_stress_samples->expose_stress gcms_analysis Analyze by Stability-Indicating GC-MS Method prep_control->gcms_analysis sample_withdrawal Withdraw Aliquots at Time Points expose_stress->sample_withdrawal neutralize Neutralize (if applicable) and Store sample_withdrawal->neutralize neutralize->gcms_analysis quantify Quantify this compound and Degradants gcms_analysis->quantify data_analysis Calculate Degradation Percentage and Kinetics quantify->data_analysis

Forced Degradation Study Workflow

Conclusion

This technical guide has provided a detailed overview of the solubility and stability of this compound. The quantitative solubility data and the experimental protocols for both solubility and stability determination offer a valuable resource for researchers and drug development professionals. While this compound is a relatively stable molecule, understanding its behavior in different solvents and under various stress conditions is crucial for the successful development of robust and reliable pharmaceutical formulations. The methodologies outlined herein provide a framework for generating the necessary data to ensure product quality and regulatory compliance.

References

A Comprehensive Review of the Biological Activities of Terpinyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpinyl acetate is a naturally occurring monoterpene ester found in the essential oils of various plants, including cardamom, pine, and lavender. It is widely used in the fragrance and flavor industries for its pleasant floral and citrusy aroma. Beyond its organoleptic properties, a growing body of scientific evidence suggests that this compound possesses a diverse range of biological activities, making it a compound of significant interest for pharmaceutical and therapeutic applications. This technical guide provides an in-depth review of the current literature on the biological activities of this compound, with a focus on its antimicrobial, anti-inflammatory, antioxidant, anticancer, and neuroprotective effects. The information is presented to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial activity against a broad spectrum of microorganisms, including bacteria, fungi, and yeasts. The primary method for quantifying this activity is the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Quantitative Data for Antimicrobial Activity
MicroorganismStrainMIC (µg/mL)MFC/MBC (µg/mL)Reference
Gram-positive Bacteria
Staphylococcus aureusATCC 25923125250[1]
Bacillus subtilisATCC 663362.5125[1]
Gram-negative Bacteria
Escherichia coliATCC 25922>500>500[1]
Pseudomonas aeruginosaATCC 27853>500>500[1]
Yeasts
Candida albicansATCC 10231250500[1]
Candida glabrataATCC 90030125250[1]
Fungi (Dermatophytes)
Trichophyton rubrumATCC 2818831.362.5[1]
Trichophyton mentagrophytesATCC 953315.631.3[1]
Microsporum gypseumATCC 2410231.362.5[1]
Fungi (Molds)
Aspergillus nigerATCC 1640462.5125[1]
Aspergillus fumigatusATCC 20430562.5125[1]
Experimental Protocol: Broth Microdilution Assay for MIC and MFC/MBC Determination

The antimicrobial activity of this compound is typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Bacterial and yeast strains are cultured on appropriate agar plates. A few colonies are then transferred to a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeasts. The suspension is then further diluted in the appropriate broth medium to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells. Fungal spore suspensions are prepared by washing the surface of a mature fungal culture with sterile saline containing a wetting agent (e.g., Tween 80), followed by adjustment of the spore concentration using a hemocytometer.

  • Preparation of this compound Dilutions: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then serially diluted in a 96-well microtiter plate containing the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final concentrations typically range from 0.98 to 500 µg/mL.

  • Incubation: The prepared microbial inoculum is added to each well of the microtiter plate. The plate is then incubated under appropriate conditions (e.g., 35-37°C for 24-48 hours for bacteria and yeasts; 28-30°C for 3-7 days for fungi).

  • Determination of MIC: The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

  • Determination of MFC/MBC: To determine the MFC or MBC, an aliquot from the wells showing no visible growth is sub-cultured onto agar plates. The plates are incubated under appropriate conditions, and the lowest concentration that results in a ≥99.9% reduction in the initial inoculum is recorded as the MFC or MBC.

Antimicrobial Mechanism of Action

The precise mechanism of antimicrobial action for this compound is not fully elucidated but is believed to involve the disruption of microbial cell membranes. As a lipophilic compound, it can partition into the lipid bilayer of the cell membrane, increasing its permeability and leading to the leakage of essential intracellular components and dissipation of ion gradients. Molecular docking studies have suggested that this compound can also interact with and inhibit key microbial enzymes, such as β-lactamase, which is involved in bacterial resistance to antibiotics.

antimicrobial_mechanism terpinyl_acetate This compound cell_membrane Microbial Cell Membrane terpinyl_acetate->cell_membrane enzyme_inhibition Enzyme Inhibition (e.g., β-lactamase) terpinyl_acetate->enzyme_inhibition membrane_disruption Membrane Disruption (Increased Permeability) cell_membrane->membrane_disruption leakage Leakage of Intracellular Components membrane_disruption->leakage cell_death Cell Death leakage->cell_death enzyme_inhibition->cell_death

Antimicrobial mechanism of this compound.

Anti-inflammatory Activity

This compound has been reported to possess anti-inflammatory properties, primarily attributed to its ability to modulate the production of pro-inflammatory mediators. However, quantitative data for the pure compound is limited in the current literature, with most studies focusing on essential oils containing this compound as a major component.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This in vitro assay is a common method to screen for potential anti-inflammatory agents.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Treatment: Cells are seeded in a 96-well plate and allowed to adhere. They are then pre-treated with various concentrations of this compound for a specified period (e.g., 1-2 hours). Subsequently, inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL).

  • Nitric Oxide Measurement: After an incubation period (e.g., 24 hours), the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at 540-550 nm, and the nitrite concentration is calculated from a standard curve prepared with sodium nitrite.

  • Cell Viability Assay: To ensure that the observed reduction in NO production is not due to cytotoxicity, a cell viability assay (e.g., MTT or MTS assay) is performed in parallel.

Potential Anti-inflammatory Mechanism of Action

The anti-inflammatory effects of this compound are hypothesized to be mediated through the inhibition of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting these pathways, this compound may reduce the expression and production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

anti_inflammatory_pathway cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway lps LPS tlr4 TLR4 lps->tlr4 ikk IKK tlr4->ikk mapkkk MAPKKK tlr4->mapkkk terpinyl_acetate This compound terpinyl_acetate->ikk inhibits (?) mapk MAPK (p38, ERK, JNK) terpinyl_acetate->mapk inhibits (?) ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p65/p50) nfkb_nucleus NF-κB (nucleus) nfkb->nfkb_nucleus translocates proinflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) nfkb_nucleus->proinflammatory_genes activates mapkk MAPKK mapkkk->mapkk mapkk->mapk ap1 AP-1 mapk->ap1 ap1->proinflammatory_genes activates inflammation Inflammation proinflammatory_genes->inflammation

Hypothesized anti-inflammatory signaling pathways.

Antioxidant Activity

While this compound is a component of many essential oils with reported antioxidant activity, studies on the pure compound are scarce. The antioxidant potential is generally evaluated by its ability to scavenge free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay
  • Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol is prepared.

  • Assay Procedure: Different concentrations of this compound are added to the DPPH solution. The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at approximately 517 nm. The decrease in absorbance indicates the radical scavenging activity.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.

Anticancer Activity

The anticancer potential of this compound is an emerging area of research. While direct evidence for the pure compound is limited, studies on its precursor, α-terpineol, and essential oils rich in this compound suggest cytotoxic effects against various cancer cell lines.

Quantitative Data for Anticancer Activity of α-Terpineol (Precursor)
Cell LineCancer TypeIC₅₀ (µg/mL)Reference
A549Lung Carcinoma25.5[2]
MCF-7Breast Adenocarcinoma58.6[2]
HeLaCervical Carcinoma42.3[2]
PC-3Prostate Adenocarcinoma75.8[2]
Potential Anticancer Mechanism of Action

The anticancer activity of terpenoids like this compound is often associated with the induction of apoptosis (programmed cell death) and cell cycle arrest. This can occur through the modulation of key regulatory proteins.

anticancer_mechanism cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest terpinyl_acetate This compound bax Bax (Pro-apoptotic) terpinyl_acetate->bax upregulates (?) bcl2 Bcl-2 (Anti-apoptotic) terpinyl_acetate->bcl2 downregulates (?) cyclins_cdks Cyclins/CDKs terpinyl_acetate->cyclins_cdks downregulates (?) arrest Cell Cycle Arrest terpinyl_acetate->arrest mitochondrion Mitochondrion bax->mitochondrion bcl2->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c releases caspases Caspase Cascade cytochrome_c->caspases activates apoptosis Apoptosis caspases->apoptosis cell_cycle Cell Cycle Progression cyclins_cdks->cell_cycle

Hypothesized anticancer mechanisms of this compound.

Neuroprotective Activity

This compound has shown promise as a neuroprotective agent, particularly in the context of neurodegenerative diseases like Alzheimer's disease. Its activity is linked to the inhibition of key enzymes involved in the disease pathology.

Quantitative Data for Neuroprotective Activity
EnzymeIC₅₀ (µM)Reference
Acetylcholinesterase (AChE)54.72[3]
Butyrylcholinesterase (BChE)47.5[3]

Experimental Workflow for Cholinesterase Inhibition Assay

cholinesterase_workflow prepare_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) incubate Incubate Enzyme with this compound prepare_reagents->incubate add_substrate Add Substrate (e.g., ATCI) incubate->add_substrate measure Measure Absorbance (Colorimetric Reaction) add_substrate->measure calculate Calculate % Inhibition and IC50 measure->calculate

Workflow for cholinesterase inhibition assay.

Conclusion and Future Directions

This compound is a multifaceted natural compound with a range of promising biological activities. Its potent antimicrobial effects, particularly against fungi, suggest its potential as a therapeutic agent for infectious diseases. While its anti-inflammatory, antioxidant, and anticancer activities are supported by preliminary evidence, further research is needed to establish the efficacy and mechanisms of action of the pure compound. The neuroprotective properties of this compound, demonstrated by its inhibition of cholinesterases, open avenues for its investigation in the context of neurodegenerative disorders.

Future research should focus on:

  • Conducting comprehensive in vitro and in vivo studies to determine the IC₅₀ values of pure this compound for its anti-inflammatory, antioxidant, and anticancer activities.

  • Elucidating the specific molecular targets and signaling pathways modulated by this compound for each of its biological effects.

  • Investigating the synergistic effects of this compound with other natural compounds or conventional drugs.

  • Evaluating the safety and pharmacokinetic profile of this compound in preclinical models.

A deeper understanding of the biological activities and mechanisms of action of this compound will be crucial for unlocking its full therapeutic potential and paving the way for its development as a novel drug candidate.

References

The Discovery and Enduring Legacy of Terpinyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Discovery, Synthesis, and Historical Context of a Cornerstone Aroma Chemical

Abstract

Terpinyl acetate, a monoterpene ester, is a globally significant aroma chemical prized for its pleasant, fresh, and floral-fruity aroma reminiscent of bergamot and lavender. First identified in the early 20th century, its history is intrinsically linked to the scientific exploration of essential oils and the rise of synthetic fragrance chemistry. This technical guide provides a comprehensive overview of the discovery and historical context of this compound, its physicochemical properties, detailed modern synthesis protocols, and its evolution into a key component in the fragrance and flavor industries.

Discovery and Historical Context

The story of this compound is a chapter in the broader history of terpene chemistry, which began in the late 19th century with the pioneering work of German chemist Otto Wallach.[1][2] Wallach's systematic study of the components of essential oils, for which he was awarded the Nobel Prize in Chemistry in 1910, laid the groundwork for the identification and classification of terpenes based on repeating isoprene units.[1][2]

This compound itself was first isolated and identified in the early 1900s during the chemical analysis of various essential oils, particularly from citrus sources.[3] Although a specific individual or a precise year of discovery is not widely documented in historical records, its emergence was a direct result of the advancements in organic ester chemistry during this period.[3] The early 20th century marked a pivotal time in perfumery, with the introduction of synthetic aroma chemicals that allowed for greater creativity, consistency, and affordability compared to relying solely on natural extracts.[4][5][6]

Initially, this compound was obtained through the fractionation of essential oils where it is a naturally occurring component. It has been identified in over 40 essential oils, including those from cypress, cardamom, pine needles, and various citrus fruits.[7] However, to meet growing commercial demand, industrial synthesis methods were developed. The most significant and enduring of these is a two-step process starting from turpentine, a readily available and renewable byproduct of the paper and pulp industry.[8] This method, which involves the hydration of α-pinene (a major constituent of turpentine) to form terpineol, followed by the esterification of terpineol with acetic anhydride, remains the cornerstone of modern industrial production.[8] This "upcycling" of a raw material from another industry is an early example of green chemistry principles being applied on an industrial scale.

Physicochemical Properties of this compound

This compound is typically produced as a mixture of isomers, with α-terpinyl acetate being the most predominant and organoleptically significant. The following table summarizes its key physical and chemical properties.

PropertyValue
Molecular Formula C₁₂H₂₀O₂
Molecular Weight 196.29 g/mol
Appearance Colorless to pale yellow liquid
Odor Sweet, herbaceous, floral, with notes of bergamot and lavender
Boiling Point 220 °C (at 760 mmHg)
Density 0.953 - 0.962 g/mL at 25 °C
Refractive Index 1.464 - 1.467 at 20 °C
Vapor Pressure ~0.04 mmHg at 25 °C
Flash Point >100 °C (>212 °F)
Solubility Insoluble in water; soluble in ethanol and most organic solvents

Synthesis of this compound

The industrial synthesis of this compound has evolved to optimize yield, purity, and cost-effectiveness. While one-step methods from α-pinene and acetic acid exist, they often suffer from lower selectivity.[9] The two-step process via terpineol remains the most mature and widely industrialized route.[8]

Industrial Production Workflow

The industrial production of this compound is a well-established process that efficiently converts a raw byproduct of the forestry industry into a high-value aroma chemical. The process can be summarized in the following logical steps.

G cluster_0 Step 1: Hydration of α-Pinene cluster_1 Step 2: Esterification of Terpineol Turpentine Turpentine (from Paper Industry) Fractionation Fractional Distillation Turpentine->Fractionation aPinene α-Pinene Fractionation->aPinene Hydration Acid-Catalyzed Hydration aPinene->Hydration Terpineol Crude Terpineol Hydration->Terpineol Purification1 Purification (Distillation) Terpineol->Purification1 PureTerpineol Pure Terpineol Purification1->PureTerpineol Esterification Acid-Catalyzed Esterification PureTerpineol->Esterification AceticAnhydride Acetic Anhydride AceticAnhydride->Esterification CrudeEster Crude this compound Esterification->CrudeEster Neutralization Neutralization & Washing CrudeEster->Neutralization Purification2 Final Fractional Distillation Neutralization->Purification2 FinalProduct High-Purity this compound Purification2->FinalProduct

Industrial Production Workflow for this compound.
Detailed Experimental Protocol: Laboratory Scale Synthesis

This protocol is a representative example of the esterification of α-terpineol to produce this compound, based on common industrial practices and patent literature.[10][11][12]

Materials and Equipment:

  • α-Terpineol (1.0 mol, 154.25 g)

  • Acetic Anhydride (1.1 mol, 112.3 g)

  • Phosphoric Acid (85%) or another suitable acid catalyst (e.g., p-toluenesulfonic acid)

  • 500 mL three-necked round-bottom flask

  • Magnetic stirrer and heating mantle

  • Thermometer

  • Condenser

  • Separatory funnel

  • Sodium bicarbonate (NaHCO₃) solution (5% w/v)

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Distillation apparatus (for fractional distillation)

Procedure:

  • Reaction Setup: Equip the 500 mL three-necked flask with a magnetic stirrer, a thermometer, and a reflux condenser.

  • Charging Reactants: Charge the flask with α-terpineol (154.25 g) and acetic anhydride (112.3 g).

  • Catalyst Addition: While stirring, slowly and carefully add the acid catalyst (e.g., 0.5-1.0 g of phosphoric acid). The addition is exothermic and may cause a slight increase in temperature.

  • Reaction: Heat the mixture to a temperature of 40-60°C. Maintain this temperature with continuous stirring for 4-8 hours. The progress of the reaction can be monitored by gas chromatography (GC) by analyzing the disappearance of the terpineol peak.

  • Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature.

  • Work-up - Neutralization: Transfer the cooled reaction mixture to a separatory funnel. Slowly add 100 mL of cold water. Carefully add 5% sodium bicarbonate solution in portions to neutralize the excess acetic acid and the catalyst. Vent the separatory funnel frequently to release the pressure from the evolved CO₂ gas. Continue adding the bicarbonate solution until effervescence ceases.

  • Work-up - Washing: Wash the organic layer sequentially with 100 mL of water and then 100 mL of saturated brine solution to remove any remaining water-soluble impurities.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter to remove the drying agent. The crude this compound is then purified by fractional distillation under reduced pressure to yield the final high-purity product.

Reaction Mechanism

The synthesis of this compound from terpineol and acetic anhydride is a classic example of an acid-catalyzed esterification, specifically, the acylation of a tertiary alcohol.

Acid-Catalyzed Esterification Mechanism.

Mechanism Steps:

  • Protonation: The acid catalyst (H⁺) protonates one of the carbonyl oxygens of acetic anhydride, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack: The lone pair of electrons on the hydroxyl oxygen of the tertiary alcohol (α-terpineol) attacks the activated carbonyl carbon.

  • Proton Transfer and Elimination: A proton is transferred, and a molecule of acetic acid is eliminated as a leaving group, forming the protonated ester.

  • Deprotonation: A base (e.g., water or another alcohol molecule) removes the proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final product, this compound.

Applications and Significance

This compound's commercial success is due to a combination of its desirable olfactory profile, excellent chemical stability, and low production cost.[7] Its primary applications are:

  • Perfumery: It is a workhorse ingredient in fragrance formulations, especially for creating lavender, bergamot, and fougère accords. Its stability makes it suitable for a wide range of products, including fine fragrances, soaps, detergents, and other personal care items.

  • Flavor Industry: It is used as a flavoring agent in food products to impart fruity and spicy notes, such as in berries, citrus, and cherries.[8]

  • Other Potential Uses: Research has explored other properties of this compound, including its potential as an antimicrobial and antifungal agent.[13]

Conclusion

From its discovery in the early days of terpene chemistry to its current status as a globally produced aroma chemical, this compound exemplifies the successful synergy between natural product chemistry and industrial process development. Its history reflects the broader evolution of the fragrance industry, highlighting a shift towards sustainable and cost-effective synthetic routes that leverage renewable feedstocks. With its versatile aroma, excellent stability, and established production methods, this compound is set to remain an indispensable ingredient for researchers, scientists, and professionals in the fragrance and flavor development sectors for the foreseeable future.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Toxicology of Terpinyl Acetate

Introduction

This compound is a naturally occurring monoterpene ester found in various essential oils, including cardamom and pine. It is widely used as a fragrance ingredient in cosmetics and household products, and as a flavoring agent in foods. This document provides a comprehensive overview of the safety and toxicological data available for this compound, intended for an audience of researchers, scientists, and professionals in drug development. All quantitative data are summarized in structured tables, and key experimental methodologies are detailed.

Chemical and Physical Properties

  • Chemical Name: p-Menth-1-en-8-yl acetate

  • Synonyms: (±)-α-Terpinyl acetate, Terpineol acetate

  • CAS Number: 8007-35-0 (isomer mixture), 80-26-2 (α-isomer)[1][2][3]

  • Molecular Formula: C₁₂H₂₀O₂[1]

  • Molecular Weight: 196.29 g/mol [1][4]

Toxicological Data Summary

The toxicological profile of this compound has been evaluated through various studies, including acute toxicity, skin and eye irritation, skin sensitization, genotoxicity, and repeated dose toxicity. The following tables summarize the key quantitative findings.

Acute Toxicity

This compound exhibits low acute oral toxicity.

Endpoint Species Route Value (mg/kg) Reference
LD₅₀RatOral5075[1][2][3][4][5]
LD₅₀RatOral6900[2]
LD₅₀MouseOral4800[2]
Irritation Potential
Endpoint Finding Classification Reference
Skin IrritationCauses mild skin irritationCategory 2[1][2][4]
Eye IrritationCauses serious eye irritationCategory 2[1]
Skin Sensitization

Current data indicate that this compound does not pose a significant risk of skin sensitization at typical use levels.[6]

Test Type Species Concentration Result Reference
Human Maximization TestHuman5% in petrolatumNo sensitization observed[7]
Genotoxicity

A battery of in vitro tests has shown that this compound is not genotoxic.[6]

Assay System Metabolic Activation Result Reference
BlueScreen AssayHuman cellsWith and without S9Negative for genotoxicity[6]
In Vitro Micronucleus TestNot specifiedWith and without S9Non-clastogenic[6]
Bacterial Reverse Mutation (Ames test)Salmonella typhimuriumWith and without S9Negative (on α-terpineol acetate)[6]
Repeated Dose Toxicity

Sub-chronic oral toxicity studies have established a No-Observed-Adverse-Effect Level (NOAEL).

Study Duration Species Route NOAEL Reference
20 weeksRatDietary400 mg/kg/day[8]

Metabolism and Pharmacokinetics

This compound is expected to undergo hydrolysis in the body, breaking down into its constituent alcohol and acid.[6][9] This metabolic pathway is a key consideration in its safety assessment, as the toxicology of its metabolites, α-terpineol and acetic acid, is well-characterized.

Metabolism terpinyl_acetate This compound hydrolysis Hydrolysis (Esterases) terpinyl_acetate->hydrolysis terpineol α-Terpineol hydrolysis->terpineol acetic_acid Acetic Acid hydrolysis->acetic_acid

Metabolic pathway of this compound.

Detailed Experimental Protocols

Genotoxicity: In Vitro Micronucleus Test

The in vitro micronucleus test is designed to detect the clastogenic (chromosome-breaking) and aneugenic (chromosome loss) potential of a test substance.

  • Objective: To assess the ability of this compound (isomer mixture) to induce micronuclei in cultured cells.

  • Methodology:

    • Cell Culture: A suitable cell line (e.g., human peripheral blood lymphocytes or Chinese Hamster Ovary cells) is cultured.

    • Exposure: Duplicate cultures are exposed to at least three concentrations of this compound, both with and without an external metabolic activation system (S9 mix derived from rat liver). A positive and a negative (vehicle) control are run concurrently.

    • Treatment Duration: Cells are typically exposed for 3-6 hours in the presence of S9 and for a longer period (e.g., 24 hours) in its absence.

    • Harvest and Staining: After exposure, the cells are treated with a cytokinesis blocker (e.g., cytochalasin B) to allow for the identification of cells that have completed one cell division. Cells are then harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

    • Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.

Repeated Dose Toxicity: 20-Week Dietary Study in Rats

This study was conducted to evaluate the potential adverse effects of this compound following prolonged dietary exposure.

  • Objective: To determine the No-Observed-Adverse-Effect Level (NOAEL) of this compound in rats.

  • Methodology:

    • Test Animals: Groups of Osborne-Mendel rats (typically 10 per sex per group) were used.

    • Administration: this compound was administered via the diet at concentrations of 0, 1000, 2500, and 10,000 ppm.[8] These concentrations were approximately equivalent to 0, 40, 100, and 400 mg/kg/day.[8]

    • Duration: The study was conducted for 20 weeks.[8]

    • Observations: Animals were observed daily for mortality and signs of toxicity. Body weight and food consumption were measured weekly.

    • Clinical Pathology and Necropsy: At the end of the study, blood and urine samples were collected for hematology and clinical chemistry analysis. All animals were subjected to a full necropsy, and major organs were weighed. Tissues from the high-dose and control groups were examined microscopically.[8]

  • Results for this compound: No adverse effects related to the administration of this compound were reported up to the highest dose tested.[8] Therefore, the NOAEL was determined to be 400 mg/kg/day.[8]

Safety Assessment and Regulatory Status

Risk Assessment Logic

The safety of this compound for its use in consumer products is assessed by comparing human exposure levels to the toxicological endpoints established in preclinical studies. A key metric in this assessment is the Margin of Exposure (MOE), which is the ratio of the NOAEL from animal studies to the estimated human exposure. An MOE of 100 or greater is generally considered protective of human health.

RiskAssessment cluster_0 Hazard Identification & Characterization cluster_1 Exposure Assessment cluster_2 Risk Characterization cluster_3 Risk Management ToxData Toxicological Data (LD50, NOAEL, Genotoxicity, etc.) DoseResponse Dose-Response Assessment (Establish NOAEL) ToxData->DoseResponse MOE Calculate Margin of Exposure (MOE) MOE = NOAEL / Human Exposure DoseResponse->MOE ExposureData Human Exposure Estimation (Dermal, Inhalation, Oral) ExposureData->MOE Conclusion Conclusion: Safe under intended use conditions? MOE->Conclusion

Workflow for safety risk assessment.

Recent safety assessments by the Research Institute for Fragrance Materials (RIFM) have concluded that for endpoints such as repeated dose toxicity and reproductive toxicity, the calculated Margin of Exposure is greater than 100, indicating no safety concerns at current use levels.[6]

Regulatory Standing
  • Flavoring Agent: this compound is recognized as a flavoring agent by the U.S. Food and Drug Administration (FDA) under 21 CFR 172.515.[10][11]

  • JECFA: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent."[10]

  • Cosmetics: this compound is used in cosmetics, and its safety for this application is supported by the RIFM safety assessment.[6]

Conclusion

Based on the extensive toxicological database, this compound is considered to have a low order of toxicity. It is not genotoxic, not a significant skin sensitizer, and has a high NOAEL in repeated dose studies. Its rapid metabolism to well-characterized substances further supports its safety profile. When used under the current declared levels in consumer products, this compound does not present a safety concern.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Terpinyl Acetate from Essential Oils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for the extraction and purification of terpinyl acetate from various essential oil sources. The protocols detailed herein are intended for laboratory and research applications, offering systematic procedures for obtaining this compound for further study and development.

Introduction to this compound

This compound is a naturally occurring monoterpene ester and a significant component of several essential oils, prized for its pleasant floral and fruity aroma reminiscent of lavender and bergamot. It is found in notable concentrations in the essential oils of cardamom (Elettaria cardamomum), pine (Pinus spp.), and cajeput (Melaleuca cajuputi).[1] Beyond its use in the fragrance and flavor industries, this compound is of interest to researchers for its potential pharmacological activities.

Quantitative Analysis of this compound in Various Essential Oils

The concentration of this compound can vary significantly depending on the plant species, geographical origin, and the specific extraction and processing methods employed. The following table summarizes the typical range of this compound content in the essential oils of cardamom, pine, and cajeput.

Essential Oil SourceBotanical NameTypical this compound Content (% w/w)Key Co-constituents
Cardamom (seeds)Elettaria cardamomum22.94 - 61.3%[2][3][4]1,8-Cineole, Linalool, Linalyl Acetate[4]
Scots Pine (needles)Pinus sylvestris0.6 - 1.1%[5]α-Pinene, β-Pinene, δ-3-Carene, Bornyl Acetate[5]
CajeputMelaleuca cajuputi2.65%[6]1,8-Cineole, α-Terpineol, Limonene

Experimental Protocols

The extraction and purification of this compound is a multi-step process involving the initial extraction of the crude essential oil from the plant material, followed by purification to isolate the target compound.

G cluster_extraction Step 1: Essential Oil Extraction cluster_purification Step 2: Purification of this compound cluster_analysis Step 3: Quality Control A Plant Material (Cardamom, Pine Needles, etc.) B Hydrodistillation or Steam Distillation A->B C Crude Essential Oil B->C D Fractional Vacuum Distillation C->D F This compound Enriched Fraction D->F E Column Chromatography G High-Purity this compound (>98%) E->G F->E H GC-MS Analysis G->H I HPTLC Analysis G->I

Caption: Overall workflow for the extraction and purification of this compound.

This protocol describes the extraction of the essential oil from the raw plant material.

Materials and Equipment:

  • Dried plant material (e.g., 200g of ground cardamom seeds)

  • Clevenger-type hydrodistillation apparatus

  • Heating mantle

  • Deionized water

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Amber glass storage vials

Procedure:

  • Place the ground plant material into the boiling flask of the Clevenger apparatus.

  • Add deionized water to the flask until the plant material is completely submerged.

  • Assemble the hydrodistillation apparatus, ensuring all connections are secure.

  • Heat the flask using the heating mantle to initiate boiling.

  • Continue distillation for 3-4 hours, collecting the distillate (a mixture of water and essential oil).[4]

  • After cooling, transfer the distillate to a separatory funnel.

  • Allow the layers to separate; the essential oil will typically be the upper layer.

  • Carefully drain the lower aqueous layer and collect the essential oil.

  • Dry the essential oil over anhydrous sodium sulfate to remove residual water.

  • Store the crude essential oil in a sealed amber glass vial at 4°C.

This protocol is designed to enrich the this compound content from the crude essential oil.

Materials and Equipment:

  • Crude essential oil

  • Fractional distillation apparatus with a vacuum-jacketed column

  • Vacuum pump and manometer

  • Heating mantle with a magnetic stirrer

  • Receiving flasks

  • GC-MS for fraction analysis

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all joints are properly sealed for vacuum application.

  • Place the crude essential oil into the round-bottom distillation flask.

  • Reduce the pressure in the system to approximately 10-20 mmHg. Vacuum distillation is crucial to prevent the thermal degradation of terpenes.[7]

  • Begin heating the distillation flask gradually while stirring.

  • Monitor the temperature at the head of the fractionating column. Collect the initial fractions, which will be rich in more volatile, lower-boiling point terpenes.

  • As the distillation progresses, the temperature will rise. Collect fractions based on stable temperature plateaus. This compound has a boiling point of approximately 220°C at atmospheric pressure; under vacuum, this will be significantly lower.

  • Collect the fraction that distills at the boiling point corresponding to this compound under the applied vacuum.

  • Analyze each fraction by GC-MS to determine the this compound content.

  • Combine the fractions with the highest concentration of this compound.

G A Crude Essential Oil in Distillation Flask B Apply Vacuum (10-20 mmHg) A->B C Gradual Heating and Stirring B->C D Vapor Rises Through Fractionating Column C->D I High Boiling Point Components (Residue) C->I Remains in Flask E Condensation D->E F Fraction Collection E->F G Low Boiling Point Terpenes (First Fractions) F->G Early Fractions H This compound Enriched Fraction F->H Mid-Range Fractions J GC-MS Analysis of Fractions H->J

References

Application Notes and Protocols: Synthesis of Terpinyl Acetate from α-Pinene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of terpinyl acetate, a valuable fine chemical used in flavors, fragrances, and pharmaceuticals. The synthesis originates from α-pinene, a readily available monoterpene. Two primary synthetic pathways are outlined: a direct one-step esterification and a two-step process involving the hydration of α-pinene to α-terpineol followed by esterification. This guide includes detailed experimental protocols, quantitative data summaries, and visualizations of the reaction pathways and experimental workflows to aid researchers in the successful synthesis of this compound.

Introduction

This compound is an important fragrance and flavor compound with a characteristic fruity and floral aroma. It is also a key intermediate in the synthesis of various pharmaceuticals.[1] The primary industrial route to this compound involves the use of α-pinene, a major constituent of turpentine oil.[2] The synthesis can be achieved through two main strategies: a one-step direct conversion of α-pinene or a two-step approach via an α-terpineol intermediate.[1] The choice of method often depends on the desired purity, yield, and the available catalytic systems. This document details protocols for both approaches, with a focus on heterogeneous catalysis to facilitate catalyst recovery and enhance process sustainability.[1][3]

Synthesis Pathways

There are two primary methods for the synthesis of this compound from α-pinene:

  • One-Step Synthesis: Direct esterification of α-pinene with acetic acid or acetic anhydride in the presence of a catalyst.[3][4]

  • Two-Step Synthesis:

    • Step 1: Hydration of α-Pinene: α-Pinene is first hydrated to form α-terpineol.[2][5]

    • Step 2: Esterification of α-Terpineol: The resulting α-terpineol is then esterified with acetic anhydride to yield this compound.[1][6]

The following sections provide detailed protocols and quantitative data for both pathways.

One-Step Synthesis of this compound from α-Pinene

This method involves the direct reaction of α-pinene with an acetylating agent, typically in the presence of an acid catalyst. Various catalytic systems have been developed to improve the selectivity and yield of this compound while minimizing the formation of byproducts such as camphene, limonene, and other terpene isomers.[2][7]

Reaction Scheme:

α-Pinene + Acetic Acid/Acetic Anhydride --(Catalyst)--> this compound + Byproducts

Experimental Protocol: Heterogeneous Catalysis using Zeolite Y

This protocol is based on the work of Wijayati et al., which employs a zeolite-based catalyst for the "in situ" esterification of α-pinene.[1]

Materials:

  • α-Pinene

  • Acetic Anhydride

  • Dichloromethane

  • Distilled Water

  • Zeolite Y (H/ZY) catalyst

  • Magnetic stirrer

  • Batch reactor

  • Centrifuge

Procedure:

  • To a batch reactor equipped with a magnetic stirrer, add 1 g of α-pinene, 10 mL of acetic anhydride, 10 mL of dichloromethane, and 5 mL of distilled water.[1]

  • Add 0.5 g of the H/ZY catalyst to the reaction mixture.[1]

  • Stir the mixture continuously at a constant temperature of 40°C.[1]

  • Monitor the reaction progress over time (e.g., by taking aliquots for GC analysis). The optimal reaction time is reported to be 4 hours.[1]

  • After the reaction is complete, separate the catalyst from the reaction mixture by centrifugation for 10 minutes at 3500 rpm.[1]

  • The liquid product mixture can then be purified by distillation or chromatography to isolate the this compound.

Quantitative Data for One-Step Synthesis

The following table summarizes the performance of different catalysts in the one-step synthesis of this compound from α-pinene.

CatalystReagentsTemperature (°C)Time (h)α-Pinene Conversion (%)This compound Selectivity (%)This compound Yield (%)Reference
Zeolite Y (H/ZY) α-Pinene, Acetic Anhydride, H₂O, Dichloromethane404-61.3852.83[1]
Tartaric acid-B₂O₃ α-Pinene, Acetic Acid, H₂O252489.647.5-[3][4]
Lactic acid-B₂O₃ α-Pinene, Acetic Acid--93.247.1-[3][4]
H-beta Zeolite α-Pinene, Acetic AcidRoom Temp24--29[3]
Ionic Liquid α-Pinene, Acetic Acid----35.7[3]

Note: Yield and conversion data are as reported in the cited literature. Direct comparison may be limited by variations in experimental conditions.

Two-Step Synthesis of this compound from α-Pinene

This approach provides a more controlled synthesis, often leading to higher purity of the final product. The first step focuses on the selective hydration of α-pinene to α-terpineol, which is then esterified in a separate step.

Step 1: Hydration of α-Pinene to α-Terpineol

The acid-catalyzed hydration of α-pinene yields a mixture of terpene alcohols, with α-terpineol being the major product.[2]

Reaction Scheme:

α-Pinene + H₂O --(Acid Catalyst)--> α-Terpineol

Experimental Protocol: Acid-Catalyzed Hydration

This protocol is a general representation based on literature procedures.[2][5]

Materials:

  • α-Pinene

  • Dilute mineral acid (e.g., sulfuric acid) or a solid acid catalyst

  • Acetone (as a solubility promoter, optional)[2]

  • Stirred reactor

  • Separatory funnel

  • Sodium bicarbonate solution

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a stirred reactor, combine α-pinene and an aqueous solution of the acid catalyst. Acetone can be added to improve the solubility of α-pinene.[2]

  • Maintain the reaction at a specific temperature (e.g., 70-90°C) with vigorous stirring.[2]

  • Monitor the reaction progress by GC analysis until the desired conversion of α-pinene is achieved. Reaction times can vary from a few hours to over 24 hours depending on the catalyst and temperature.[2]

  • After cooling, neutralize the reaction mixture with a sodium bicarbonate solution.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer with water and dry it over anhydrous sodium sulfate.

  • The crude α-terpineol can be purified by fractional distillation.

Quantitative Data for α-Pinene Hydration

CatalystTemperature (°C)Time (h)α-Pinene Conversion (%)α-Terpineol Selectivity (%)Reference
Chloroacetic Acid 804Decreased after 4h-[2]
Chloroacetic Acid 903Decreased after 3h-[2]
Sulfuric Acid ---67[2]
Citric acid, Phosphoric acid, Acetic acid 7012-159648.1[5]
Step 2: Esterification of α-Terpineol to this compound

The purified α-terpineol is then esterified to produce this compound.

Reaction Scheme:

α-Terpineol + Acetic Anhydride --(Catalyst)--> this compound + Acetic Acid

Experimental Protocol: Lipase-Catalyzed Esterification

This protocol utilizes an enzymatic catalyst for a greener synthesis, as described by Liu et al.[6]

Materials:

  • α-Terpineol

  • Acetic Anhydride

  • Immobilized Lipase (e.g., Candida rugosa lipase)

  • Supercritical Carbon Dioxide (SC-CO₂) as solvent

  • High-pressure reactor

Procedure:

  • Charge the high-pressure reactor with α-terpineol, acetic anhydride, and the immobilized lipase.

  • Pressurize the reactor with supercritical CO₂ to the desired pressure (e.g., 10 MPa).[6]

  • Heat the reactor to the desired temperature (e.g., 50°C) and stir the mixture.[6]

  • Maintain the reaction for a specific duration (e.g., 1.5 hours).[6]

  • After the reaction, depressurize the reactor to remove the CO₂.

  • Separate the enzyme from the product mixture by filtration.

  • The product, this compound, can be purified by distillation.

Quantitative Data for α-Terpineol Esterification

CatalystAcyl DonorSolventTemperature (°C)Time (h)Esterification Extent (%)Reference
Candida rugosa lipase Acetic AnhydrideSupercritical CO₂501.553.0[6]

Visualizations

Reaction Pathway Diagram

Synthesis_Pathway cluster_one_step One-Step Synthesis cluster_two_step Two-Step Synthesis a_pinene_one α-Pinene terpinyl_acetate_one This compound a_pinene_one->terpinyl_acetate_one Esterification acetic_one Acetic Acid / Anhydride acetic_one->terpinyl_acetate_one catalyst_one Catalyst (e.g., Zeolite) catalyst_one->terpinyl_acetate_one a_pinene_two α-Pinene a_terpineol α-Terpineol a_pinene_two->a_terpineol Hydration water Water water->a_terpineol terpinyl_acetate_two This compound a_terpineol->terpinyl_acetate_two Esterification acetic_two Acetic Anhydride acetic_two->terpinyl_acetate_two acid_catalyst Acid Catalyst acid_catalyst->a_terpineol ester_catalyst Catalyst (e.g., Lipase) ester_catalyst->terpinyl_acetate_two

Caption: Reaction pathways for the synthesis of this compound from α-pinene.

Experimental Workflow: One-Step Synthesis

One_Step_Workflow start Start reagents Combine α-Pinene, Acetic Anhydride, Solvent, Water, and Catalyst start->reagents reaction Stir at 40°C for 4 hours reagents->reaction separation Centrifuge to separate catalyst reaction->separation purification Purify liquid product (Distillation/Chromatography) separation->purification product This compound purification->product

Caption: Experimental workflow for the one-step synthesis of this compound.

Experimental Workflow: Two-Step Synthesis

Two_Step_Workflow cluster_hydration Step 1: Hydration cluster_esterification Step 2: Esterification start_hydration Start reagents_hydration Combine α-Pinene, Water, and Acid Catalyst start_hydration->reagents_hydration reaction_hydration React at elevated temperature reagents_hydration->reaction_hydration neutralization Neutralize and Separate reaction_hydration->neutralization purification_hydration Purify α-Terpineol (Distillation) neutralization->purification_hydration intermediate α-Terpineol purification_hydration->intermediate reagents_esterification Combine α-Terpineol, Acetic Anhydride, and Catalyst intermediate->reagents_esterification reaction_esterification React under specified conditions reagents_esterification->reaction_esterification separation_esterification Separate Catalyst reaction_esterification->separation_esterification purification_esterification Purify this compound (Distillation) separation_esterification->purification_esterification product This compound purification_esterification->product

Caption: Experimental workflow for the two-step synthesis of this compound.

Conclusion

The synthesis of this compound from α-pinene can be effectively achieved through both one-step and two-step methodologies. The choice of the synthetic route will depend on factors such as the desired product purity, scalability, and the environmental impact of the process. The use of heterogeneous and enzymatic catalysts offers significant advantages in terms of catalyst recyclability and milder reaction conditions, aligning with the principles of green chemistry. The protocols and data presented in this document provide a solid foundation for researchers to develop and optimize the synthesis of this compound for various applications.

References

Application Notes and Protocols for Lipase-Catalyzed Terpinyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of terpinyl acetate via lipase-catalyzed esterification. This environmentally friendly method offers a valuable alternative to traditional chemical synthesis, yielding a product with applications in the fragrance, flavor, and pharmaceutical industries.

Introduction

This compound is a naturally occurring monoterpene ester known for its pleasant floral and fruity aroma. Enzymatic synthesis using lipases provides a highly selective and sustainable route to produce this valuable compound. Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are versatile enzymes that can catalyze esterification reactions in non-aqueous media, offering mild reaction conditions and high catalytic efficiency. This document outlines optimized protocols for lipase-catalyzed this compound synthesis, including enzyme selection, reaction optimization, product analysis, and enzyme immobilization for reuse.

Data Presentation: Quantitative Analysis of Lipase-Catalyzed Esterification

The efficiency of lipase-catalyzed this compound synthesis is influenced by several key parameters, including the choice of lipase, reaction temperature, substrate molar ratio, and enzyme loading. The following tables summarize quantitative data from various studies to facilitate comparison and selection of optimal conditions.

Table 1: Comparison of Different Lipases for Terpenyl Ester Synthesis

Lipase Source/NameSubstratesAcyl DonorSolventTemperature (°C)Molar Ratio (Alcohol:Acyl Donor)Enzyme LoadingConversion/Yield (%)Reaction Time (h)Reference
Candida rugosa type VIIα-TerpineolAcetic AnhydrideSupercritical CO₂501:3Not Specified53.01.5[1]
Candida antarctica Lipase B (Novozym 435)NerolEthyl AcetateSolvent-Free52.71:12.62.6% (w/w)91.62[2]
Candida antarctica Lipase B (Novozym 435)(S)-(-)-Perillyl alcoholOctanoic AcidCyclohexane301:1.5448 mg95.224[3]
Candida rugosaGeraniolLauric AcidHexane451:110 mg>9020[4]
Thermomyces lanuginosus (Lipozyme TL IM)GeraniolOleic AcidSolvent-Free351:1Not Specified~904[5]

Table 2: Effect of Reaction Parameters on Terpenyl Acetate Synthesis

ParameterVariationLipaseSubstratesSolventConversion/Yield (%)Reference
Temperature 35°CCandida rugosaα-Terpineol, Acetic AnhydrideSupercritical CO₂Lower Yield[1]
50°CCandida rugosaα-Terpineol, Acetic AnhydrideSupercritical CO₂Increased Yield[1]
Molar Ratio (α-terpineol:acetic anhydride) 1:1Candida rugosaα-Terpineol, Acetic AnhydrideSupercritical CO₂Not Specified
1:3Candida rugosaα-Terpineol, Acetic AnhydrideSupercritical CO₂53.0% (esterification extent)[1]
>1:3Candida rugosaα-Terpineol, Acetic AnhydrideSupercritical CO₂Decreased Conversion[1]
Enzyme Reusability 10 cyclesNovozym 435Pentanol, Acetic AcidSolvent-Free>80% conversion maintained[6]
7 cyclesImmobilized Candida rugosa lipaseNot SpecifiedNot SpecifiedSignificant activity retained[7]

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments in the enzymatic synthesis of this compound.

Protocol 1: Lipase-Catalyzed Synthesis of this compound Using Novozym 435 (Solvent-Free)

This protocol is based on optimized conditions for the synthesis of terpenyl esters using the immobilized lipase Novozym 435.

Materials:

  • α-Terpineol

  • Acetic anhydride or an acetate ester (e.g., ethyl acetate)

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Reaction vessel (e.g., screw-capped flask)

  • Magnetic stirrer with heating

  • Incubator shaker

Procedure:

  • Substrate Preparation: In a clean, dry reaction vessel, add α-terpineol and the acyl donor. For optimal conversion, a molar ratio of alcohol to acyl donor of 1:12.6 has been reported for a similar terpenyl acetate synthesis.[2]

  • Enzyme Addition: Add Novozym 435 to the substrate mixture. An enzyme loading of approximately 2.6% (w/w) of the total substrates is a good starting point.[2]

  • Reaction Incubation: Securely cap the vessel and place it in an incubator shaker. Set the temperature to approximately 53°C and the agitation speed to a level that ensures a homogenous mixture (e.g., 150-200 rpm).[2]

  • Reaction Monitoring: Allow the reaction to proceed for 2-24 hours. To monitor the progress, withdraw small aliquots of the reaction mixture at different time intervals. The conversion of α-terpineol to this compound can be quantified using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Enzyme Recovery: Upon completion of the reaction, separate the immobilized enzyme from the product mixture by simple filtration.

  • Enzyme Reuse: The recovered Novozym 435 can be washed with a suitable solvent (e.g., hexane) and dried for reuse in subsequent batches.[7]

Protocol 2: Immobilization of Candida rugosa Lipase on Silica Nanoparticles (Adsorption Method)

This protocol describes a method for immobilizing Candida rugosa lipase, a commonly used lipase for esterification.[8]

Materials:

  • Candida rugosa lipase powder

  • Silica nanoparticles

  • Phosphate buffer (0.2 M, various pH values for optimization, e.g., 6.0-9.5)

  • Ethanol

  • Centrifuge

Procedure:

  • Lipase Solution Preparation: Dissolve 2 mg of Candida rugosa lipase powder in 10 mL of phosphate buffer at the desired pH.

  • Immobilization: Add the lipase solution to a beaker containing 20 mg of silica nanoparticles. Stir the suspension at 4°C for 30 minutes.

  • Separation: Separate the immobilized lipase on silica nanoparticles from the solution by centrifugation at 6000 rpm for 10 minutes at 4°C.

  • Washing: Wash the immobilized lipase pellet first with phosphate buffer and then with ethanol to remove any unbound enzyme.

  • Drying and Storage: The immobilized lipase can be dried and stored for future use.

Protocol 3: GC-MS Analysis of this compound

This protocol provides a general method for the quantification of this compound in a reaction mixture.

Materials:

  • Reaction sample

  • Ethyl acetate (or other suitable solvent)

  • Internal standard (optional, e.g., n-tridecane)

  • Anhydrous sodium sulfate

  • GC vials

Procedure:

  • Sample Preparation:

    • Withdraw a small aliquot of the reaction mixture.

    • Dilute the sample with a suitable solvent like ethyl acetate. If using an internal standard, add it to the solvent.

    • Dry the sample over anhydrous sodium sulfate to remove any water.

    • Transfer the dried and diluted sample to a GC vial for analysis.

  • GC-MS Parameters: The following parameters can be used as a starting point and should be optimized for the specific instrument and column.

    • GC System: Agilent 5973N or similar.

    • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a flow rate of 1 mL/min.

    • Injection Mode: Split (e.g., ratio 1:30).

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 5 minutes.

      • Ramp 1: Increase to 180°C at 3°C/min.

      • Ramp 2: Increase to 280°C at 20°C/min, hold for 10 minutes.

    • MS Parameters:

      • Ionization Voltage: 70 eV.

      • Mass Range: m/z 30-500.

      • Detector Temperature: 280°C.

  • Quantification: Identify this compound based on its retention time and mass spectrum by comparing with a standard. Quantify the amount of this compound by integrating the peak area and using a calibration curve or an internal standard method.

Visualizations

Diagram 1: Experimental Workflow for Lipase-Catalyzed this compound Synthesis

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Esterification Reaction cluster_analysis 3. Analysis & Purification cluster_reuse 4. Enzyme Recycling substrates Substrates: α-Terpineol & Acetic Anhydride reactor Reaction Vessel (Controlled Temperature & Agitation) substrates->reactor Add lipase Lipase (Free or Immobilized) lipase->reactor Add sampling Reaction Sampling reactor->sampling Monitor separation Product-Enzyme Separation reactor->separation End of Reaction gcms GC-MS Analysis (Quantification) sampling->gcms purification Product Purification (Optional) separation->purification enzyme_recovery Immobilized Enzyme Recovery separation->enzyme_recovery Immobilized Lipase enzyme_reuse Enzyme Reuse enzyme_recovery->enzyme_reuse enzyme_reuse->reactor Recycle ping_pong_mechanism E Lipase (E) EA E-Terpineol Complex E->EA + Terpineol (A) F_H2O Acyl-Enzyme Intermediate (F) + H₂O EA->F_H2O - H₂O FB F-Acetic Acid Complex F_H2O->FB + Acetic Acid (B) E_P Lipase (E) + This compound (P) FB->E_P - this compound (P) E_P->E

References

Application Note: Quantification of Terpinyl Acetate Using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Terpinyl acetate is a naturally occurring monoterpene ester found in the essential oils of various plants, such as cardamom, pine, and lavender. It is a significant contributor to the characteristic aroma and flavor of these plants and is widely used in the food, fragrance, and pharmaceutical industries.[1] Accurate quantification of this compound is crucial for quality control, product formulation, and research into the therapeutic properties of essential oils. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted analytical technique for this purpose, offering high sensitivity, selectivity, and the ability to separate and identify compounds within complex mixtures.[2][3] This document provides a detailed protocol for the quantification of this compound using GC-MS.

Principle

This method utilizes Gas Chromatography (GC) to separate volatile compounds in a sample based on their boiling points and interactions with a stationary phase within a capillary column. As the separated compounds elute from the column, they enter a Mass Spectrometer (MS). The MS ionizes the molecules, typically using Electron Ionization (EI), and separates the resulting fragments based on their mass-to-charge ratio (m/z).[2] For quantification, the analysis is often performed in Selected Ion Monitoring (SIM) mode, which enhances sensitivity by monitoring only specific ions characteristic of this compound.[3] An internal standard (ISTD) is used to correct for variations in sample injection and instrument response, ensuring high accuracy and precision. A calibration curve is generated from standards of known concentrations to determine the amount of this compound in unknown samples.

Experimental Protocols

Materials and Reagents
  • Standards: α-Terpinyl acetate (≥95% purity)

  • Internal Standard (ISTD): n-Tridecane, Octadecane, or 2-Fluorobiphenyl

  • Solvents (GC Grade): Ethyl acetate, Hexane, or Dichloromethane[2]

  • Drying Agent: Anhydrous sodium sulfate[4]

  • Consumables: 2 mL glass autosampler vials with septa, micropipettes, volumetric flasks, analytical balance.

Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of α-terpinyl acetate standard and dissolve it in ethyl acetate in a 10 mL volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a separate 1000 µg/mL stock solution of the chosen internal standard (e.g., n-tridecane) in ethyl acetate.[3]

  • Calibration Standards: Prepare a series of calibration standards by performing serial dilutions of the primary stock solution. A typical concentration range would be 1, 5, 10, 25, 50, and 100 µg/mL.[3][5]

  • Fortification with ISTD: Add the internal standard stock solution to each calibration standard and a solvent blank to achieve a final, constant ISTD concentration (e.g., 10 µg/mL).

Sample Preparation (Example: Essential Oil Matrix)
  • For essential oil samples, they can be obtained through methods like hydrodistillation.[6][7]

  • Dry the essential oil over anhydrous sodium sulfate to remove any residual water.[4]

  • Accurately weigh approximately 10 mg of the essential oil sample into a 10 mL volumetric flask.

  • Dissolve the sample and make it up to volume with ethyl acetate.

  • Transfer an aliquot (e.g., 1 mL) of the diluted sample to a 2 mL autosampler vial.

  • Add the internal standard to the vial to achieve the same final concentration as in the calibration standards.

  • Vortex the vial for 30 seconds to ensure homogeneity. If any particulate matter is present, centrifuge the sample before analysis.[2][8]

GC-MS Instrumentation and Conditions

The following parameters serve as a typical starting point and may require optimization based on the specific instrument and sample matrix.

ParameterSettingReference
Gas Chromatograph (GC)
ColumnAgilent HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent[4]
Carrier GasHelium[4]
Flow Rate1.0 mL/min, constant flow[4]
Injection ModeSplit (Ratio 1:30) or Splitless for trace analysis[4][8]
Injection Volume1 µL[8]
Injector Temperature250 °C
Oven ProgramInitial: 60°C for 5 minRamp 1: 3°C/min to 180°CRamp 2: 20°C/min to 280°C, hold for 10 min[4]
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)[3][4]
Ionization Energy70 eV[3][4]
MS Source Temperature230 °C[3]
MS Quadrupole Temp.150 °C[3]
Acquisition ModeSelected Ion Monitoring (SIM)[3]
Solvent Delay4 min[3]
Monitored Ions (m/z)Quantifier: 136Qualifiers: 93, 43[9]
Data Analysis and Quantification
  • Peak Identification: Confirm the identity of this compound in samples by matching its retention time and mass spectral fragmentation pattern with that of a pure standard.

  • Integration: Integrate the peak areas for the this compound quantifier ion (m/z 136) and the primary ion of the internal standard.

  • Calibration Curve Construction: Calculate the response ratio (this compound Peak Area / ISTD Peak Area) for each calibration standard. Plot the response ratio against the concentration of this compound to generate a linear calibration curve. The linearity should be confirmed by a correlation coefficient (R²) of >0.999.[10]

  • Quantification: Calculate the response ratio for each unknown sample. Determine the concentration of this compound in the sample by applying this ratio to the linear regression equation derived from the calibration curve.

  • Final Calculation: Adjust the calculated concentration to account for the initial sample weight and dilution factors to report the final quantity (e.g., in mg/g of essential oil).

Quantitative Data Summary

The following table summarizes typical performance characteristics for a validated GC-MS method for terpene quantification.

ParameterAcceptance CriteriaTypical ResultReference
Linearity (R²) ≥ 0.9990.9992[10]
Accuracy (% Recovery) 80 - 120%87.3 - 116.6%[3]
Precision (% RSD) ≤ 15%≤ 2.56%[10]
Limit of Detection (LOD) Signal-to-Noise ≥ 3Method Dependent[11]
Limit of Quantification (LOQ) Signal-to-Noise ≥ 10Method Dependent[11]

Visualization

The diagram below illustrates the complete workflow for the quantification of this compound.

Workflow cluster_prep 1. Preparation Stage cluster_analysis 2. Analysis Stage cluster_data 3. Data Processing Stage S1 Prepare Calibration Standards (this compound + ISTD) A1 GC-MS Injection and Data Acquisition (SIM Mode) S1->A1 D2 Construct Calibration Curve (Area Ratio vs. Concentration) S2 Prepare Sample (e.g., Essential Oil Dilution + ISTD) S2->A1 D1 Peak Integration (Analyte & ISTD) A1->D1 D1->D2 D3 Calculate Sample Concentration from Regression Equation D2->D3 Report Final Quantitative Report (mg/g) D3->Report

Caption: Workflow for GC-MS Quantification of this compound.

References

Application Notes and Protocols for Volatile Terpinyl Acetate Analysis using Headspace GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpinyl acetate is a naturally occurring monoterpene ester found in a variety of essential oils, contributing to the characteristic aroma of plants such as pine, lavender, and cardamom. Its fragrance and flavor profile make it a valuable compound in the pharmaceutical, cosmetic, and food and beverage industries. Accurate and robust analytical methods are crucial for the quality control of raw materials, final products, and for research and development purposes.

This document provides a detailed protocol for the quantitative analysis of volatile this compound using static headspace gas chromatography-mass spectrometry (HS-GC-MS). This technique is highly suitable for the analysis of volatile and semi-volatile compounds in complex matrices as it minimizes sample preparation and reduces the risk of contamination of the GC system by non-volatile matrix components.

Principles of Headspace GC-MS

Headspace analysis is a sample introduction technique where the vapor phase in equilibrium with a solid or liquid sample in a sealed vial is sampled and injected into the gas chromatograph. In static headspace analysis, the sample is placed in a vial, sealed, and heated to a specific temperature for a set amount of time to allow the volatile compounds to partition between the sample matrix and the headspace. A portion of the headspace gas is then transferred to the GC column for separation and subsequent detection and quantification by a mass spectrometer.

Experimental Protocols

This section details the methodology for the analysis of this compound in a sample matrix (e.g., essential oil, pharmaceutical formulation).

Materials and Reagents
  • This compound Standard: Analytical grade, >98% purity

  • Solvent (if required for dilution): Methanol or Ethanol, HPLC grade

  • Headspace Vials: 20 mL, with PTFE/silicone septa and aluminum caps

  • Vial Crimper and Decapper

  • Syringes: Gas-tight syringes for standard preparation

  • Pipettes and Pipette Tips

  • Analytical Balance

Instrumentation
  • Gas Chromatograph (GC): Equipped with a split/splitless injector and a mass spectrometer (MS) detector.

  • Headspace Autosampler: Capable of precise temperature and time control.

  • GC Column: A non-polar or medium-polarity column is recommended. A common choice is a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).[1]

  • Data Acquisition and Processing Software

Standard Preparation
  • Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation
  • Liquid Samples (e.g., Essential Oils): Accurately weigh approximately 100 mg of the liquid sample directly into a 20 mL headspace vial. If the concentration of this compound is expected to be high, a dilution with a suitable solvent may be necessary.

  • Solid Samples (e.g., Plant Material, Formulations): Accurately weigh approximately 500 mg of the homogenized solid sample into a 20 mL headspace vial.

Headspace GC-MS Parameters

The following parameters are provided as a starting point and may require optimization based on the specific instrument and sample matrix.

Table 1: Headspace Autosampler Parameters

ParameterRecommended Value
Vial Equilibration Temperature80 - 120 °C
Vial Equilibration Time20 - 45 minutes
Syringe Temperature90 - 130 °C
Transfer Line Temperature100 - 140 °C
Injection Volume1 mL
Pressurization Time0.5 - 1 minute

Table 2: Gas Chromatograph and Mass Spectrometer Parameters

ParameterRecommended Value
Gas Chromatograph
Inlet Temperature250 °C
Injection ModeSplit (e.g., 20:1 ratio)
Carrier GasHelium
Flow Rate1.0 - 1.5 mL/min (constant flow)
Oven Temperature ProgramInitial: 60 °C, hold for 2 minRamp: 5 °C/min to 180 °CRamp: 20 °C/min to 280 °C, hold for 5 min[1]
Mass Spectrometer
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Scan Rangem/z 40-400
Solvent Delay3 - 5 minutes

Data Presentation and Quantitative Analysis

Identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a certified reference standard. For quantification, a calibration curve is constructed by plotting the peak area of this compound against the concentration of the prepared standard solutions. The concentration of this compound in the sample is then determined from this calibration curve.

Table 3: Quantitative Data for this compound Analysis

ParameterValue/RangeReference
Retention TimeDependent on GC conditionsInstrument Specific
Kovats Retention Index (non-polar column)1317 - 1350[2]
Limit of Detection (LOD) (estimated for terpenes)0.025 - 1 µg/mL[3]
Limit of Quantification (LOQ) (estimated for terpenes)0.1 - 5 µg/mL[3]
Linearity (R²)> 0.99General Expectation
Recovery (for terpenes)85.12 - 115.47%[3]

Note: LOD and LOQ values are general estimates for terpenes using static headspace GC-MS and may vary for this compound depending on the specific method and matrix. Method validation is required to establish specific performance characteristics.

Mandatory Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hs Headspace Analysis cluster_gcms GC-MS Analysis cluster_data Data Processing & Reporting Standard Standard Weighing & Dilution Seal Vial Sealing Standard->Seal Sample Sample Weighing into Vial Sample->Seal Incubation Vial Incubation (Heating & Equilibration) Seal->Incubation Injection Headspace Injection Incubation->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Peak Identification Detection->Identification Quantification Quantification Identification->Quantification Report Report Generation Quantification->Report logical_relationships cluster_headspace Headspace Parameters cluster_gc GC Parameters cluster_sample Sample Characteristics center_node Analytical Accuracy & Precision Temp Incubation Temperature Temp->center_node Time Incubation Time Time->center_node Volume Sample Volume/Weight Volume->center_node Column Column Selection Column->center_node Oven Oven Program Oven->center_node Flow Carrier Gas Flow Flow->center_node Matrix Sample Matrix Matrix->center_node Concentration Analyte Concentration Concentration->center_node

References

Application Notes and Protocols: Terpinyl Acetate as a Fragrance Ingredient

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of terpinyl acetate as a fragrance ingredient in various formulations. This document includes key physicochemical properties, recommended usage levels, and detailed protocols for stability testing, sensory analysis, and in vitro skin sensitization assessment.

Introduction to this compound in Fragrance Formulations

This compound is a widely used fragrance ingredient valued for its pleasant, sweet, floral, and slightly citrusy aroma, often with lavender and bergamot nuances.[1][2][3][4] It is an ester that occurs naturally in essential oils such as pine oil, cardamom oil, and lavender oil.[4] Its stability, particularly in alkaline formulations where ingredients like linalyl acetate may hydrolyze, makes it a versatile component in a wide range of products.[2]

This compound is utilized in fine fragrances, personal care products like lotions, creams, shampoos, and deodorants, as well as in household products such as cleaners and air fresheners.[1][3]

Physicochemical Properties and Specifications

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Name 2-(4-methylcyclohex-3-en-1-yl)propan-2-yl acetate[2]
CAS Number 8007-35-0 (isomer mixture), 80-26-2 (alpha-isomer)[5][6]
Molecular Formula C₁₂H₂₀O₂[4][6]
Molecular Weight 196.29 g/mol [5][6]
Appearance Colorless to pale yellow liquid[1][6]
Odor Profile Sweet, herbaceous, floral, with lavender and bergamot nuances[2][4]
Boiling Point 220 °C[7]
Flash Point 94 °C / 201.2 °F[4]
Solubility Soluble in ethanol and organic solvents; insoluble in water[8]
Purity (GLC) ≥ 92%[9]

Recommended Usage Levels in Formulations

The concentration of this compound in a final product depends on the desired fragrance intensity and the product type. The following table provides typical usage levels based on available data.

Product CategoryApplication TypeRecommended Concentration Range (%)Reference
Fine Fragrance Leave-on0.26 - 2.0[4]
Fragrancing Creams Leave-onUp to 10.0[10]
Body Creams/Lotions/Oils Leave-onUp to 1.0[10]
Facial Moisturizers/Creams Leave-onUp to 1.0[10]
Hand Creams/Sanitizers Leave-onUp to 1.0[10]
Shampoos & Conditioners Rinse-off1.0 - 6.0[4]
Soaps & Shower Gels Rinse-off2.0 - 7.0[4]
Laundry & Household Cleaners Rinse-off2.5[10]

Experimental Protocols

Accelerated Stability Testing of this compound in a Lotion Base

This protocol outlines an accelerated stability study to evaluate the physical and chemical stability of a fragrance oil containing this compound within a lotion formulation.

Objective: To assess the stability of the fragrance, color, and physicochemical properties of a lotion containing this compound under accelerated temperature and light conditions.

Materials and Equipment:

  • Lotion base (fragrance-free)

  • This compound-containing fragrance oil

  • Oven capable of maintaining 40°C ± 2°C

  • UV light cabinet

  • Glass jars with airtight lids

  • pH meter

  • Viscometer

  • Colorimeter

  • Controlled environment for sensory analysis

Procedure:

  • Sample Preparation:

    • Prepare a batch of the lotion base.

    • Incorporate the this compound fragrance oil into the lotion base at the desired concentration (e.g., 1.0%). Mix until homogeneous.

    • Divide the fragranced lotion into three sets of samples in glass jars:

      • Set A: Control (stored at room temperature, 25°C ± 2°C, protected from light)

      • Set B: Accelerated temperature (stored in the oven at 40°C ± 2°C)

      • Set C: Light exposure (stored in the UV light cabinet)

  • Testing Schedule:

    • Evaluate all samples at baseline (Time 0).

    • Evaluate all samples at specified time points (e.g., 1, 2, 4, 8, and 12 weeks).

  • Evaluation Parameters:

    • Odor: Conduct a sensory evaluation of the fragrance profile at each time point compared to the control. Note any changes in character or intensity.

    • Color: Measure the color of the lotion using a colorimeter.

    • pH: Measure the pH of a 10% dispersion of the lotion in deionized water.

    • Viscosity: Measure the viscosity of the lotion.

    • Appearance: Visually inspect for any signs of phase separation, discoloration, or other physical changes.

Acceptance Criteria: No significant changes in odor, color, pH, viscosity, or appearance compared to the control sample throughout the study period.

G cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_eval Evaluation Lotion Lotion Base Mix Homogenize Lotion->Mix Fragrance This compound Fragrance Oil Fragrance->Mix Control Control (25°C, Dark) Mix->Control Accelerated Accelerated (40°C) Mix->Accelerated Light Light Exposure (UV Cabinet) Mix->Light Sensory Sensory Analysis (Odor) Control->Sensory Time 0, 1, 2, 4, 8, 12 weeks Physical Physical Tests (Color, pH, Viscosity) Control->Physical Visual Visual Inspection Control->Visual Accelerated->Sensory Accelerated->Physical Accelerated->Visual Light->Sensory Light->Physical Light->Visual G cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panel Trained Sensory Panel Present Present Blinded Samples on Smelling Strips Panel->Present Sample Prepare this compound Solution Sample->Present Rate Panelists Rate Odor Descriptors Present->Rate Collect Collect Intensity Ratings Rate->Collect Analyze Calculate Mean Intensities & Analyze Data Collect->Analyze Profile Generate Odor Profile Analyze->Profile G cluster_mie Molecular Initiating Event cluster_ke2 Key Event 2: Keratinocyte Activation cluster_ke3 Key Event 3: Dendritic Cell Activation cluster_ke4 Key Event 4: T-Cell Proliferation cluster_ao Adverse Outcome Hapten This compound (Hapten) Haptenation Hapten-Protein Adduct Formation Hapten->Haptenation Protein Skin Proteins Protein->Haptenation Keratinocytes Keratinocytes Haptenation->Keratinocytes Cytokines Release of Pro-inflammatory Cytokines (e.g., IL-1α, TNF-α) Keratinocytes->Cytokines DC Dendritic Cells (Langerhans Cells) Cytokines->DC Upregulation Upregulation of CD86, CD54 & Migration to Lymph Nodes DC->Upregulation TCell Naive T-Cells Upregulation->TCell Proliferation Antigen Presentation & T-Cell Proliferation and Differentiation TCell->Proliferation ACD Allergic Contact Dermatitis Proliferation->ACD

References

Application Notes and Protocols for Terpinyl Acetate in Food Flavoring

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Terpinyl acetate is a naturally occurring monoterpene ester valued for its pleasant aroma and flavor profile.[1][2][3] It is a colorless to pale yellow liquid with a characteristic sweet, floral, herbal, and citrusy scent, often compared to lavender and bergamot.[1][2][3][4] This compound is found in various essential oils, including those from cardamom, thyme, and pine.[2][4][5] In the food industry, this compound is utilized as a flavoring agent to impart or enhance fruity and floral notes in a wide range of products.[1][2][3] It is recognized as Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA) and has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[6][7][8]

This document provides detailed application notes, quantitative data, and experimental protocols for the use of this compound in food flavoring, intended for researchers, scientists, and professionals in the food and drug development fields.

Data Presentation

The following tables summarize the key quantitative and qualitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₁₂H₂₀O₂[2][4]
Molecular Weight 196.29 g/mol [2][8]
Appearance Colorless to slightly yellow liquid[1][2][4]
Odor Sweet, floral, herbal, citrusy, lavender, bergamot[1][2][3][4]
FEMA Number 3047[2][7][8]
JECFA Number 368[6][8][9]
CAS Number 8007-35-0 (Isomer Mixture), 80-26-2 (α-isomer)[2][7]
Specific Gravity 0.953 - 0.962[8]
Refractive Index 1.464 - 1.470[4][8]
Boiling Point 220 °C[8]
Solubility Soluble in ethanol, oils, propylene glycol; insoluble in water[2][8][9]
Shelf Life 36 months or longer if stored properly[5]
LD50 (Oral, Rat) 5075 mg/kg[2]

Table 2: Sensory Profile and Applications in Food

Sensory DescriptorFood & Beverage Applications
Floral, Fruity, Refreshing Beverages (non-alcoholic), dairy products, desserts.[1]
Citrus, Herbal Flavored drinks, liqueurs.[3]
Sweet, Fruity (Pear, Plum, Apricot, Cherry) Confectionery, baked goods, candies, syrups, chewing gum.[3][4][10]
Herbal (Cardamom, Thyme) Spice blends, savory flavorings.[2]

Table 3: Reported Usage Levels of this compound in Food Categories

Note: These values are indicative. Updated and more detailed use levels can be requested from FEMA.[6]

Food CategoryAverage Maximum PPMReference
Baked Goods 15.0[5]
Beverages (non-alcoholic) 3.5[5]
Chewing Gum Not specified[10]
Gelatin-based products, Puddings Not specified[10]
Fruit-based ice creams Not specified[10]

Experimental Protocols

Detailed methodologies for key experiments related to the application of this compound are provided below.

Protocol 1: Quantification of this compound in a Beverage Matrix using GC-MS

This protocol outlines the analysis of this compound concentration in a clear beverage using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for separating and identifying volatile compounds.[11][12]

Objective: To accurately quantify the amount of this compound in a liquid food matrix.

Materials:

  • Beverage sample containing this compound

  • This compound standard (≥98% purity)

  • Internal standard (e.g., 4-methyl-2-pentanol)

  • Dichloromethane (DCM), HPLC grade

  • Anhydrous sodium sulfate

  • Separatory funnel (250 mL)

  • Volumetric flasks

  • Micropipettes

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound (1000 µg/mL) in dichloromethane.

    • Create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by diluting the stock solution.

    • Add a fixed concentration of the internal standard to each calibration standard and blank.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Accurately measure 50 mL of the beverage sample into a separatory funnel.

    • Add the same fixed amount of internal standard as used in the calibration standards.

    • Add 20 mL of dichloromethane to the funnel.

    • Shake vigorously for 2 minutes, periodically venting the funnel.

    • Allow the layers to separate for 10 minutes.

    • Drain the lower organic layer (DCM) through a funnel containing anhydrous sodium sulfate to remove residual water.

    • Repeat the extraction twice more with fresh 20 mL portions of DCM.

    • Combine the organic extracts and concentrate the volume to 1 mL under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the concentrated extract into the GC-MS.

    • GC Conditions (Example):

      • Inlet Temperature: 250°C

      • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm)

      • Oven Program: Start at 50°C (hold 2 min), ramp to 250°C at 10°C/min, hold for 5 min.

      • Carrier Gas: Helium, constant flow of 1 mL/min.

    • MS Conditions (Example):

      • Ion Source Temperature: 230°C

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Scan Range: 40-350 m/z.

  • Data Analysis:

    • Identify the peaks for this compound and the internal standard based on their retention times and mass spectra.

    • Integrate the peak areas.

    • Construct a calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the concentration of the standards.

    • Calculate the concentration of this compound in the sample using the calibration curve.

Protocol 2: Sensory Evaluation using a Triangle Test

The triangle test is a discriminative method used to determine if a sensory difference exists between two products.[13]

Objective: To determine if a panelist can detect a difference between a control sample and a sample containing a specific concentration of this compound.

Materials:

  • Control beverage (without this compound)

  • Test beverage (with a specified concentration of this compound)

  • Identical tasting cups, coded with random 3-digit numbers.[13]

  • Water and unsalted crackers for palate cleansing.

  • Ballots for recording responses.

  • Sensory booths or a quiet, odor-free environment.

Procedure:

  • Panelist Selection: Recruit a panel of at least 24-30 untrained or trained panelists.

  • Sample Preparation:

    • For each panelist, prepare three samples in coded cups.

    • Two samples will be identical (e.g., Control), and one will be different (e.g., Test).

    • There are six possible presentation orders (AAB, ABA, BAA, BBA, BAB, ABB). Ensure these are randomized and balanced across all panelists.[13]

  • Testing Protocol:

    • Provide each panelist with the set of three coded samples.

    • Instruct the panelists to taste each sample from left to right.

    • The panelist's task is to identify which of the three samples is different from the other two.

    • Panelists should cleanse their palate with water and crackers between samples.

  • Data Analysis:

    • Collect the ballots and count the number of correct identifications.

    • Use a statistical table for triangle tests (based on the binomial distribution) to determine if the number of correct responses is statistically significant at a chosen confidence level (e.g., 95%).

    • If the result is significant, it confirms that a perceptible difference exists between the control and the test sample.

Protocol 3: Accelerated Shelf-Life and Stability Testing

This protocol assesses the stability of this compound in a food product by subjecting it to elevated stress conditions to predict its long-term stability.

Objective: To evaluate the chemical stability of this compound in a food matrix under accelerated storage conditions (e.g., elevated temperature).

Materials:

  • Packaged food product containing a known initial concentration of this compound.

  • Stability chambers with controlled temperature and humidity.[14]

  • GC-MS system for quantification (as per Protocol 1).

  • Sensory evaluation panel (as per Protocol 2).

Procedure:

  • Initial Analysis (Time Zero):

    • Determine the initial concentration of this compound in a batch of the product using the GC-MS protocol.

    • Conduct a sensory evaluation to establish the initial flavor profile.

  • Storage Conditions:

    • Store the packaged product samples in stability chambers at various conditions. A common accelerated condition is 40°C / 75% RH.

    • Store a set of control samples at recommended storage conditions (e.g., 25°C / 60% RH) for real-time comparison.

  • Time-Point Testing:

    • Pull samples from both accelerated and control conditions at specified time points (e.g., 0, 1, 2, 3, and 6 months).

    • At each time point, perform the following analyses:

      • Chemical Analysis: Quantify the concentration of this compound using GC-MS to determine the degradation rate.

      • Sensory Analysis: Conduct sensory tests (e.g., triangle test or descriptive analysis) to detect any changes in the flavor profile, such as loss of intended flavor or development of off-flavors.[15]

      • Physical Analysis: Observe for any changes in appearance, color, or texture.[14]

  • Data Analysis:

    • Plot the concentration of this compound versus time for each storage condition.

    • Analyze the sensory data to determine the point at which a significant change in flavor is perceived.

    • The end of shelf life is determined when the concentration of this compound drops below a pre-determined acceptable level or when an unacceptable sensory change occurs.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the application of this compound.

experimental_workflow cluster_prep Phase 1: Preparation & Formulation cluster_analysis Phase 2: Analytical & Sensory Testing cluster_eval Phase 3: Evaluation & Finalization Formulation Product Formulation (e.g., Beverage) Addition Addition of This compound Formulation->Addition Quant Chemical Quantification (GC-MS Protocol) Addition->Quant Sensory Sensory Evaluation (Triangle Test) Addition->Sensory Stability Stability Testing (Accelerated Shelf-Life) Addition->Stability Data Data Analysis (Chemical & Sensory) Quant->Data Sensory->Data Stability->Data Reg Regulatory Compliance (FEMA GRAS) Data->Reg Final Final Product Approval Reg->Final

Caption: Workflow for the application and evaluation of this compound in food products.

gcms_workflow cluster_sample_prep Sample Preparation cluster_instrument Instrumental Analysis cluster_data Data Processing Sample Beverage Sample Spike Spike with Internal Standard Sample->Spike Extract Liquid-Liquid Extraction with DCM Spike->Extract Dry Dry with Na2SO4 Extract->Dry Concentrate Concentrate Sample Dry->Concentrate Inject Inject 1µL into GC Concentrate->Inject Separate Separation on Capillary Column Inject->Separate Detect Detection by Mass Spec Separate->Detect Identify Identify Peaks (Retention Time, Mass Spectra) Detect->Identify Integrate Integrate Peak Areas Identify->Integrate Calibrate Create Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: Experimental workflow for GC-MS analysis of this compound.

sensory_workflow cluster_setup Test Setup cluster_execution Test Execution cluster_analysis Data Analysis Panel Recruit Panelists (n > 24) Samples Prepare Samples (2 Control, 1 Test) Panel->Samples Code Code Cups with Random 3-Digit Numbers Samples->Code Randomize Randomize Presentation Order Code->Randomize Present Present 3 Samples to Panelist Randomize->Present Instruct Instruct to Identify the 'Odd' Sample Present->Instruct Cleanse Palate Cleansing (Water, Crackers) Instruct->Cleanse Record Record Response on Ballot Cleanse->Record Collect Collect Ballots Record->Collect Count Count Correct Identifications Collect->Count Stats Statistical Analysis (Binomial Table) Count->Stats Conclusion Determine Significance Stats->Conclusion

Caption: Workflow for the Triangle Test sensory evaluation protocol.

References

terpinyl acetate as a potential antimicrobial or antifungal agent

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

Terpinyl acetate, a monoterpene ester found in various essential oils, is emerging as a compound of significant interest for its potential antimicrobial and antifungal properties. This document provides a comprehensive overview of its activity, mechanism of action, and detailed protocols for its investigation, tailored for researchers in microbiology, natural product chemistry, and drug development.

Spectrum of Activity

This compound has demonstrated a broad spectrum of activity against various pathogenic microorganisms. Studies have shown its efficacy against Gram-positive and Gram-negative bacteria, as well as a range of fungi, including yeasts and dermatophytes.[1][2][3] Notably, its antifungal activity, particularly against dermatophytes and filamentous fungi, appears to be more potent than its antibacterial effects.[1][2][3]

Mechanism of Action

The precise mechanisms by which this compound exerts its antimicrobial and antifungal effects are still under investigation, but current evidence points towards a multi-targeted action.

  • Disruption of Cell Membrane Integrity: Like many lipophilic monoterpenes, this compound is believed to partition into the lipid bilayer of microbial cell membranes. This insertion is thought to disrupt the membrane's structure and function, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.

  • Inhibition of Mitochondrial Function: Research suggests that this compound may act as a specific inhibitor of mitochondrial ATP production.[4] By interfering with cellular energy metabolism, it can effectively halt vital cellular processes. In response to this inhibition, cells may attempt to compensate by switching to less efficient energy production pathways like glycolysis.

  • Induction of Cellular Stress and Pathway Inhibition (Hypothesized for Fungi): Based on studies of structurally similar compounds like terpenoid phenols, it is hypothesized that this compound may induce an influx of calcium ions in fungal cells. This calcium stress, in turn, could lead to the inhibition of crucial signaling pathways such as the Target of Rapamycin (TOR) pathway, which is a central regulator of cell growth, proliferation, and metabolism.

Applications and Future Directions

The antimicrobial and antifungal properties of this compound suggest its potential application in several areas:

  • Pharmaceuticals: As a potential lead compound for the development of new antimicrobial and antifungal drugs, particularly for topical applications in treating skin and nail infections caused by dermatophytes.

  • Food Preservation: Its natural origin and pleasant aroma make it a candidate for use as a natural food preservative to inhibit the growth of spoilage microorganisms.

  • Agriculture: this compound could be explored as a natural fungicide to protect crops from phytopathogenic fungi.

Further research is warranted to fully elucidate its mechanisms of action, evaluate its in vivo efficacy and safety, and explore potential synergistic effects with existing antimicrobial agents.

Data Presentation

The following tables summarize the available quantitative data on the antimicrobial and antifungal activity of pure α-terpinyl acetate.

Table 1: Minimum Inhibitory Concentration (MIC) of α-Terpinyl Acetate

MicroorganismStrainTypeMIC (µg/mL)Reference
Staphylococcus aureusATCC 29213Gram-positive Bacteria125[1]
Escherichia coliATCC 25922Gram-negative Bacteria>125[1]
Candida albicansCBS 2730Yeast125[1]
Candida parapsilosisCBS 8836Yeast62.5[1]
Aspergillus fumigatusSC 6359Fungus1.6[1]
Aspergillus flavusCBS 120264Fungus0.4[1]
Trichophyton rubrumATCC 28188Dermatophyte0.4[1]
Trichophyton mentagrophytesATCC 9533Dermatophyte1.6[1]

Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of α-Terpinyl Acetate

MicroorganismStrainTypeMBC/MFC (µg/mL)Reference
Staphylococcus aureusATCC 29213Gram-positive Bacteria125[1]
Escherichia coliATCC 25922Gram-negative Bacteria>125[1]
Candida albicansCBS 2730Yeast125[1]
Candida parapsilosisCBS 8836Yeast125[1]
Aspergillus fumigatusSC 6359Fungus3.1[1]
Aspergillus flavusCBS 120264Fungus0.8[1]
Trichophyton rubrumATCC 28188Dermatophyte0.8[1]
Trichophyton mentagrophytesATCC 9533Dermatophyte3.1[1]

Experimental Protocols

1. Protocol for Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antimicrobial susceptibility testing of essential oils.

Materials:

  • Pure α-terpinyl acetate

  • Sterile 96-well microtiter plates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Microbial inoculum standardized to 0.5 McFarland turbidity

  • Sterile pipette and tips

  • Plate reader (optional, for spectrophotometric reading)

  • Growth indicator dye (e.g., resazurin, optional)

  • Solvent for this compound (e.g., Dimethyl sulfoxide - DMSO, or ethanol)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of α-terpinyl acetate in a suitable solvent at a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the this compound stock solution to the first well of each row to be tested. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the row. Discard the final 100 µL from the last well.

  • Inoculum Preparation: Adjust the turbidity of the microbial culture to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL.

  • Controls:

    • Growth Control: A well containing only broth and inoculum (no this compound).

    • Sterility Control: A well containing only broth.

    • Solvent Control: A well containing broth, inoculum, and the highest concentration of the solvent used to dissolve the this compound.

  • Incubation: Cover the plate and incubate at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria; 35°C for 24-48 hours for yeasts).

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism. This can be determined visually or by using a plate reader. The addition of a growth indicator dye like resazurin can aid in visualizing viability.

2. Protocol for Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol is a continuation of the MIC assay.

Materials:

  • Agar plates with appropriate growth medium (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi)

  • Sterile pipette and tips or a sterile loop

  • Spreader

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

  • Plating: Spot-plate or spread the aliquot onto a fresh agar plate.

  • Incubation: Incubate the plates under the same conditions as the initial MIC incubation.

  • MBC/MFC Determination: The MBC or MFC is the lowest concentration of this compound that results in a 99.9% or greater reduction in the initial inoculum (i.e., no more than 0.1% of the original inoculum survives). This is typically observed as no colony growth on the agar plate.

Mandatory Visualizations

experimental_workflow cluster_mic MIC Determination cluster_mbc_mfc MBC/MFC Determination prep_stock Prepare this compound Stock Solution serial_dilution Perform 2-fold Serial Dilutions in 96-well Plate prep_stock->serial_dilution inoculate Inoculate Wells serial_dilution->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate_mic Incubate Plate inoculate->incubate_mic read_mic Determine MIC (Lowest concentration with no growth) incubate_mic->read_mic subculture Subculture from Wells with No Growth read_mic->subculture plate Plate onto Agar subculture->plate incubate_mbc Incubate Plates plate->incubate_mbc read_mbc Determine MBC/MFC (Lowest concentration with no colonies) incubate_mbc->read_mbc

Experimental workflow for MIC and MBC/MFC determination.

antibacterial_mechanism cluster_bacterium Bacterial Cell terpinyl_acetate This compound disruption Membrane Disruption & Increased Permeability terpinyl_acetate->disruption cell_membrane Cell Membrane cytoplasm Cytoplasm (Ions, Metabolites, Proteins) disruption->cell_membrane leakage Leakage of Intracellular Components disruption->leakage leakage->cytoplasm cell_death Cell Death leakage->cell_death

Proposed antibacterial mechanism of this compound.

antifungal_mechanism cluster_fungus Fungal Cell terpinyl_acetate This compound ca_channel Calcium Channels terpinyl_acetate->ca_channel Interacts with cell_membrane_fungus Cell Membrane ca_influx Ca2+ Influx ca_channel->ca_influx calcium_stress Calcium Stress ca_influx->calcium_stress inhibition Inhibition calcium_stress->inhibition tor_pathway TOR Pathway inhibition->tor_pathway growth_arrest Growth Arrest & Cell Death inhibition->growth_arrest

Hypothesized antifungal signaling pathway of this compound.

References

Terpinyl Acetate in the Development of Insect Repellents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpinyl acetate, a monoterpene ester, is a naturally occurring phytochemical found in various essential oils, including those from pine, lavender, and cardamom. It is recognized for its characteristic sweet, herbaceous, and floral aroma, leading to its widespread use in the fragrance industry. Emerging research has highlighted its significant potential as a bioactive compound in the development of insect repellents. This document provides detailed application notes and protocols for researchers and professionals engaged in the development of novel insect repellent formulations utilizing this compound. It covers its efficacy against various insect species, outlines detailed experimental protocols for evaluation, and discusses its potential mechanism of action.

Efficacy of this compound as an Insect Repellent

This compound has demonstrated both insecticidal and repellent properties against a range of arthropods. The following tables summarize the quantitative data from various studies, providing a comparative overview of its effectiveness.

Table 1: Insecticidal and Repellent Activity of this compound Against Various Insect Species
Insect SpeciesCommon NameBioassay TypeConcentration / DoseEfficacy MetricResultCitation
Myzus persicaeGreen Peach AphidFumigationNot SpecifiedTime to 100% Mortality21 hours[1]
Myzus persicaeGreen Peach AphidSpray (Contact)10% in 8% Tween-20% Mortality (after 60 min)75%[1]
Liposcelis bostrychophilaBooklouseContact ToxicityLD₅₀LD₅₀: 92.59 µg/cm²[2]
Liposcelis bostrychophilaBooklouseFumigant ToxicityLC₅₀LC₅₀: 1.26 mg/L air[2]
Liposcelis bostrychophilaBooklouseRepellency Assay3.2 nL/cm²% Repellency (Class III)48% (at 4 hours)[2]
Liposcelis bostrychophilaBooklouseRepellency Assay13 nL/cm²% Repellency (Class III)53% (at 4 hours)[2]
Mosquitoes (unspecified)MosquitoArm-in-CageGel formulation with Lavender and Ylang-Ylang oils% Repellency85%[3]

Note: The gel formulation for mosquitoes contained a blend of essential oils where this compound is a known component of lavender oil. The exact concentration of this compound in the final formulation was not specified.

Mechanism of Action

The repellent and insecticidal effects of this compound are likely multifaceted, involving both neurotoxic and metabolic pathways.

1. Olfactory-Mediated Repellency: Like many volatile organic compounds, this compound is presumed to interact with the insect's olfactory system. The primary mechanism involves the binding of this compound to Odorant Receptors (ORs) located on the dendrites of olfactory sensory neurons within the insect's antennae and maxillary palps. This interaction can either block the reception of host cues (e.g., carbon dioxide, lactic acid) or activate neurons that trigger an avoidance response. The binding of odorants to ORs is often facilitated by Odorant-Binding Proteins (OBPs) that transport hydrophobic molecules like this compound through the aqueous sensillar lymph.

2. Metabolic Inhibition: Research in honeybees has indicated that this compound can act as a potent and specific inhibitor of mitochondrial ATP production.[3][4][5] By targeting oxidative phosphorylation, it disrupts cellular energy metabolism. While this study was not conducted in a repellent context for biting insects, it suggests a potential secondary mechanism that could contribute to its insecticidal or deterrent properties, particularly at higher concentrations or upon contact.

Signaling Pathway Diagram

Insect_Olfactory_Pathway cluster_air Airborne Volatiles cluster_sensillum Sensillum cluster_neuron Olfactory Sensory Neuron TA This compound Pore Sensillum Pore TA->Pore Enters OR Odorant Receptor (OR) TA->OR May directly bind or block host cue binding HostCues Host Cues (e.g., CO2) HostCues->Pore OBP OBP Pore->OBP Diffuses to Lymph Sensillar Lymph OBP->OR Transports to Dendrite Dendritic Membrane IonChannel Ion Channel Opening OR->IonChannel Activates Depolarization Depolarization IonChannel->Depolarization ActionPotential Action Potential to Brain Depolarization->ActionPotential Avoidance Avoidance Behavior ActionPotential->Avoidance Results in

Caption: Proposed olfactory signaling pathway for this compound-induced insect repellency.

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate evaluation of this compound's repellent efficacy. Below are protocols for key experiments.

Protocol 1: Arm-in-Cage Assay for Mosquito Repellency

This protocol is a standard method for evaluating the complete protection time of a topical repellent against mosquitoes.

1. Materials:

  • Test cages (e.g., 40x40x40 cm) containing 200-250 host-seeking, non-blood-fed female mosquitoes (e.g., Aedes aegypti or Culex quinquefasciatus), 5-12 days old.

  • Test formulation of this compound (e.g., 10% in an ethanol or lotion base).

  • Control formulation (vehicle without this compound).

  • Human volunteers.

  • Latex or nitrile gloves.

  • Timer.

  • Ethanol (70%) for cleaning.

2. Procedure:

  • Volunteer Preparation: Volunteers should avoid using fragrances, scented lotions, or soaps on the day of testing. Forearms are washed with unscented soap and rinsed thoroughly.

  • Application of Repellent: A precise amount of the test formulation (e.g., 1.0 mL) is applied evenly to a defined area (e.g., 600 cm²) of one forearm, from wrist to elbow. The other forearm is treated with the control formulation. Allow the formulations to dry for 30 minutes.

  • Exposure: The volunteer inserts the control-treated forearm into a mosquito cage for a 3-minute exposure period. The number of mosquito landings and probes is recorded to confirm mosquito avidity.

  • Testing: The volunteer then inserts the this compound-treated forearm into a different cage for a 3-minute exposure period.

  • Data Recording: The number of mosquitoes that land and/or bite is recorded. The test is typically repeated every 30 minutes.

  • Endpoint: The test is concluded for a specific formulation when the first confirmed bite occurs (often defined as a bite followed by another within the same or next exposure period). The time from application to the first confirmed bite is the Complete Protection Time (CPT) .

Protocol 2: Vertical Filter Paper Assay for Tick Repellency

This assay assesses the ability of a compound to prevent ticks from crossing a treated area.

1. Materials:

  • Filter paper strips (e.g., 5 cm x 10 cm).

  • Test formulation of this compound in a volatile solvent (e.g., acetone or ethanol) at various concentrations.

  • Control solution (solvent only).

  • Unfed tick nymphs or adults (e.g., Ixodes scapularis or Amblyomma americanum).

  • Soft forceps.

  • Petri dishes with a moist filter paper to maintain humidity.

  • Support stand with clamps to hold filter paper vertically.

2. Procedure:

  • Treatment of Filter Paper: A line is drawn 4 cm from the bottom of the filter paper strip. The upper 6 cm of the strip is treated with a known volume and concentration of the this compound formulation. The lower 4 cm remains untreated. A control strip is treated with the solvent only. The strips are allowed to air dry completely.

  • Assay Setup: The treated filter paper is suspended vertically from a clamp.

  • Tick Introduction: Using soft forceps, 10-15 ticks are placed at the bottom edge of the untreated zone of the filter paper.

  • Observation: The number of ticks that cross the line into the treated zone within a specified time (e.g., 15 minutes) is recorded. Ticks that drop off or move down are considered repelled.

  • Data Analysis: The percentage repellency is calculated for each concentration using the following formula: Percentage Repellency = [(Number of ticks in control that crossed - Number of ticks in treatment that crossed) / Number of ticks in control that crossed] x 100

  • Dose-Response: The data can be used to calculate the EC₅₀ (Effective Concentration to repel 50% of the ticks).

Experimental Workflow Diagram

Repellent_Testing_Workflow cluster_prep Preparation Phase cluster_testing Efficacy Testing Phase cluster_analysis Data Analysis & Interpretation Formulation Prepare this compound Formulations (various concentrations) ArmInCage Arm-in-Cage Assay (Mosquitoes) Formulation->ArmInCage TickAssay Tick Repellency Assay (e.g., Vertical Filter) Formulation->TickAssay Insects Rear & Select Test Insects (e.g., Mosquitoes, Ticks) Insects->ArmInCage Insects->TickAssay DataCollection Record Landings, Bites, or Crossings ArmInCage->DataCollection TickAssay->DataCollection CPT_Calc Calculate Complete Protection Time (CPT) DataCollection->CPT_Calc EC50_Calc Calculate EC₅₀ / Repellency % DataCollection->EC50_Calc Conclusion Determine Efficacy & Optimal Concentration of this compound CPT_Calc->Conclusion EC50_Calc->Conclusion

Caption: General workflow for the evaluation of this compound as an insect repellent.

Formulation Considerations

For topical applications, this compound must be formulated in a suitable carrier to ensure stability, efficacy, and safety.

  • Solvents/Carriers: Ethanol is a common solvent for creating sprayable formulations. For lotions and creams, a base containing oils (e.g., mineral oil, coconut oil) and emulsifiers is required.

  • Emulsifiers: To create stable oil-in-water emulsions for lotions or creams, emulsifiers such as Tween 80 or Polysorbate 20 are necessary.

  • Concentration: Based on available data, concentrations ranging from 5% to 25% of the active ingredient are typically evaluated. The optimal concentration of this compound needs to be determined through dose-response studies.

  • Fixatives: Natural fixatives can be included to reduce the volatility of this compound and prolong its efficacy on the skin.

Safety and Regulatory Considerations

  • Dermal Irritation: As with any topical product, formulations containing this compound should be tested for dermal irritation and sensitization according to standardized guidelines (e.g., OECD Test Guideline 404).

  • Regulatory Approval: For commercial development, insect repellent products are subject to registration and approval by regulatory agencies such as the Environmental Protection Agency (EPA) in the United States. Efficacy and safety data are required for registration.

Conclusion

This compound presents a promising natural alternative to synthetic active ingredients in insect repellent formulations. Its demonstrated efficacy against several insect species warrants further investigation, particularly against disease vectors like mosquitoes and ticks. The protocols and data presented in this document provide a framework for researchers and drug development professionals to systematically evaluate and optimize the use of this compound in new repellent products. Future research should focus on establishing clear dose-response relationships in target species, elucidating the precise neuro-olfactory mechanisms of action, and developing advanced formulations to enhance duration and efficacy.

References

The Role of Terpinyl Acetate as a Precursor in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terpinyl acetate, a naturally occurring monoterpene ester, is a versatile and economically significant building block in organic synthesis. Commonly found in essential oils of plants like pine and lavender, it is widely recognized for its pleasant floral and citrusy aroma, leading to its extensive use in the fragrance and flavor industries.[1][2][3] Beyond its aromatic properties, this compound serves as a valuable precursor for the synthesis of other terpenes and functionalized p-menthane derivatives, some of which exhibit noteworthy biological activities. Its ready availability from renewable resources like turpentine makes it an attractive starting material for the synthesis of a variety of organic compounds.[4][5]

This document provides detailed application notes and protocols for the use of this compound in organic synthesis, focusing on its preparation and its transformation into other valuable molecules. It is intended to be a resource for researchers and professionals in organic chemistry, materials science, and drug development.

Synthetic Pathways and Transformations

This compound is primarily synthesized from α-pinene, a major constituent of turpentine, either in a one-step or a two-step process involving α-terpineol as an intermediate. The acetate functionality can then be hydrolyzed to yield α-terpineol, or the molecule can be further functionalized to produce other valuable compounds such as carvone.

Synthesis of this compound

The synthesis of this compound can be achieved through two main routes: a one-step synthesis from α-pinene and a two-step synthesis via α-terpineol. The choice of method often depends on the desired purity and the available starting materials and catalysts.

dot graph Synthesis_of_Terpinyl_Acetate { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, ranksep=1.2, fontname="Arial", fontsize=12, bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];

// Nodes a_pinene [label="α-Pinene"]; terpinyl_acetate [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; a_terpineol [label="α-Terpineol"];

// Edges a_pinene -> terpinyl_acetate [label="One-Step Synthesis\n(e.g., HCA/Boric Acid, Acetic Acid)"]; a_pinene -> a_terpineol [label="Hydration\n(e.g., Acid Catalyst)"]; a_terpineol -> terpinyl_acetate [label="Esterification\n(e.g., Acetic Anhydride, Acid Catalyst)"]; }

Figure 1: Synthetic routes to this compound.
Key Reactions of this compound

As a precursor, this compound can undergo several transformations, with the most common being its hydrolysis to α-terpineol. Additionally, it serves as a starting material for the synthesis of other commercially important terpenes like carvone.

dot graph Terpinyl_Acetate_Reactions { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.6, ranksep=1, fontname="Arial", fontsize=12, bgcolor="#FFFFFF"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", fontcolor="#202124"];

// Nodes terpinyl_acetate [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; a_terpineol [label="α-Terpineol"]; acetoxycarvotanacetone [label="8-Acetoxycarvotanacetone"]; carvone [label="Carvone", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges terpinyl_acetate -> a_terpineol [label="Hydrolysis\n(Acid or Base Catalyzed)"]; terpinyl_acetate -> acetoxycarvotanacetone [label="Oxidation\n(e.g., tert-butyl chromate)"]; acetoxycarvotanacetone -> carvone [label="Pyrolysis"]; }

Figure 2: Key synthetic transformations of this compound.

Data Presentation

The following tables summarize quantitative data for the synthesis of this compound and its conversion to other products under various catalytic conditions.

Table 1: Synthesis of this compound from α-Pinene (One-Step)

Catalyst SystemReaction Time (h)Temperature (°C)α-Pinene Conversion (%)This compound Selectivity (%)This compound Yield (%)Reference
HCA–Boric Acid (Tartaric Acid)--91.845.6-[6]
HCA–B2O3 (Lactic Acid)--93.247.1-[6]
HCA–B2O3 (Tartaric Acid, 1% H2O)242589.647.541.7[6]
H-beta Zeolite24Room Temp.--29[6]
Ionic Liquid----35.7[6]
Sulfa SBA-15----23[6]
Ion Exchange Resin----35[6]
Natural Zeolite----21.4[6]
Y-type Zeolite (with Ac2O, H2O, DCM)440-61.3852.83[7]

Table 2: Synthesis of this compound from α-Terpineol (Two-Step)

Catalyst SystemMolar Ratio (Terpineol:Ac2O)Reaction Time (h)Temperature (°C)This compound Yield (%)Reference
Phosphoric Acid1:1.12045-5083.72[1]
Phosphoric Acid / SnCl4·5H2O1:1.1635-4085.73[1]
Lipase (C. rugosa) in SC-CO2-1.55053.0 (Esterification extent)[8]

Table 3: Synthesis of Carvone from this compound

IntermediateReactionOverall Yield (%)Reference
8-AcetoxycarvotanacetoneOxidation with tert-butyl chromate followed by pyrolysis28[4]

Experimental Protocols

Protocol 1: One-Step Synthesis of this compound from α-Pinene using a Composite Catalyst

This protocol is based on the use of an α-hydroxycarboxylic acid (HCA) and boric acid composite catalyst.[6]

Materials:

  • α-Pinene

  • Acetic Acid

  • Tartaric Acid

  • Boric Acid

  • Organic synthesis unit (e.g., PPV-3000, EYELA)

  • Gas chromatograph (GC) for analysis

Procedure:

  • In a suitable reaction vessel within the organic synthesis unit, combine α-pinene, acetic acid, tartaric acid, and boric acid. A typical mass ratio is 10:25:0.5:0.4 (α-pinene:acetic acid:tartaric acid:boric acid).

  • Stir the reaction mixture at a controlled temperature, for example, 25°C.

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC. The reaction is typically run for 24 hours.

  • Upon completion, the product mixture can be worked up by neutralizing the acidic catalyst, followed by extraction and purification (e.g., distillation) to isolate this compound.

Expected Outcome: Under these conditions, α-pinene conversion can reach up to 91.8% with a this compound selectivity of 45.6%.[6] The presence of a small amount of water (around 1% of the α-pinene mass) when using a tartaric acid-B2O3 catalyst has been shown to yield 41.7% this compound with 47.5% selectivity.[6]

Protocol 2: Two-Step Synthesis of this compound via Esterification of α-Terpineol

This protocol describes the esterification of α-terpineol using acetic anhydride with a composite acid catalyst.[1]

Materials:

  • α-Terpineol

  • Acetic Anhydride

  • Phosphoric Acid (H3PO4)

  • Tin(IV) chloride pentahydrate (SnCl4·5H2O)

  • Sodium Carbonate (Na2CO3) solution

  • Sodium Hydroxide (NaOH) solution (10%)

  • Saturated Sodium Chloride (NaCl) solution

  • Reaction kettle with stirring, heating, and condensation capabilities

Procedure:

  • Charge the reaction kettle with α-terpineol and acetic anhydride (molar ratio 1:1.1).

  • Under continuous stirring, add phosphoric acid (0.6% of the mass of terpineol).

  • After thorough mixing, add SnCl4·5H2O (0.2% of the total mass of terpineol and acetic anhydride) at room temperature and stir until completely dissolved.

  • Gradually heat the reaction mixture to 35-40°C and maintain this temperature for 6-8 hours with constant stirring.

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the catalysts by adding a sodium carbonate solution.

  • Perform a direct distillation to remove the majority of the unreacted acetic acid.

  • Wash the remaining organic layer once with a 10% NaOH solution and then once with a saturated NaCl solution to remove any residual acid.

  • The final product, this compound, can be purified by fractional distillation.

Expected Outcome: This method can achieve a this compound yield of approximately 85.73% with a selectivity of 90.76%.[1]

Protocol 3: Hydrolysis of this compound to α-Terpineol

This protocol describes a general acid-catalyzed hydrolysis of this compound.

Materials:

  • This compound

  • Sulfuric Acid (H2SO4) or other suitable acid catalyst

  • Water

  • Sodium Bicarbonate (NaHCO3) solution

  • Organic solvent for extraction (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound in a suitable solvent (e.g., aqueous acetone).

  • Add a catalytic amount of sulfuric acid.

  • Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the acid with a saturated sodium bicarbonate solution.

  • Extract the product with an organic solvent like diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain crude α-terpineol.

  • The product can be further purified by distillation or chromatography if necessary.

Protocol 4: Synthesis of Carvone from this compound

This two-step protocol involves the oxidation of this compound to 8-acetoxycarvotanacetone, followed by pyrolysis to yield carvone.[4]

Step 1: Oxidation of this compound

Materials:

  • dl-α-Terpinyl Acetate

  • tert-Butyl Chromate

  • Suitable solvent (e.g., benzene)

  • Apparatus for reflux and distillation

Procedure:

  • Dissolve dl-α-terpinyl acetate in a suitable solvent such as benzene.

  • Add tert-butyl chromate to the solution. The reaction is oxidative, so appropriate safety precautions should be taken.

  • The reaction conditions (temperature, time) need to be carefully controlled to favor the formation of 8-acetoxycarvotanacetone while minimizing side reactions like the cleavage of the ethylenic linkage.[4]

  • Monitor the reaction by GC.

  • Upon completion, the reaction mixture is worked up to isolate the intermediate, 8-acetoxycarvotanacetone. This may involve filtration to remove chromium salts and distillation to purify the product.

Step 2: Pyrolysis of 8-Acetoxycarvotanacetone

Materials:

  • 8-Acetoxycarvotanacetone

  • Apparatus for pyrolysis

Procedure:

  • Heat the 8-acetoxycarvotanacetone to induce the elimination of acetic acid. This pyrolysis step leads to the formation of dl-carvone.

  • The resulting carvone can be purified by distillation.

Expected Outcome: The overall yield of carvone from α-terpinyl acetate through this method is reported to be around 28 mole%.[4]

Applications in Drug Development and Bioactivity

While the primary industrial applications of this compound are in fragrances and flavors, its p-menthane skeleton is a common motif in many biologically active natural products.[9] This makes this compound and its derivatives interesting candidates for further investigation in drug discovery and development.

  • Interaction with Cytochrome P450: α-Terpinyl acetate has been shown to exhibit a strong binding affinity to human cytochrome P450 2B6, an important enzyme in drug metabolism. It acts as a competitive inhibitor, which could lead to potential drug-drug interactions.[10] This property also suggests that the this compound scaffold could be a starting point for designing specific enzyme inhibitors.

  • Insecticidal and Repellent Properties: this compound has demonstrated insecticidal activity against various pests, including the peach aphid (Myzus persicae) and booklice (Liposcelis bostrychophila).[8][11] This bioactivity suggests its potential as a lead compound for the development of new, environmentally friendly insecticides.

Conclusion

This compound is a readily accessible and versatile precursor in organic synthesis. Its primary role has been in the production of α-terpineol and as a key component in the fragrance industry. However, its utility extends to the synthesis of more complex molecules such as carvone. The p-menthane framework of this compound is a privileged scaffold in medicinal chemistry, and its derivatives warrant further exploration for potential pharmaceutical applications. The protocols and data presented here provide a foundation for researchers to utilize this compound as a valuable and sustainable starting material in their synthetic endeavors. Further research into novel transformations of this compound is encouraged to unlock its full potential as a precursor for fine chemicals and bioactive molecules.

References

Troubleshooting & Optimization

Technical Support Center: Terpinyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of terpinyl acetate and improving yields.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound is primarily synthesized through the esterification of α-terpineol with acetic anhydride. The reaction is typically catalyzed by an acid. Another common approach is a one-step synthesis from α-pinene and acetic acid. Key methods are categorized by the type of catalyst used:

  • Liquid Acid Catalysis: This method traditionally uses inorganic acids like sulfuric acid or phosphoric acid.[1] While effective, they can lead to side reactions and corrosion issues.

  • Solid Acid Catalysis: To overcome the drawbacks of liquid acids, various solid acid catalysts are employed. These include ion exchange resins, zeolite molecular sieves, and solid superacids, which are often more environmentally friendly and easier to separate from the reaction mixture.[1]

  • Enzymatic Catalysis: Lipases can be used as biocatalysts for the esterification of α-terpineol, offering high selectivity and milder reaction conditions.[2][3]

  • Ionic Liquids: Acidic ionic liquids are also utilized as catalysts, demonstrating high catalytic activity and potential for reusability.

Q2: What are the main factors affecting the yield of this compound?

A2: Several factors critically influence the yield of this compound synthesis:

  • Catalyst Type and Concentration: The choice of catalyst significantly impacts reaction rate and selectivity. The optimal concentration varies depending on the specific catalyst used.[1][4]

  • Reactant Molar Ratio: The molar ratio of α-terpineol to acetic anhydride is a crucial parameter. An excess of acetic anhydride can shift the equilibrium towards the product, but too high a concentration may inhibit certain catalysts.[2][4]

  • Reaction Temperature: Temperature affects the reaction rate. However, excessively high temperatures can promote side reactions, such as the dehydration of terpineol, leading to a decrease in yield.[1][4]

  • Reaction Time: Sufficient reaction time is necessary for the reaction to proceed to completion. However, prolonged reaction times can sometimes lead to the formation of byproducts and a reduction in yield.[1][4][5]

Q3: What are the common side reactions during this compound synthesis, and how can they be minimized?

A3: The primary side reaction of concern is the dehydration of α-terpineol to form various terpene hydrocarbons like limonene and terpinene, especially under strong acidic conditions and high temperatures.[5] To minimize these side reactions:

  • Use Milder Catalysts: Employing medium-strength acids like phosphoric acid or selective solid acid catalysts can reduce the likelihood of dehydration.[5]

  • Optimize Reaction Temperature: Maintaining a lower reaction temperature is generally favorable for minimizing the formation of olefin byproducts.[1]

  • Control Reaction Time: Stopping the reaction once the optimal yield is achieved can prevent the degradation of the product over extended periods.[1]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low Yield of this compound - Inappropriate catalyst or catalyst concentration.- Non-optimal molar ratio of reactants.- Reaction temperature is too high or too low.- Insufficient or excessive reaction time.- Presence of water in the reactants.- Screen different catalysts (e.g., solid acids, ionic liquids) and optimize their concentration.- Experiment with varying molar ratios of α-terpineol to acetic anhydride (e.g., 1:1.1 to 1:1.5).[5]- Optimize the reaction temperature. Lower temperatures often favor higher yields.[1]- Monitor the reaction progress over time to determine the optimal reaction duration.- Ensure all reactants and glassware are dry.
High Levels of Byproducts (e.g., Terpenes) - Use of a strong acid catalyst (e.g., sulfuric acid).- High reaction temperature.- Prolonged reaction time.- Switch to a milder catalyst such as phosphoric acid or a selective solid acid catalyst.[5]- Lower the reaction temperature. For example, some methods report good yields at temperatures around 30-40°C.[4]- Stop the reaction at the point of maximum this compound formation.[1]
Long Reaction Times - Low catalyst activity.- Low reaction temperature.- Consider using a more active catalyst system, such as a composite catalyst (e.g., SnCl4·5H2O with phosphoric acid), which can significantly shorten reaction times.[5]- Cautiously increase the reaction temperature while monitoring for byproduct formation.
Difficulty in Catalyst Separation - Use of a homogeneous liquid acid catalyst.- Employ a heterogeneous solid acid catalyst (e.g., zeolite, ion exchange resin) which can be easily filtered off after the reaction.[1][6]- If using a liquid catalyst, consider neutralization and subsequent washing steps for removal.[5][7]

Data Presentation: Comparison of Catalytic Systems

Catalyst SystemReactants (Molar Ratio)Temperature (°C)Time (h)Yield (%)Selectivity (%)Reference
Phosphoric AcidTerpineol:Acetic Anhydride45-502083.7284.24[5]
H3PO4 / SnCl4·5H2OTerpineol:Acetic Anhydride (1:1.1)35-406-886.7392.39[5]
Solid Superacid (SO4²⁻/ZnO-TiO₂)Terpineol:Acetic Anhydride (1:1.3)406~85-[4]
Activated Carbon HeteropolyacidsTerpineol:Acetic Anhydride (1:1.5)401086.5-
Acidic Functional Polyether Ionic LiquidTerpineol:Acetic Anhydride (1:1.5)40899.587.8
SnCl4·5H2OTerpineol:Acetic Anhydride (1:1.4)30594.193.3
Zeolite Y (H/ZY)α-Pinene:Acetic Anhydride40452.8361.38[6]
Candida rugosa Lipaseα-Terpineol:Acetic Anhydride501.553.0-[2]
Tartaric Acid-Boric Acidα-Pinene:Acetic Acid2524-45.6[8]

Experimental Protocols

Protocol 1: Synthesis of this compound using a Composite Catalyst System (H3PO4 / SnCl4·5H2O)

This protocol is adapted from a patented method demonstrating high yield and reduced reaction time.[5][7]

  • Reactant Preparation: In a three-necked flask equipped with a magnetic stirrer, thermometer, and condenser, add terpineol (e.g., 0.757 mol) and acetic anhydride (e.g., 0.817 mol).

  • Catalyst Addition: Under continuous stirring, add phosphoric acid (e.g., 0.70 g) to the mixture. Subsequently, add SnCl4·5H2O (e.g., 0.3997 g) at room temperature. Continue stirring until the catalyst is completely dissolved.

  • Reaction: Slowly heat the mixture to 35-40°C. Maintain this temperature under constant stirring for 6 hours. Monitor the reaction progress using Gas Chromatography (GC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add sodium carbonate (Na2CO3) to neutralize the phosphoric acid and SnCl4.

    • Distill the mixture under reduced pressure to remove the majority of the acetic acid and unreacted acetic anhydride.

    • Wash the remaining organic layer with a 10% sodium hydroxide (NaOH) solution, followed by a saturated saline solution until neutral.

  • Purification: Perform fractional distillation of the washed product to obtain pure this compound.

Protocol 2: One-Step Synthesis of this compound from α-Pinene using a Heterogeneous Zeolite Catalyst

This protocol describes a method using a solid acid catalyst for direct esterification.[6]

  • Catalyst Preparation: Activate the zeolite catalyst (e.g., H/ZY) by calcining at 500°C for 4 hours.

  • Reaction Setup: In a batch reactor with a magnetic stirrer, combine α-pinene (e.g., 1 g), acetic anhydride (e.g., 10 mL), dichloromethane (10 mL), and distilled water (5 mL).

  • Catalysis: Add the prepared catalyst (e.g., 0.5 g) to the reactor.

  • Reaction: Stir the mixture continuously at a constant temperature of 40°C for 4 hours.

  • Product Separation: Separate the catalyst from the reaction mixture by centrifugation.

  • Analysis: Analyze the product mixture using Gas Chromatography (GC) to determine the yield and selectivity of this compound.

Visualizations

experimental_workflow start Start reactants 1. Add Reactants (Terpineol & Acetic Anhydride) to Reactor start->reactants catalyst 2. Add Catalyst (e.g., H3PO4/SnCl4·5H2O) reactants->catalyst reaction 3. Heat and Stir (35-40°C, 6-8h) catalyst->reaction workup 4. Work-up reaction->workup neutralize Neutralize with Na2CO3 workup->neutralize distill Distill off Acetic Acid neutralize->distill wash Wash with NaOH and Saline distill->wash purify 5. Fractional Distillation wash->purify product Pure this compound purify->product troubleshooting_logic problem Low Yield or High Byproducts cause_catalyst Catalyst Issue? problem->cause_catalyst Check cause_temp Temperature Issue? problem->cause_temp Check cause_time Time Issue? problem->cause_time Check sol_catalyst Use Milder/Solid Catalyst Optimize Concentration cause_catalyst->sol_catalyst Solution sol_temp Lower Reaction Temperature (e.g., < 50°C) cause_temp->sol_temp Solution sol_time Optimize Reaction Time (Monitor with GC) cause_time->sol_time Solution

References

Technical Support Center: Purification of Terpinyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of terpinyl acetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound after synthesis?

A1: Following the synthesis of this compound, typically from the esterification of terpineol with acetic anhydride, several impurities are commonly present. These include unreacted starting materials such as α-terpineol and acetic acid . Additionally, side reactions can generate various olefinic byproducts, including β-terpinene, α-terpinene, dipentene, and γ-terpinene [1]. The presence and proportion of these impurities can vary depending on the reaction conditions and the catalyst used[1].

Q2: Why is it crucial to remove residual acid before distillation?

A2: It is important to neutralize and remove residual acidic catalysts (e.g., phosphoric acid) and acetic acid before proceeding to fractional distillation. The presence of acid at elevated distillation temperatures can potentially promote the reverse reaction (hydrolysis of the ester) or degradation of this compound, leading to lower yields and the formation of additional impurities. A patent on this compound preparation specifically mentions neutralizing the reaction liquid before distillation to prevent the decomposition of the product[1].

Q3: My purification process is resulting in a lower than expected yield. What are the potential causes?

A3: Low yield can be attributed to several factors throughout the purification process:

  • Incomplete Reaction: The initial synthesis may not have gone to completion, leaving a high percentage of unreacted terpineol.

  • Product Loss During Washing: Aggressive washing or the formation of stable emulsions can lead to the loss of the organic layer containing this compound.

  • Decomposition During Distillation: As mentioned, distilling in the presence of residual acid can cause product degradation[1]. Furthermore, excessive temperatures during distillation can also lead to thermal decomposition. It is often recommended to perform distillations under reduced pressure to lower the boiling point and minimize thermal stress on the compound[1].

  • Inefficient Fractional Distillation: Poor separation during fractional distillation can lead to a significant portion of the product remaining in mixed fractions, thereby reducing the yield of pure this compound.

Q4: What is the thermal stability of this compound during purification?

A4: this compound is a relatively stable compound. However, prolonged exposure to high temperatures, especially in the presence of acidic or basic residues, can lead to degradation. One study suggests that the activation enthalpy for pyrolytic elimination of this compound is high, indicating it is unlikely to decompose during standard gas chromatography (GC) analysis[2]. To minimize the risk of thermal degradation during purification, it is best practice to perform distillation under vacuum to reduce the boiling point[1]. A patent suggests keeping the kettle temperature below 87°C during the initial distillation to remove acetic acid[1].

Troubleshooting Guides

Issues During Washing and Neutralization

Problem: Formation of a Stable Emulsion During Aqueous Washes.

An emulsion is a suspension of fine droplets of one liquid in another, which can be difficult to separate and lead to product loss.

  • Possible Causes:

    • Vigorous shaking or stirring of the separatory funnel.

    • Presence of surfactants or other compounds that stabilize the emulsion.

    • High concentration of reactants or byproducts.

  • Solutions:

    • Patience: Allow the mixture to stand undisturbed for a period; sometimes, the layers will separate on their own.

    • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion.

    • Gentle Swirling: Instead of vigorous shaking, gently swirl or rock the separatory funnel.

    • Filtration: In difficult cases, passing the emulsified mixture through a bed of a filter aid like Celite can help to break the emulsion.

    • Centrifugation: If available, centrifuging the mixture is a very effective method for separating the layers.

Problem: Incomplete Removal of Acetic Acid.

Residual acetic acid can be detrimental to the final product quality and stability.

  • Possible Causes:

    • Insufficient amount of neutralizing agent (e.g., sodium carbonate, sodium bicarbonate).

    • Inadequate mixing during the wash.

    • Too few washing steps.

  • Solutions:

    • Monitor pH: After a wash with a basic solution, check the pH of the aqueous layer to ensure it is neutral or slightly basic.

    • Multiple Washes: Perform multiple small-volume washes rather than one large-volume wash for more effective removal.

    • Sufficient Mixing: Ensure thorough but gentle mixing of the layers during the wash to allow for complete neutralization.

    • Brine Wash: A final wash with saturated brine can help to remove residual dissolved salts and water from the organic layer.

Challenges in Fractional Distillation

Problem: Poor Separation of this compound from Impurities (e.g., Terpineol).

This is indicated by a broad boiling point range during distillation or by GC analysis of the collected fractions showing significant contamination.

  • Possible Causes:

    • Insufficient Column Efficiency: The fractionating column may not have enough theoretical plates to separate components with close boiling points. The boiling point of this compound is approximately 220°C, while α-terpineol's is around 214-217°C[3][4].

    • Distillation Rate is Too Fast: A high distillation rate does not allow for proper equilibrium to be established between the liquid and vapor phases in the column.

    • Fluctuating Heat Input: Unstable heating can disrupt the vapor-liquid equilibrium.

  • Solutions:

    • Use a More Efficient Column: Employ a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge).

    • Slow and Steady Distillation: Maintain a slow, consistent distillation rate. A common guideline is to collect distillate at a rate of 1-2 drops per second.

    • Proper Insulation: Insulate the distillation column with glass wool or aluminum foil to maintain a proper temperature gradient.

    • Use of Vacuum: Performing the distillation under reduced pressure will lower the boiling points and can sometimes alter the composition of azeotropes, potentially aiding in separation.

    • Azeotrope Check: If an azeotrope is suspected (i.e., a constant boiling point for a mixture that is not a pure substance), you can try changing the pressure of the distillation. If the boiling point and the composition of the distillate change with pressure, an azeotrope is likely present.

Quantitative Data on Purification

The following table summarizes typical impurity levels found in crude this compound and the purity that can be achieved through purification, based on data from patent literature.

Purification StageThis compound (%)Terpineol (%)Olefin Byproducts (%)Source
Crude Reaction Mixture 189.174.536.29[1]
Crude Reaction Mixture 287.500.5111.63[1]
After Purification 92.22 3.65 4.04 [1]

Note: The "After Purification" data represents the composition of the final product after undergoing neutralization, washing, and fractional distillation as described in the source.

Experimental Protocols

Protocol 1: Neutralization and Washing of Crude this compound

This protocol outlines the steps to remove acidic impurities and unreacted water-soluble components from the crude reaction mixture.

  • Transfer to Separatory Funnel: Transfer the crude reaction mixture to a separatory funnel of appropriate size.

  • Initial Neutralization: Add a saturated solution of sodium bicarbonate (NaHCO₃) or a 5-10% solution of sodium carbonate (Na₂CO₃) to the separatory funnel in small portions. Swirl gently after each addition and vent the funnel frequently to release the pressure from the evolved CO₂ gas. Continue adding the basic solution until gas evolution ceases.

  • Aqueous Wash: Add deionized water to the funnel, stopper it, and gently invert the funnel several times to mix the layers. Allow the layers to separate and then drain the lower aqueous layer.

  • NaOH Wash (Optional): To remove residual terpineol, a wash with a dilute (e.g., 5-10%) sodium hydroxide (NaOH) solution can be performed[1]. Add the NaOH solution, mix gently, allow the layers to separate, and drain the aqueous layer. Caution: Stronger bases may promote hydrolysis of the ester if contact time is prolonged.

  • Brine Wash: Wash the organic layer with a saturated solution of sodium chloride (brine). This helps to remove any remaining dissolved water and salts from the organic phase.

  • Drying: Drain the organic layer into a clean, dry flask and add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask and let it stand until the liquid is clear.

  • Filtration: Filter the dried organic layer to remove the drying agent. The resulting solution is ready for the final purification step by fractional distillation.

Protocol 2: Fractional Distillation of this compound

This protocol describes the final purification of this compound to achieve high purity.

  • Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glass joints are properly sealed.

  • Charge the Flask: Add the dried and filtered crude this compound to the round-bottom flask along with a few boiling chips or a magnetic stir bar. Do not fill the flask to more than two-thirds of its capacity.

  • Heating and Distillation:

    • Begin heating the flask gently.

    • Observe the vapor rising through the fractionating column.

    • Maintain a slow and steady distillation rate. The temperature at the distillation head should remain constant during the collection of a pure fraction.

    • Collect any initial low-boiling fractions (forerun) in a separate receiving flask.

    • When the temperature stabilizes at the boiling point of this compound (approx. 220°C at atmospheric pressure; lower under vacuum), switch to a clean receiving flask to collect the main product fraction.

  • Monitoring and Completion:

    • Monitor the temperature throughout the distillation. A sharp drop or rise in temperature indicates that the main fraction has finished distilling.

    • Stop the distillation before the distilling flask goes to complete dryness to prevent the formation of potentially explosive peroxides and overheating of the residue.

  • Analysis: Analyze the purity of the collected fractions using Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Visualizations

Experimental Workflow for this compound Purification

experimental_workflow cluster_synthesis Synthesis cluster_workup Aqueous Workup cluster_distillation Final Purification synthesis Crude this compound (contains Terpineol, Acetic Acid, Byproducts) neutralization Neutralization (e.g., Na2CO3 wash) synthesis->neutralization Transfer to separatory funnel washing Washing (Water and Brine) neutralization->washing Remove acidic impurities drying Drying (e.g., MgSO4) washing->drying Remove aqueous residues distillation Fractional Distillation (under vacuum) drying->distillation Remove drying agent pure_product Pure this compound distillation->pure_product Collect pure fraction troubleshooting_distillation start Poor Separation during Fractional Distillation check_rate Is the distillation rate slow and steady (1-2 drops/sec)? start->check_rate check_column Is the fractionating column efficient enough and properly insulated? check_rate->check_column Yes solution_rate Reduce heating to slow down the distillation rate. check_rate->solution_rate No check_azeotrope Is an azeotrope suspected? check_column->check_azeotrope Yes solution_column Use a more efficient column (e.g., longer path, better packing) and insulate it. check_column->solution_column No solution_azeotrope Perform distillation under a different pressure (vacuum) to alter azeotrope composition. check_azeotrope->solution_azeotrope Yes end Improved Separation check_azeotrope->end No solution_rate->end solution_column->end solution_azeotrope->end

References

degradation pathways of terpinyl acetate under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals studying the degradation of terpinyl acetate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound primarily degrades through hydrolysis under both acidic and alkaline conditions, and through thermal decomposition at elevated temperatures. Enzymatic hydrolysis is also a relevant pathway, particularly in biological systems or when using biocatalysts.

  • Acid-Catalyzed Hydrolysis: In the presence of an acid, the ester linkage of this compound is cleaved to yield α-terpineol and acetic acid. The reaction is initiated by the protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water.

  • Alkaline-Catalyzed Hydrolysis (Saponification): Under basic conditions, hydroxide ions directly attack the carbonyl carbon of the ester, leading to the formation of α-terpineol and an acetate salt. This process is typically faster and less reversible than acid-catalyzed hydrolysis.

  • Thermal Degradation: At high temperatures, this compound can undergo elimination reactions to form various terpene hydrocarbons, such as terpinolene, limonene, and α-terpinene, along with acetic acid. The specific products and their distribution depend on the temperature and presence of other substances.

  • Enzymatic Hydrolysis: Lipases are enzymes that can catalyze the hydrolysis of this compound to α-terpineol and acetic acid.[1] This is a common pathway in biological systems and is also utilized in biocatalytic applications.[1]

Q2: What are the expected degradation products of this compound?

A2: The primary and secondary degradation products depend on the degradation conditions:

  • Hydrolysis (Acidic/Alkaline):

    • Primary Products: α-Terpineol and Acetic Acid (or its conjugate base).

  • Thermal Degradation:

    • Primary Products: Acetic Acid and a mixture of terpene hydrocarbons including, but not limited to:

      • Limonene

      • Terpinolene

      • α-Terpinene

      • γ-Terpinene

  • Enzymatic Hydrolysis:

    • Primary Products: α-Terpineol and Acetic Acid.

Q3: How can I monitor the degradation of this compound?

A3: The degradation of this compound can be monitored by measuring the decrease in its concentration over time and/or the increase in the concentration of its degradation products. Common analytical techniques include:

  • Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC is well-suited for separating and quantifying volatile compounds like this compound and its terpene degradation products.[2]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection can be used to quantify this compound and less volatile degradation products.[3]

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible degradation kinetics.
Possible Cause Troubleshooting Step
Temperature Fluctuations Ensure the reaction vessel is in a temperature-controlled environment (e.g., water bath, incubator) with minimal fluctuations.
Inaccurate pH control Use a calibrated pH meter and appropriate buffer solutions to maintain a constant pH throughout the experiment.
Inconsistent mixing Use a magnetic stirrer or overhead stirrer at a consistent speed to ensure a homogenous reaction mixture.
Variability in starting material Verify the purity of your this compound using GC or HPLC before starting the experiment. Impurities can act as catalysts or inhibitors.
Evaporation of volatile components Use sealed reaction vessels, especially for thermal degradation studies, to prevent the loss of volatile reactants or products.
Issue 2: Difficulty in identifying and quantifying degradation products.
Possible Cause Troubleshooting Step
Co-elution of peaks in GC or HPLC Optimize the temperature program (for GC) or the mobile phase composition and gradient (for HPLC) to improve peak separation.[2][3] Consider using a different type of chromatography column.
Low concentration of degradation products Use a more sensitive detector or employ a concentration step (e.g., solid-phase extraction) before analysis.
Incorrect identification of peaks Confirm the identity of degradation products by comparing their retention times and mass spectra (for GC-MS) with those of authentic standards.
Matrix effects If working with complex matrices (e.g., drug formulations, food products), perform a matrix-matched calibration or use an internal standard for quantification.
Issue 3: Unexpected side reactions or product distribution.
Possible Cause Troubleshooting Step
Presence of impurities As mentioned in Issue 1, ensure the purity of your starting materials and solvents.
Photodegradation If the experiment is light-sensitive, conduct it in amber glassware or under dark conditions.[4]
Oxidation If oxidation is suspected, purge the reaction vessel with an inert gas (e.g., nitrogen or argon).[4]
Container interactions Ensure the reaction vessel is made of an inert material (e.g., borosilicate glass) that does not interact with the reactants or products.[5]

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound degradation in publicly accessible literature, the following tables provide generalized information and data for analogous compounds. Researchers should determine the specific kinetic parameters for their experimental conditions.

Table 1: General Conditions for Forced Degradation Studies of Esters

Degradation ConditionReagent/ConditionTypical TemperatureDuration
Acid Hydrolysis 0.1 M - 1 M HCl or H₂SO₄Room Temperature to 70°CUp to 7 days
Alkaline Hydrolysis 0.1 M - 1 M NaOH or KOHRoom Temperature to 70°CUp to 7 days
Oxidative Degradation 3-30% Hydrogen PeroxideRoom TemperatureUp to 7 days
Thermal Degradation Dry Heat> 100°CVariable
Photodegradation Exposure to UV light (e.g., 200 Wh/m²) and visible light (e.g., 1.2 million lux hours)AmbientVariable

Source: Adapted from ICH Q1A guidelines and general practices in stability testing.[6]

Table 2: Theoretical Activation Enthalpy for Thermal Decomposition

ReactionActivation Enthalpy (kcal/mol)Note
Pyrolytic syn-elimination of α-terpinyl acetate ~40This is a theoretical value from Density Functional Theory (DFT) calculations and may differ from experimental values. Reactions with activation enthalpies in this range are less likely to occur during standard GC analysis.[7]

Experimental Protocols

Protocol 1: General Procedure for Acid/Alkaline Hydrolysis of this compound
  • Preparation of Reaction Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or ethanol).

    • Prepare the acidic (e.g., 0.1 M HCl) or alkaline (e.g., 0.1 M NaOH) hydrolysis medium.

  • Initiation of Reaction:

    • Add a known volume of the this compound stock solution to a pre-heated and stirred hydrolysis medium in a sealed, temperature-controlled reaction vessel.

  • Sampling:

    • At predetermined time intervals, withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by neutralizing the aliquot (with a base for acid hydrolysis or an acid for alkaline hydrolysis) and/or diluting it with a cold mobile phase.

  • Analysis:

    • Analyze the quenched samples by a validated HPLC or GC method to determine the concentration of remaining this compound and the formed degradation products.

  • Data Analysis:

    • Plot the natural logarithm of the this compound concentration versus time. For a pseudo-first-order reaction, the slope of the line will be the negative of the rate constant (k).

Protocol 2: General Procedure for Thermal Degradation Analysis by GC-MS
  • Sample Preparation:

    • Place a known amount of pure this compound into a pyrolysis tube or a sealed vial.

  • Thermal Treatment:

    • Heat the sample at a specific temperature for a defined period in an oven or a pyrolysis unit connected to a GC-MS.

  • GC-MS Analysis:

    • Introduce the volatile degradation products into the GC-MS system.

    • Use a suitable GC column (e.g., a non-polar column like HP-5MS) and a temperature program that allows for the separation of the expected terpene hydrocarbons. A typical program might start at 60°C and ramp up to 280°C.[2]

    • Acquire mass spectra for each separated peak.

  • Product Identification:

    • Identify the degradation products by comparing their mass spectra with a library (e.g., NIST) and, if possible, by comparing their retention times with those of authentic standards.[8]

Visualizations

Degradation Pathways of this compound

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_thermal Thermal Degradation cluster_enzymatic Enzymatic Hydrolysis terpinyl_acetate This compound alpha_terpineol α-Terpineol terpinyl_acetate->alpha_terpineol Acidic/Alkaline Conditions acetic_acid Acetic Acid / Acetate terpinyl_acetate->acetic_acid Acidic/Alkaline Conditions limonene Limonene terpinyl_acetate->limonene High Temperature terpinolene Terpinolene terpinyl_acetate->terpinolene High Temperature other_terpenes Other Terpenes terpinyl_acetate->other_terpenes High Temperature thermal_acetic_acid Acetic Acid terpinyl_acetate->thermal_acetic_acid High Temperature enz_alpha_terpineol α-Terpineol terpinyl_acetate->enz_alpha_terpineol Lipase enz_acetic_acid Acetic Acid terpinyl_acetate->enz_acetic_acid Lipase

Caption: Overview of this compound degradation pathways.

Experimental Workflow for Hydrolysis Study

Hydrolysis_Workflow start Start: Prepare Reagents initiate Initiate Reaction (t=0) start->initiate sampling Sample at Time Intervals (t1, t2, t3...) initiate->sampling quench Quench Reaction sampling->quench analysis Analyze by HPLC/GC quench->analysis data_analysis Calculate Rate Constant analysis->data_analysis end End data_analysis->end

Caption: Workflow for a kinetic study of this compound hydrolysis.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic rect_node rect_node start Inconsistent Results? check_temp Temperature Stable? start->check_temp check_ph pH Constant? check_temp->check_ph Yes resolve Address Issue & Repeat check_temp->resolve No check_mixing Mixing Consistent? check_ph->check_mixing Yes check_ph->resolve No check_purity Purity Verified? check_mixing->check_purity Yes check_mixing->resolve No check_purity->rect_node Yes Consider other factors (oxidation, light, etc.) check_purity->resolve No

Caption: Decision tree for troubleshooting inconsistent kinetic data.

References

Technical Support Center: Optimizing Terpineol Acetylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of terpineol acetylation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of terpinyl acetate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to enhance your reaction outcomes.

Troubleshooting Guide

This guide addresses specific issues that may arise during the acetylation of terpineol, providing potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low Yield of this compound 1. Inefficient Catalyst: The chosen catalyst may have low activity or may be poisoned.[1] 2. Suboptimal Temperature: The reaction temperature may be too low for efficient conversion or too high, leading to side reactions. 3. Insufficient Reaction Time: The reaction may not have reached completion. 4. Molar Ratio: An incorrect stoichiometric ratio of terpineol to the acetylating agent can limit the yield. 5. Presence of Water: Moisture can hydrolyze the acetylating agent (e.g., acetic anhydride).1. Catalyst Selection & Handling:     a. Consider using an active and environmentally friendly heterogeneous catalyst like the cesium salt of tungstophosphoric heteropoly acid (Cs2.5H0.5PW12O40).[1]     b. For enzymatic catalysis, ensure the chosen lipase is active under the reaction conditions.[2]     c. Ensure catalysts are properly stored and handled to prevent deactivation. 2. Temperature Optimization:     a. Systematically vary the reaction temperature. For instance, enzymatic reactions have been shown to have increased yield with temperatures up to 50°C.[2]     b. Monitor for the formation of byproducts at higher temperatures. 3. Time Study:     a. Monitor the reaction progress over time using techniques like TLC or GC to determine the optimal reaction duration. 4. Adjust Molar Ratios:     a. Experiment with varying the molar ratio of terpineol to the acetylating agent to find the optimal balance for maximizing yield. 5. Anhydrous Conditions:     a. Thoroughly dry all glassware and use anhydrous reagents and solvents.
Formation of Side Products (e.g., Isomers, Dehydration Products) 1. Acid Catalyst Strength: Strong acids can promote side reactions like isomerization and dehydration of terpineol.[3] 2. High Reaction Temperature: Elevated temperatures can favor the formation of undesired byproducts.1. Catalyst Choice:     a. Opt for milder catalysts. Heteropoly acids are noted for their ability to give good to excellent yields of the desired ester.[1]     b. Consider enzymatic catalysts like lipases, which offer high selectivity.[2] 2. Temperature Control:     a. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Some efficient acetylations can occur at room temperature.[1]
Difficult Product Purification 1. Catalyst Removal: Homogeneous catalysts can be difficult to separate from the reaction mixture. 2. Byproduct Separation: Close boiling points of this compound and unreacted terpineol or side products can complicate distillation.1. Catalyst Selection:     a. Employ a heterogeneous catalyst, such as Cs2.5H0.5PW12O40, which can be easily recovered by filtration.[1] 2. Chromatographic Purification:     a. If distillation is ineffective, utilize column chromatography for purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common acetylating agents for terpineol acetylation?

A1: Acetic anhydride is a widely used and effective acetylating agent for the synthesis of this compound.[1][2] Acetic acid can also be used, though it may be less reactive.

Q2: What types of catalysts are effective for terpineol acetylation?

A2: A range of catalysts can be employed, including:

  • Heteropoly acids: The cesium salt of tungstophosphoric heteropoly acid (Cs2.5H0.5PW12O40) is an active, reusable, and environmentally friendly heterogeneous catalyst.[1]

  • Enzymes: Lipases, such as those from Candida rugosa, can catalyze the esterification in non-aqueous media, offering high selectivity.[2]

  • Traditional acids: While effective, strong acids like sulfuric acid can lead to more side reactions.[4]

Q3: Can terpineol acetylation be performed under solvent-free conditions?

A3: Yes, solvent-free (neat) reaction conditions are not only possible but can be advantageous, leading to a more environmentally friendly process.[1] This approach also simplifies the workup procedure.

Q4: What are typical reaction conditions for achieving a high yield of this compound?

A4: Optimal conditions are dependent on the chosen catalyst and acetylating agent. For instance, using Cs2.5H0.5PW12O40 as a catalyst with acetic anhydride, the reaction can proceed efficiently at room temperature.[1] For enzymatic catalysis with Candida rugosa lipase and acetic anhydride in supercritical carbon dioxide, an esterification extent of 53.0% was achieved at 50°C and 10 MPa over 1.5 hours.[2]

Q5: How can I monitor the progress of the reaction?

A5: The progress of the acetylation can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). These methods allow for the quantification of the consumption of terpineol and the formation of this compound over time.

Experimental Protocols

Protocol 1: Terpineol Acetylation using a Heteropoly Acid Catalyst

This protocol is based on the use of Cs2.5H0.5PW12O40 as a heterogeneous catalyst.[1]

Materials:

  • α-Terpineol

  • Acetic anhydride

  • Cs2.5H0.5PW12O40 catalyst

  • Anhydrous solvent (optional, the reaction can be run neat)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath (if temperature control is needed)

  • Standard laboratory glassware for workup

  • Filtration apparatus

Procedure:

  • Ensure all glassware is oven-dried and cooled under a desiccator.

  • To a round-bottom flask, add α-terpineol.

  • Add the desired molar equivalent of acetic anhydride. A stoichiometric amount can be effective.[1]

  • Add a catalytic amount of Cs2.5H0.5PW12O40.

  • If using a solvent, add it to the flask.

  • Stir the reaction mixture at room temperature or the desired temperature.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, if a solvent was used, remove it under reduced pressure.

  • The heterogeneous catalyst can be recovered by filtration.

  • The crude product can be purified by distillation or column chromatography.

Protocol 2: Enzymatic Acetylation of Terpineol

This protocol is a general guideline based on lipase-catalyzed esterification.[2]

Materials:

  • α-Terpineol

  • Acetic anhydride

  • Immobilized lipase (e.g., from Candida rugosa)

  • Anhydrous organic solvent (e.g., hexane, or supercritical CO2 if available)

  • Shaking incubator or stirred reactor

  • Standard laboratory glassware for workup

Procedure:

  • To a reaction vessel, add α-terpineol and the chosen anhydrous organic solvent.

  • Add the desired molar ratio of acetic anhydride. Note that high concentrations of acetic anhydride can inhibit the enzyme.[2]

  • Add the immobilized lipase.

  • Incubate the mixture at the optimal temperature for the enzyme (e.g., 35-50°C) with continuous agitation.[2]

  • Monitor the reaction progress over time.

  • Once the reaction has reached equilibrium or the desired conversion, separate the immobilized enzyme by filtration for potential reuse.

  • Remove the solvent under reduced pressure.

  • Purify the resulting this compound by vacuum distillation or column chromatography.

Data Presentation

Table 1: Comparison of Catalytic Systems for Terpineol Acetylation

CatalystAcetylating AgentTemperature (°C)Reaction Time (h)Yield (%)Reference
Cs2.5H0.5PW12O40Acetic AnhydrideRoom Temp.Not specifiedGood to Excellent[1]
Candida rugosa lipaseAcetic Anhydride501.553.0 (Esterification Extent)[2]

Visualizations

Troubleshooting_Workflow start Low Yield of this compound catalyst Check Catalyst Activity & Loading start->catalyst temp Optimize Reaction Temperature start->temp time Extend Reaction Time start->time ratio Adjust Molar Ratios start->ratio water Ensure Anhydrous Conditions start->water solution Yield Improved catalyst->solution temp->solution time->solution ratio->solution water->solution Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Terpineol, Acetylating Agent, & Catalyst react Stir at Desired Temperature & Monitor Progress (TLC/GC) reagents->react filter Catalyst Removal (Filtration for Heterogeneous) react->filter purify Purification (Distillation or Chromatography) filter->purify product Pure this compound purify->product

References

overcoming matrix effects in terpinyl acetate analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Terpinyl Acetate Analysis. This guide provides troubleshooting advice and answers to frequently asked questions to help you identify and overcome matrix effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of this compound analysis?

A: Matrix effects are the alteration of an analytical signal (enhancement or suppression) caused by co-eluting, interfering compounds present in the sample matrix but not in the calibration standards. In the gas chromatography (GC) analysis of this compound, these interferences can originate from the sample itself (e.g., fats, waxes, or other terpenes in a botanical extract) and can lead to inaccurate quantification.[1][2][3] The two primary types are:

  • Ion Suppression/Enhancement: In mass spectrometry (MS), co-eluting compounds can affect the ionization efficiency of this compound in the ion source, leading to a suppressed or enhanced signal compared to a pure standard.[4]

  • Chromatographic Effects: Active sites in the GC inlet or column can be masked by matrix components, leading to better-than-expected recovery of the analyte in a sample compared to a clean solvent, a phenomenon known as "matrix-induced chromatographic response enhancement".[1]

Q2: How can I determine if matrix effects are impacting my this compound quantification?

A: A common method to assess the presence and magnitude of matrix effects is through a post-extraction spike analysis.[4] This involves comparing the analytical response of a standard in a clean solvent to the response of the same standard spiked into a blank sample matrix that has already undergone the entire extraction procedure. A significant difference between the two responses indicates the presence of matrix effects.

Q3: What are the most effective sample preparation techniques to reduce matrix effects for this compound?

A: Effective sample preparation is the most reliable way to mitigate matrix effects by removing interfering components before analysis.[5][6] Common techniques include:

  • Sample Dilution: This is the simplest approach. Diluting the sample reduces the concentration of both the analyte and the interfering matrix components, which can minimize their impact.[6][7]

  • Liquid-Liquid Extraction (LLE): This technique separates this compound from matrix components based on its solubility in two immiscible liquid phases. By choosing appropriate solvents and adjusting pH, you can selectively extract the analyte while leaving many interferences behind.[8][9]

  • Solid-Phase Extraction (SPE): SPE provides a more targeted cleanup by using a solid sorbent to retain either the analyte or the interferences. Different sorbent chemistries (e.g., reversed-phase, normal-phase, ion-exchange) can be selected to achieve the desired separation.[9]

Q4: When should I use matrix-matched calibration versus the standard addition method?

A: The choice between these two powerful calibration techniques depends on the availability of a representative blank matrix.

  • Matrix-Matched Calibration is ideal when you have access to a blank matrix that is free of the analyte but very similar to your sample.[6] Calibration standards are prepared in the extracted blank matrix, ensuring that the standards and samples experience the same matrix effects, thus canceling them out.

  • The Standard Addition Method is the preferred choice when a representative blank matrix is unavailable or highly variable.[10][11] This method involves adding known amounts of the analyte directly to aliquots of the sample, and the native concentration is determined by extrapolation. This inherently corrects for matrix effects as the calibration is performed within each unique sample.[10][11][12]

Q5: What is Stable Isotope Dilution Analysis (SIDA) and how does it help overcome matrix effects?

A: Stable Isotope Dilution Analysis (SIDA) is considered a gold-standard quantification technique, particularly for mass spectrometry.[13] It involves adding a known amount of a stable isotope-labeled version of the analyte (e.g., this compound labeled with Deuterium or ¹³C) to the sample before any preparation steps. This labeled compound serves as an internal standard.

Because the stable isotope-labeled standard is chemically almost identical to the native this compound, it experiences the exact same matrix effects and losses during sample preparation and analysis.[13][14] By measuring the ratio of the native analyte to the labeled internal standard, accurate quantification can be achieved regardless of signal suppression or incomplete recovery.

Troubleshooting Guide

Issue: My this compound peak area is inconsistent across replicates of the same complex sample.
  • Possible Cause: This can be a strong indicator of matrix effects, especially if your calibration standards in clean solvent are highly reproducible. Non-homogenous distribution of matrix components in your extracts can lead to variable signal suppression or enhancement.

  • Troubleshooting Steps:

    • Improve Homogenization: Ensure your initial sample and final extract are thoroughly mixed before taking aliquots for analysis.

    • Enhance Sample Cleanup: Implement or optimize a sample cleanup procedure like SPE or LLE to remove more of the interfering matrix components.[5]

    • Use an Internal Standard: If not already in use, add an appropriate internal standard (ideally a stable isotope-labeled version of this compound) at the beginning of the sample preparation process to correct for variability.[13]

Issue: I am observing significant signal suppression for this compound when analyzing a new, complex matrix.
  • Possible Cause: The high concentration of co-eluting compounds in the new matrix is likely interfering with the ionization of this compound in the MS source.

  • Troubleshooting Steps:

    • Perform a Dilution Series: Analyze the sample extract at several dilution factors (e.g., 1:10, 1:50, 1:100). If the calculated original concentration becomes consistent at higher dilutions, a simple dilution may be sufficient to mitigate the matrix effect.[6][7]

    • Quantify the Matrix Effect: Use the post-extraction spike protocol to determine the percentage of signal suppression. This will confirm the severity of the issue.

    • Switch to Standard Addition: If dilution is insufficient or leads to concentrations below the limit of quantification, use the standard addition method for the most accurate results in the absence of a blank matrix.[10][11]

Issue: I don't have a blank matrix, so I used the standard addition method, but my results are still not linear.
  • Possible Cause: The concentration of the analyte being added might be too low or too high, falling outside the linear dynamic range of the instrument once combined with the native analyte concentration.

  • Troubleshooting Steps:

    • Estimate Analyte Concentration: Perform a preliminary, semi-quantitative analysis of your sample to estimate the approximate concentration of this compound.

    • Adjust Spiking Levels: Prepare your standard additions so that the spiked concentrations are relevant to the native concentration. A good starting point is to create additions that result in final concentrations approximately 1.5x, 2x, and 3x the estimated native concentration.[3]

    • Check for Saturation: Ensure the highest spiked sample's response is not saturating the detector. If it is, reduce the spiking concentrations or dilute the initial sample before performing the standard addition.

Experimental Protocols & Data Presentation

Protocol 1: Quantifying Matrix Effects with Post-Extraction Spike Analysis

This protocol allows you to calculate the percentage of signal suppression or enhancement.

  • Prepare Blank Matrix: Process a sample known to be free of this compound (a "blank matrix") using your standard extraction procedure.

  • Prepare Two Solution Sets:

    • Set A (Standard in Solvent): Spike a known amount of this compound standard into a clean solvent (e.g., the final solvent used in your sample preparation).

    • Set B (Standard in Matrix): Spike the same amount of this compound standard into an aliquot of the extracted blank matrix from Step 1.

  • Analyze and Calculate: Analyze both solutions using your GC-MS method. Calculate the matrix effect (ME) using the following formula:

    ME (%) = ( (Peak Area in Matrix) / (Peak Area in Solvent) ) * 100%

Table 1: Example Data for Matrix Effect Calculation

SolutionThis compound Peak AreaMatrix Effect (%)Interpretation
Set A (in Solvent)1,500,000N/AReference Signal
Set B (in Matrix)900,00060%Severe Signal Suppression
  • Interpretation: A value of 100% indicates no matrix effect. A value < 100% indicates signal suppression, and a value > 100% indicates signal enhancement.

Protocol 2: Standard Addition Method for Quantification

This protocol outlines the steps for quantifying this compound when a blank matrix is unavailable.

  • Prepare Sample Aliquots: Divide your sample extract into at least four equal-volume aliquots (e.g., 1.0 mL each).

  • Spike with Standard:

    • Leave the first aliquot unspiked (this is your "zero addition").

    • Add increasing, known amounts of a this compound standard solution to the remaining aliquots.

  • Analyze: Analyze all prepared aliquots using your GC-MS method.

  • Plot and Extrapolate:

    • Create a plot with the added concentration of the standard on the x-axis and the instrument response (peak area) on the y-axis.

    • Perform a linear regression on the data points.

    • Extrapolate the line back to the x-axis (where y=0). The absolute value of the x-intercept is the concentration of this compound in the original, unspiked sample.[12]

Table 2: Example Preparation for Standard Addition Method

AliquotSample Extract VolumeStandard Concentration AddedFinal Volume (if adjusted)Expected Relative Response
1 (Zero)1.0 mL0 ng/mL1.0 mLBase
21.0 mL50 ng/mL1.0 mLBase + 50
31.0 mL100 ng/mL1.0 mLBase + 100
41.0 mL150 ng/mL1.0 mLBase + 150

Visualizations

Matrix_Effect_Decision_Tree start Start: Inaccurate Terpinyl Acetate Quantification cleanup Is sample cleanup sufficient? start->cleanup check_matrix Is a representative blank matrix available? matrix_matched Use Matrix-Matched Calibration check_matrix->matrix_matched Yes no_matrix Use Standard Addition Method or Stable Isotope Dilution (SIDA) check_matrix->no_matrix No end_good End: Accurate Quantification matrix_matched->end_good no_matrix->end_good cleanup->check_matrix Yes perform_cleanup Implement/Optimize Cleanup (SPE, LLE, Dilution) cleanup->perform_cleanup No perform_cleanup->cleanup

Caption: Decision tree for selecting a strategy to overcome matrix effects.

Standard_Addition_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Calculation start Take Sample Extract aliquot Divide into 4+ Equal Aliquots start->aliquot spike0 Aliquot 1: Zero Spike aliquot->spike0 spike1 Aliquot 2: Spike Level 1 aliquot->spike1 spike2 Aliquot 3: Spike Level 2 aliquot->spike2 spike3 Aliquot 4: Spike Level 3 aliquot->spike3 analyze Analyze All Aliquots (GC-MS) spike0->analyze spike1->analyze spike2->analyze spike3->analyze plot Plot Response vs. Added Concentration analyze->plot extrapolate Extrapolate to Find X-Intercept plot->extrapolate result Result: Original Concentration extrapolate->result

Caption: Experimental workflow for the Standard Addition Method.

References

Technical Support Center: Stability of Terpinyl Acetate in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of terpinyl acetate in cosmetic formulations.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cosmetics?

A1: this compound is an ester known for its pleasant, sweet, and floral-herbaceous aroma, often with nuances of lavender and bergamot.[1][2] It is widely used as a fragrance ingredient in a variety of cosmetic and personal care products, including lotions, creams, shampoos, and perfumes, to provide a lasting and uplifting scent.[3]

Q2: Is this compound generally considered stable in cosmetic formulations?

A2: this compound is often described as having good stability, particularly its resistance to discoloration.[1][4][5] However, like all esters, its stability can be compromised under certain conditions present in cosmetic formulations, such as extremes of pH, high temperatures, and exposure to UV light.[2] The most common degradation pathway is hydrolysis, which breaks down the ester into terpineol and acetic acid.

Q3: What are the primary degradation products of this compound?

A3: The primary degradation products of this compound are α-terpineol and acetic acid, formed through a process called hydrolysis.[6] This reaction can be catalyzed by both acids and bases. The formation of these products can lead to a shift in the fragrance profile of the cosmetic product, with the emergence of a more piney or lilac-like scent from terpineol and a potential vinegary off-note from acetic acid.[4]

Q4: How does pH affect the stability of this compound?

A4: The pH of a cosmetic formulation is a critical factor influencing the stability of this compound. Being an ester, it is susceptible to both acid-catalyzed and base-catalyzed hydrolysis. Generally, the rate of hydrolysis is slowest in the neutral to slightly acidic pH range (approximately pH 4-6). In strongly acidic or alkaline conditions, the degradation rate increases significantly. Base-catalyzed hydrolysis, also known as saponification, is typically faster and irreversible.

Q5: Can this compound cause discoloration in my formulation?

A5: While this compound itself is noted for being difficult to discolor, interactions with other ingredients or degradation can potentially lead to color changes in the final product.[1][4][5] For instance, the degradation products or reactions with impurities could lead to the formation of colored compounds over time, especially when exposed to light or heat.

Section 2: Troubleshooting Guide

This guide addresses specific issues that may be encountered during the formulation and stability testing of products containing this compound.

Issue 1: "Off-Scent" Development or Scent Fading
  • Symptom: The initial fresh, lavender-like scent of the product diminishes over time and is replaced by a piney, floral, or even a faint vinegary smell.

  • Potential Cause: This is a classic sign of this compound hydrolysis. The original ester is breaking down into its constituent alcohol (α-terpineol, which has a lilac/pine scent) and acetic acid (vinegar scent).[4]

  • Troubleshooting Steps:

    • Measure the pH of your formulation. If the pH is outside the optimal range of 4-6, the rate of hydrolysis can increase.

    • Review your formulation for strong acids or bases. Ingredients that can shift the pH over time should be investigated.

    • Consider the water activity of your formulation. High water content can drive the hydrolysis reaction forward.

    • Action: Adjust the pH of the formulation to be within the 4-6 range using a suitable buffering system (e.g., citrate or phosphate buffers). This can significantly slow down the rate of hydrolysis.

Issue 2: Discoloration (Yellowing or Browning)
  • Symptom: The cosmetic product, which was initially white or light-colored, develops a yellow or brownish tint over time, especially when exposed to light.

  • Potential Cause: While this compound is relatively color-stable, discoloration can be caused by several factors:

    • Photodegradation: Although this compound itself is not expected to be photoallergenic or photoirritating, UV exposure can provide the energy for complex reactions between various ingredients in the formulation.[6]

    • Oxidation: Interaction with oxidizing agents or metal ions in the formulation can lead to the formation of colored byproducts.

    • Ingredient Interactions: this compound or its degradation products might react with other components in the formulation (e.g., aldehydes, ketones, or certain botanical extracts) to form colored compounds.

  • Troubleshooting Steps:

    • Conduct photostability testing. Expose the product in its final packaging to controlled UV light sources to confirm if light is the primary cause.[4]

    • Analyze for trace metals. Raw materials can sometimes contain trace amounts of metal ions (e.g., iron, copper) that can catalyze oxidative reactions.

    • Review the compatibility of all ingredients. Check for known interactions between fragrance components and other raw materials.

    • Action:

      • Incorporate a UV absorber into your formulation if photostability is an issue.

      • Add a chelating agent (e.g., EDTA) to bind any trace metal ions.

      • Consider adding an antioxidant (e.g., BHT, tocopherol) to prevent oxidative degradation.

      • Use opaque or UV-protective packaging.[7]

Issue 3: Changes in Physical Properties (e.g., Viscosity, Emulsion Separation)
  • Symptom: The viscosity of a cream or lotion decreases, or an emulsion shows signs of separation (creaming or coalescence) over time.

  • Potential Cause: The degradation of this compound into terpineol and acetic acid can alter the polarity and overall composition of the oil phase in an emulsion. Acetic acid can also lower the pH, which may affect the stability of pH-sensitive polymers or emulsifiers.

  • Troubleshooting Steps:

    • Monitor pH and viscosity in parallel during stability testing. A drop in pH coinciding with a change in viscosity is a strong indicator of hydrolysis affecting the system.

    • Evaluate the electrolyte sensitivity of your emulsifier and thickener system. The formation of acetic acid and its potential neutralization to form acetate salts introduces electrolytes into the system.

    • Action:

      • Choose an emulsification and thickening system that is robust across a wider pH range and less sensitive to electrolytes.

      • Buffer the system effectively to prevent significant pH shifts.

Section 3: Data Presentation

Table 1: Illustrative First-Order Degradation Rate of a Generic Ester at 40°C in an O/W Emulsion

pHApparent First-Order Rate Constant (k) (days⁻¹)Half-life (t½) (days)
3.00.023130
4.00.0069100
5.00.0046150
6.00.0069100
7.00.023130
8.00.07709

Note: This data is for illustrative purposes only and does not represent actual experimental results for this compound.

Table 2: Illustrative Effect of Temperature on Degradation (Arrhenius Relationship)

Temperature (°C)Apparent First-Order Rate Constant (k) at pH 5.0 (days⁻¹)Predicted Shelf-Life (t₉₀ - time to 90% remaining) (days)
250.0015702
400.0046229
500.010897

Note: This data is for illustrative purposes only and does not represent actual experimental results for this compound.

Section 4: Experimental Protocols

Protocol 1: Accelerated Stability Testing for this compound Degradation
  • Objective: To assess the chemical stability of this compound in a finished cosmetic product under accelerated temperature conditions.

  • Materials:

    • Finished product samples in their final packaging.

    • Control samples (product base without this compound).

    • Stability chambers set to 40°C/75% RH and 50°C/75% RH.

    • Gas Chromatograph with Mass Spectrometer (GC-MS).

    • pH meter, viscometer.

  • Methodology:

    • Place a statistically relevant number of samples in the stability chambers at 40°C and 50°C. Store a corresponding set of samples at room temperature (25°C) as a control.

    • At specified time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), remove samples from each storage condition.

    • Allow samples to equilibrate to room temperature.

    • Perform a visual assessment for color, odor, and phase separation.

    • Measure the pH and viscosity of the samples.

    • Extract an aliquot of the sample with a suitable solvent (e.g., hexane or methyl t-butyl ether).

    • Analyze the extract using GC-MS to quantify the remaining concentration of this compound and identify and quantify the formation of α-terpineol.

    • Plot the concentration of this compound versus time for each condition and determine the degradation kinetics.

Protocol 2: Photostability Testing
  • Objective: To evaluate the impact of UV light on the stability of this compound and the overall formulation.

  • Materials:

    • Finished product samples in UV-transparent packaging and in the final, intended packaging.

    • A photostability chamber with a controlled light source (e.g., Xenon lamp with filters simulating sunlight).

    • Control samples stored in the dark under the same temperature conditions.

  • Methodology:

    • Place samples in the photostability chamber.

    • Expose the samples to a specified dose of UV-A and visible light, following ICH Q1B guidelines.

    • At the end of the exposure period, remove the samples along with the dark controls.

    • Conduct the same analyses as in Protocol 1 (visual assessment, pH, viscosity, and GC-MS analysis) to evaluate any changes.

Section 5: Visualizations

Hydrolysis_Pathway terpinyl_acetate This compound (Sweet, Floral Scent) terpineol α-Terpineol (Piney, Lilac Scent) terpinyl_acetate->terpineol Hydrolysis acetic_acid Acetic Acid (Vinegar Scent) terpinyl_acetate->acetic_acid Hydrolysis water Water (H₂O) water->terpinyl_acetate catalyst Acid (H⁺) or Base (OH⁻) catalyst->terpinyl_acetate

Caption: Hydrolysis degradation pathway of this compound.

Stability_Workflow cluster_prep Preparation cluster_testing Stability Testing cluster_analysis Analysis cluster_eval Evaluation formulation Prepare Formulation with this compound packaging Package in Final Container formulation->packaging storage Store under various conditions (Accelerated, RT, Light) packaging->storage sampling Pull Samples at Timepoints storage->sampling physical Physical Tests (Color, Odor, pH, Viscosity) sampling->physical chemical Chemical Tests (GC-MS for Assay) sampling->chemical data_analysis Analyze Data & Determine Kinetics chemical->data_analysis shelf_life Predict Shelf-Life data_analysis->shelf_life

Caption: Experimental workflow for cosmetic stability testing.

Troubleshooting_Tree start Stability Issue Observed issue_type What is the primary issue? start->issue_type scent_change Scent Change/ Fading issue_type->scent_change Odor color_change Discoloration issue_type->color_change Appearance physical_change Viscosity/Emulsion Change issue_type->physical_change Texture check_ph Is pH outside 4-6 range? scent_change->check_ph photostability Does it occur upon light exposure? color_change->photostability monitor_ph Is there a concurrent pH drop? physical_change->monitor_ph ph_yes Action: Adjust pH and add buffer system. check_ph->ph_yes Yes ph_no Investigate water activity and ingredient interactions. check_ph->ph_no No photo_yes Action: Add UV absorber and use opaque packaging. photostability->photo_yes Yes photo_no Check for metal ions and oxidizing agents. photostability->photo_no No add_antioxidant Action: Add chelating agent and/or antioxidant. photo_no->add_antioxidant ph_drop_yes Cause: Hydrolysis affecting emulsifier/thickener. monitor_ph->ph_drop_yes Yes ph_drop_no Investigate electrolyte sensitivity of chassis. monitor_ph->ph_drop_no No reformulate_chassis Action: Select robust emulsifier/thickener. ph_drop_yes->reformulate_chassis ph_drop_no->reformulate_chassis

References

Technical Support Center: Resolving Isomeric Co-elution in Terpinyl Acetate Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in separating terpinyl acetate isomers using chromatography.

Frequently Asked Questions (FAQs)

Q1: What is isomeric co-elution in this compound chromatography?

Isomeric co-elution occurs when two or more isomers of this compound (such as α-, β-, and γ-terpinyl acetate, or its enantiomers) elute from the chromatography column at the same time, resulting in a single, overlapping peak.[1][2] This is a common challenge because isomers possess very similar physicochemical properties, making their separation difficult. Accurate quantification and identification are compromised when co-elution is present.[2]

Q2: How can I detect if my this compound peak is actually multiple co-eluting isomers?

Detecting co-elution is the first critical step. Here are several methods:

  • Peak Shape Analysis: Look for subtle signs of asymmetry in your peak. Fronting, tailing, or the appearance of a "shoulder" on the peak can indicate the presence of more than one compound.[1][2]

  • Diode Array Detector (DAD) Analysis: If using HPLC with a DAD, a peak purity analysis can be performed. This function assesses the UV-Vis spectra across the entire peak. If the spectra are not consistent from the upslope to the downslope, it suggests the peak is impure and contains co-eluting compounds.[1][2]

  • Mass Spectrometry (MS) Analysis: When using GC-MS or LC-MS, you can examine the mass spectra at different points across the peak (peak start, apex, and end). If the mass spectra change, it confirms the presence of multiple, co-eluting compounds.[1][2]

Q3: What are the primary chromatographic techniques for separating this compound isomers?

Given the volatile nature of this compound, Gas Chromatography (GC) is the most common and effective technique.[3] For separating enantiomers, which are non-superimposable mirror images, specialized chiral stationary phases are required.[3][4] High-Performance Liquid Chromatography (HPLC), particularly with chiral columns, can also be employed, especially for less volatile derivatives or when GC is not available.[3][5]

Q4: What is the first step I should take if I suspect co-elution?

Before making significant changes to your method, verify that your chromatographic system is performing correctly.[6] Check for leaks, ensure the column is properly installed, and confirm that the carrier gas flow or mobile phase composition is accurate and stable.[7][8] If the system is functioning as expected, the next step is to optimize the method parameters, starting with the temperature program in GC or the mobile phase gradient in HPLC.[6][9]

Troubleshooting Guides

Issue 1: Poor Resolution of this compound Diastereomers (e.g., α-, β-, γ-isomers)

Symptom: You observe a single broad, asymmetric, or shouldered peak for this compound, suggesting that diastereomers are not being separated.

Solution Workflow:

G cluster_0 Troubleshooting Diastereomer Co-elution start Poor Resolution of Diastereomers temp Optimize Temperature Program (Slower Ramp Rate) start->temp Step 1 resolved Resolution Achieved temp->resolved If successful not_resolved Still Co-eluting temp->not_resolved If unsuccessful flow Adjust Carrier Gas Flow Rate (Optimize Linear Velocity) flow->resolved If successful not_resolved2 not_resolved2 column Evaluate Stationary Phase (Change Polarity) column->resolved If successful not_resolved->flow Step 2 not_resolved->column Step 3

Caption: Workflow for troubleshooting the co-elution of this compound diastereomers.

Detailed Steps:

  • Optimize the Temperature Program (GC):

    • Problem: A rapid temperature ramp reduces the interaction time between the isomers and the stationary phase, leading to poor separation.[3]

    • Solution: Decrease the temperature ramp rate (e.g., from 10°C/min to 2-3°C/min). This increases the residence time of the analytes in the column, allowing for better differentiation between the closely related isomers. You can also add an isothermal hold at a temperature where elution is expected.

  • Adjust the Carrier Gas Flow Rate:

    • Problem: The efficiency of a GC column is dependent on the linear velocity of the carrier gas. A flow rate that is too high or too low reduces separation efficiency and contributes to peak broadening.[3]

    • Solution: Optimize the carrier gas (e.g., Helium or Hydrogen) flow rate to achieve the optimal linear velocity for your column's internal diameter. Consult the column manufacturer's guidelines for the recommended range.

  • Evaluate the Stationary Phase:

    • Problem: The current stationary phase may not have the right selectivity (chemistry) to differentiate between the isomers.[1]

    • Solution: Switch to a column with a different stationary phase. If you are using a non-polar phase (like a DB-5 or HP-5ms), try a more polar phase (like a wax column) or a phase with different selectivity mechanisms (e.g., a phenyl-substituted column).

Issue 2: Co-elution of this compound Enantiomers

Symptom: You observe a single, sharp, symmetrical peak, but need to confirm if it is a single enantiomer or a racemic mixture (a 1:1 mix of enantiomers). This is crucial for determining if a sample is from a natural or synthetic origin.[4]

Solution Workflow:

G cluster_1 Resolving Enantiomer Co-elution start Suspected Enantiomeric Co-elution chiral_check Confirm Use of Chiral Column start->chiral_check select_csp Select Appropriate CSP (e.g., derivatized cyclodextrin) chiral_check->select_csp Yes, chiral column in use optimize_conditions Optimize Temperature & Flow Rate (Lower temp, optimal flow) select_csp->optimize_conditions resolved Enantiomers Resolved optimize_conditions->resolved

References

troubleshooting low recovery of terpinyl acetate during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common challenge of low recovery of terpinyl acetate during extraction procedures.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its extraction?

A1: this compound is a monoterpene ester. Its extraction behavior is primarily governed by its physicochemical properties. Understanding these properties is crucial for selecting the appropriate extraction solvent and conditions.

Data Presentation: Physicochemical Properties of this compound

PropertyValue/DescriptionImpact on Extraction
Molecular Formula C₁₂H₂₀O₂-
Molecular Weight 196.29 g/mol [1]Influences diffusion and partitioning behavior.
Appearance Colorless to pale yellow liquid[2][3]-
Odor Pleasant, fruity, floral, reminiscent of bergamot and lavender[3][4][5]-
Boiling Point 220 °C[4][6]Low volatility under typical extraction conditions.
Density 0.953 g/mL at 25 °C[4][6]Important for phase separation in liquid-liquid extraction.
Solubility Soluble in organic solvents like alcohol, ethanol, and oils; slightly soluble to insoluble in water and glycerol[4][6][7][8]This is the key property for selecting an appropriate extraction solvent. The principle of "like dissolves like" applies, meaning non-polar solvents are effective.[2]
logP (Octanol/Water Partition Coefficient) ~3.67 - 4.4Indicates a strong preference for partitioning into a non-polar organic phase from an aqueous phase.[5][6]
Stability Stable under recommended storage conditions.[9]Not expected to degrade under standard extraction conditions.[9]

Q2: I am experiencing very low recovery of this compound during my liquid-liquid extraction. What are the most likely causes?

A2: Low recovery of this compound in liquid-liquid extraction (LLE) can be attributed to several factors. The most common issues include the selection of an inappropriate solvent, incomplete phase separation due to emulsion formation, and suboptimal pH of the aqueous phase.

Troubleshooting Guide for Low Recovery

This guide addresses the most common issues encountered during the extraction of this compound and provides step-by-step solutions.

Issue 1: Inappropriate Solvent Selection

The choice of extraction solvent is critical for achieving high recovery. Since this compound is a relatively non-polar compound, a non-polar organic solvent that is immiscible with water should be used.[2][10]

Recommended Solutions:

  • Solvent Polarity: Ensure the solvent you are using is sufficiently non-polar. Good choices include hexane, diethyl ether, or ethyl acetate.[2] The principle of "like dissolves like" dictates that a non-polar compound will have high solubility in a non-polar solvent.[2]

  • Solvent Volume: Using multiple extractions with smaller volumes of organic solvent is more efficient than a single extraction with a large volume. For instance, performing three extractions with 50 mL of solvent each is generally better than one 150 mL extraction.[11]

  • Solvent Purity: Ensure the solvent is of high purity and free from contaminants that could interfere with the extraction or subsequent analysis.

Issue 2: Emulsion Formation at the Solvent Interface

An emulsion is a stable mixture of two immiscible liquids, which appears as a cloudy or milky layer between the aqueous and organic phases.[12] This is a very common problem in LLE and can significantly reduce recovery by trapping the analyte in the emulsion layer.[12] Emulsions often form when the sample matrix contains surfactants or lipids.[12]

Experimental Protocols: Strategies to Break Emulsions

Here are several techniques to address emulsion formation:

  • Prevention through Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to increase the surface area of contact between the two phases without high agitation.[12]

  • "Salting Out" - Addition of Brine: Add a saturated sodium chloride (NaCl) solution (brine) to the separatory funnel.[12] This increases the ionic strength of the aqueous layer, which helps to break the emulsion by decreasing the solubility of organic molecules in the aqueous phase.[12][13]

  • Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective way to break an emulsion.[12][13][14] The centrifugal force helps to separate the layers.

  • Filtration: Pass the emulsion through a bed of glass wool or phase separation filter paper.[12]

  • Addition of a Different Organic Solvent: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and help to break the emulsion.[12][13]

  • Patience: Sometimes, simply allowing the separatory funnel to stand for a period of time can lead to the separation of the layers.[14][15]

Mandatory Visualization: Troubleshooting Emulsion Formation

G Start Emulsion Observed Gentle Try Gentle Mixing/Swirling Start->Gentle Brine Add Saturated NaCl (Brine) Gentle->Brine If not resolved Resolved Emulsion Broken, Proceed with Extraction Gentle->Resolved If resolved Centrifuge Centrifuge the Mixture Brine->Centrifuge If not resolved Brine->Resolved If resolved Filter Filter through Glass Wool Centrifuge->Filter If not resolved Centrifuge->Resolved If resolved Solvent Add a Different Organic Solvent Filter->Solvent If not resolved Filter->Resolved If resolved Solvent->Resolved If resolved

Caption: A decision tree for troubleshooting emulsion formation during extraction.

Issue 3: Suboptimal pH of the Aqueous Phase

The pH of the aqueous sample can influence the extraction efficiency, especially if there are ionizable impurities. While this compound itself is not ionizable, adjusting the pH can help suppress the solubility of other components that might contribute to emulsion formation or interfere with the extraction.

Recommended Solutions:

  • Acidification: For some extractions from complex matrices, acidifying the aqueous phase (e.g., to pH 2) can help protonate acidic compounds, making them less water-soluble and potentially reducing their emulsifying properties.[14][15] However, the stability of this compound in strongly acidic conditions should be considered, although it is generally stable.[9]

Experimental Workflow and Protocols

Standard Liquid-Liquid Extraction (LLE) Protocol for this compound

This protocol provides a general procedure for the extraction of this compound from an aqueous sample.

  • Sample Preparation: Place a known volume of the aqueous sample containing this compound into a separatory funnel.

  • Solvent Addition: Add a volume of a suitable non-polar organic solvent (e.g., hexane, diethyl ether, or ethyl acetate). A common starting ratio is 1:1 (aqueous:organic).

  • Extraction: Stopper the separatory funnel and gently invert it 10-20 times, venting frequently to release any pressure buildup. Avoid vigorous shaking to minimize emulsion formation.[12]

  • Phase Separation: Place the separatory funnel in a ring stand and allow the layers to separate completely.

  • Collection: Drain the lower (denser) layer. If the organic layer is on top, drain the aqueous layer and then collect the organic layer through the top of the funnel to avoid contamination.

  • Repeat Extraction: For optimal recovery, repeat the extraction process (steps 2-5) two more times with fresh portions of the organic solvent.[11]

  • Drying: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate to remove any residual water.

  • Concentration: If necessary, concentrate the dried organic extract using a rotary evaporator or a gentle stream of nitrogen.

Mandatory Visualization: LLE Workflow

G cluster_prep Preparation cluster_extraction Extraction cluster_collection Collection & Post-Processing A Aqueous Sample in Separatory Funnel B Add Non-Polar Organic Solvent A->B C Gentle Inversion & Venting B->C D Allow Phases to Separate C->D E Collect Organic Layer D->E F Repeat Extraction 2x E->F G Dry with Anhydrous Na2SO4 F->G H Concentrate Sample G->H

Caption: A standard workflow for the liquid-liquid extraction of this compound.

References

minimizing by-product formation in terpinyl acetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Terpinyl Acetate Synthesis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize by-product formation during the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low Yield of this compound and High Levels of Unreacted Starting Material

Possible Causes Recommended Solutions
Inactive or Insufficient Catalyst - Ensure the catalyst is fresh and has been stored correctly. - Increase the catalyst loading incrementally. For instance, when using a composite of phosphoric acid and SnCl₄·5H₂O, the phosphoric acid content can be around 0.4-0.6% of the terpineol mass, and SnCl₄·5H₂O can be 0.17-0.35% of the terpineol mass[1]. - Consider switching to a more active catalyst system. For example, zeolites like H/ZY have shown good yields[2].
Suboptimal Reaction Temperature - Low temperatures are generally favorable for improving the yield of this compound[3]. If the reaction is sluggish, a modest increase in temperature may be necessary, but high temperatures should be avoided to prevent by-product formation[3]. For the SnCl₄·5H₂O/phosphoric acid system, a temperature of 35-40°C is recommended[1].
Insufficient Reaction Time - Monitor the reaction progress using techniques like GC analysis. The reaction should be allowed to proceed until the concentration of this compound no longer increases[3]. However, excessively long reaction times can lead to the degradation of the product[3].
Inappropriate Solvent - The choice of solvent can influence reaction rates. Dichloromethane has been used as a solvent in some preparations[2][4].

Problem 2: High Concentration of Isomeric By-products (e.g., Bornyl Acetate, Fenchyl Acetate)

Possible Causes Recommended Solutions
Catalyst Selection - The choice of catalyst plays a crucial role in selectivity. Some catalysts, particularly strong acids, can promote rearrangement reactions that lead to isomeric by-products[2]. - Zeolite catalysts can be tuned to favor the formation of this compound over other isomers. The selectivity is influenced by the pore structure and acidity of the zeolite[2].
Reaction Temperature - Higher temperatures can favor the formation of more stable, rearranged products like bornyl acetate[5]. Maintaining a lower reaction temperature can help to minimize these side reactions.

Problem 3: Formation of Undesirable Olefins and Other Hydrocarbons (e.g., Limonene, Terpinolene, p-Cymene)

Possible Causes Recommended Solutions
Strongly Acidic Catalyst - Strong acid catalysts can promote dehydration of the intermediate terpineol, leading to the formation of various terpene hydrocarbons[1]. - Using a catalyst with moderate acidity, such as phosphoric acid, can reduce the extent of dehydration[1].
High Reaction Temperature - Elevated temperatures can accelerate dehydration and other side reactions. It is important to maintain the reaction temperature within the optimal range for the chosen catalyst system.
Prolonged Reaction Time - Extended reaction times can lead to the formation of degradation products like p-cymene[3]. The reaction should be stopped once the optimal yield of this compound is achieved.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to this compound, and which is better for minimizing by-products?

There are two primary methods for synthesizing this compound: a two-step process and a one-step process.

  • Two-Step Synthesis: This is the more traditional and industrially established method[1][3][6]. It involves the hydration of turpentine (or α-pinene) to produce terpineol, which is then purified and esterified with acetic anhydride to yield this compound[1][3]. This method generally offers better control over the reaction and can lead to a purer product with fewer by-products, as the intermediate terpineol is purified before esterification.

  • One-Step Synthesis: This method involves the direct reaction of turpentine or α-pinene with acetic acid or acetic anhydride in the presence of a catalyst[3][4]. While this approach is more streamlined, a significant challenge is finding a highly selective catalyst that favors the formation of this compound over various isomeric and rearranged by-products[3].

For minimizing by-products, the two-step synthesis is generally more reliable due to the purification of the terpineol intermediate.

Q2: How does the choice of catalyst affect the formation of by-products?

The catalyst is a critical factor influencing both the yield and selectivity of this compound synthesis.

  • Zeolites (e.g., H/ZY, H-beta): These heterogeneous catalysts can offer good selectivity, which can be tuned by altering their properties like the silica-to-alumina ratio[2][5]. However, they can also promote the formation of by-products like bornyl acetate[2].

  • Composite Catalysts (e.g., α-hydroxycarboxylic acid-boric acid, Phosphoric acid/SnCl₄·5H₂O): These systems are being developed to enhance selectivity. For example, a tartaric acid-boric acid composite catalyst has been shown to achieve high conversion of α-pinene with good selectivity for this compound[4][7]. The combination of phosphoric acid and SnCl₄·5H₂O has also been reported to give high yields of this compound with controlled formation of olefin by-products[1].

  • Ionic Liquids: These have been explored as catalysts and can offer good yields, though they may be more expensive and require specific handling[4][8].

  • Enzymatic Catalysis (Lipases): This method can provide high selectivity under mild conditions but may have lower reaction rates and require specific solvents like supercritical CO₂[9].

Q3: What is the effect of water on the reaction?

The presence of water can have a complex and sometimes contradictory effect on the synthesis of this compound.

  • In some systems, particularly those using certain composite catalysts, the presence of water is detrimental to the catalyst's activity and can reduce the conversion of the starting material[4][7].

  • However, in other cases, a small amount of water has been found to improve the selectivity of the reaction, leading to a higher proportion of this compound among the products[4][7]. It is crucial to optimize the water content for the specific catalyst system being used.

Quantitative Data Summary

The following tables summarize the performance of different catalytic systems in the synthesis of this compound.

Table 1: Comparison of Catalytic Systems for this compound Synthesis

CatalystStarting MaterialKey Products & Yield/SelectivityReference
H/ZY Zeoliteα-PineneThis compound Yield: 52.83%Selectivity: 61.38%[2]
Tartaric acid-boric acidα-Pineneα-Pinene Conversion: 91.8%this compound Selectivity: 45.6%[4][7]
Phosphoric acid / SnCl₄·5H₂OTerpineolThis compound: 89.17%Olefin By-products: 6.29%[1]
Candida rugosa Lipaseα-TerpineolEsterification Extent: 53.0%[9]
Ionic Liquidα-PineneThis compound Yield: 35.70%[8]
H-beta Zeoliteα-PineneThis compound Yield: ~29%[3][4]

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound using a Composite Catalyst

This protocol is based on the esterification of terpineol using a phosphoric acid and SnCl₄·5H₂O composite catalyst[1][6].

Materials:

  • Terpineol

  • Acetic anhydride

  • Phosphoric acid

  • Tin(IV) chloride pentahydrate (SnCl₄·5H₂O)

  • Sodium carbonate (Na₂CO₃) solution (for neutralization)

  • Saturated sodium chloride solution

  • Organic solvent (e.g., diethyl ether or dichloromethane for extraction)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • To a reaction flask equipped with a stirrer, thermometer, and condenser, add terpineol and acetic anhydride.

  • Under continuous stirring, add phosphoric acid, followed by the addition of SnCl₄·5H₂O at room temperature.

  • Slowly heat the reaction mixture to 35-40°C and maintain this temperature with stirring for 6-8 hours.

  • Monitor the reaction progress by GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a sodium carbonate solution.

  • Transfer the mixture to a separatory funnel and wash sequentially with a 10% NaOH solution and then a saturated sodium chloride solution until the aqueous layer is neutral[1].

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by fractional distillation to obtain pure this compound.

Protocol 2: One-Step Synthesis of this compound using a Zeolite Catalyst

This protocol is a general representation based on the synthesis from α-pinene using a zeolite catalyst[2].

Materials:

  • α-Pinene

  • Acetic anhydride

  • Dichloromethane (solvent)

  • Distilled water

  • H/ZY zeolite catalyst

Procedure:

  • In a batch reactor with a magnetic stirrer, combine α-pinene, acetic anhydride, dichloromethane, and distilled water.

  • Add the H/ZY zeolite catalyst to the mixture.

  • Stir the reaction mixture continuously at a controlled temperature (e.g., 40°C) for a specified time (e.g., 4 hours).

  • After the reaction, separate the catalyst from the reaction mixture by centrifugation or filtration.

  • The liquid product can then be purified, typically involving washing to remove unreacted acetic anhydride and acid, followed by distillation.

Visualizations

reaction_pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products cluster_byproducts By-products a_pinene α-Pinene carbocation Carbocation Intermediate a_pinene->carbocation Protonation (Acid Catalyst) terpineol α-Terpineol carbocation->terpineol Hydration terpinyl_acetate This compound (Desired Product) carbocation->terpinyl_acetate Esterification (One-step) isomeric_acetates Isomeric Acetates (Bornyl, Fenchyl) carbocation->isomeric_acetates Rearrangement & Esterification terpenes Terpenes (Limonene, Terpinolene) carbocation->terpenes Rearrangement & Elimination terpineol->terpinyl_acetate Esterification (Two-step) p_cymene p-Cymene terpenes->p_cymene Oxidation/Dehydrogenation

Caption: Reaction pathway for this compound synthesis.

troubleshooting_workflow cluster_yield_solutions Low Yield Solutions cluster_byproduct_solutions By-product Solutions start Start Synthesis check_yield Low Yield? start->check_yield check_byproducts High By-products? check_yield->check_byproducts No catalyst Check Catalyst Activity/Loading check_yield->catalyst Yes catalyst_selectivity Change Catalyst for Higher Selectivity check_byproducts->catalyst_selectivity Yes end_ok Successful Synthesis check_byproducts->end_ok No temp_time Optimize Temperature & Time catalyst->temp_time end_reoptimize Re-optimize Conditions temp_time->end_reoptimize lower_temp Lower Reaction Temperature catalyst_selectivity->lower_temp shorter_time Reduce Reaction Time lower_temp->shorter_time shorter_time->end_reoptimize

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Optimization of SPME Parameters for Terpinyl Acetate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of Solid-Phase Microextraction (SPME) parameters for the analysis of terpinyl acetate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not detecting any or very low levels of this compound. What are the possible causes and solutions?

A: This is a common issue that can stem from several factors throughout the SPME-GC workflow. Here’s a troubleshooting guide:

  • Inappropriate SPME Fiber: The choice of fiber coating is critical for the efficient extraction of analytes. This compound is a moderately polar ester. A fiber with a mixed-phase coating is often a good starting point.

    • Solution: Ensure you are using a suitable fiber. Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is often recommended for a broad range of volatile and semi-volatile compounds.[1][2] If you are using a non-polar fiber like PDMS, you may have low extraction efficiency.

  • Sub-optimal Extraction Parameters: The temperature and time used for extraction significantly impact the amount of analyte that partitions onto the fiber.

    • Solution: Systematically optimize your extraction temperature and time. Higher temperatures can increase the vapor pressure of this compound, but excessively high temperatures can decrease the amount adsorbed by the fiber as adsorption is an exothermic process.[3]

  • Inefficient Desorption: The analyte may be successfully extracted but not efficiently desorbed in the GC inlet.

    • Solution: Check your desorption temperature and time. Ensure the temperature is high enough to release this compound from the fiber but not so high as to cause thermal degradation of the analyte or the fiber. A typical desorption time is 2-5 minutes.[1] Also, verify that the SPME fiber is exposed to the hottest zone of the GC inlet during desorption.[4]

  • GC-MS Issues: The problem may lie with the analytical instrument rather than the sample preparation.

    • Solution: Perform a direct injection of a this compound standard to confirm that the GC-MS system is functioning correctly. Check for leaks, ensure the column is properly installed, and verify detector sensitivity.

Q2: My results for this compound concentration are not reproducible. What can I do to improve precision?

A: Poor reproducibility is often due to inconsistent experimental conditions. Here are key areas to focus on:

  • Consistent Sample Volume and Headspace: The ratio of sample volume to headspace volume in the vial is a critical parameter in headspace SPME and must be kept constant across all samples and standards.[5]

    • Solution: Use a consistent and accurately measured sample volume in vials of the same size for all experiments.

  • Precise Control of Extraction Time and Temperature: Mass transfer is a time-dependent process.[6] Small variations in extraction time and temperature can lead to significant differences in the amount of analyte extracted, especially if equilibrium has not been reached.

    • Solution: Use an automated system with a heated agitator for precise control over these parameters.[7] If performing manual SPME, use a digital timer and a stable heating block or water bath.

  • Consistent Fiber Positioning: The depth of the SPME fiber in the headspace of the sample vial should be the same for every extraction.[8]

    • Solution: Use the guide on the SPME holder to ensure consistent positioning. For automated systems, this is generally not an issue.

  • Matrix Effects: The sample matrix can influence the partitioning of this compound into the headspace.

    • Solution: For quantitative analysis, consider using matrix-matched standards or the standard addition method to compensate for matrix effects. The addition of salt to saturate the sample can also help to normalize the ionic strength and improve reproducibility.[9]

Q3: How do I choose the best SPME fiber for this compound analysis?

A: The selection of the SPME fiber is based on the principle of "like dissolves like," considering the polarity of the analyte. This compound is a monoterpene ester and is moderately polar.

  • Fiber Polarity: You need a fiber that has an affinity for moderately polar compounds.

    • Recommendation: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is an excellent starting point as its mixed-phase coating can adsorb a wide range of compounds, including those with moderate polarity.[1][2] For more targeted analysis, a Polyacrylate (PA) fiber, which is polar, could also be a good option.[10] A non-polar Polydimethylsiloxane (PDMS) fiber might be less efficient for this compound but could be suitable for quantitative analysis of a broader range of terpenes.[7][11]

Q4: Should I add salt to my samples? What is the benefit?

A: The addition of salt, often sodium chloride (NaCl), to aqueous samples can increase the extraction efficiency of volatile and semi-volatile compounds in headspace SPME.[9]

  • Mechanism: Adding salt increases the ionic strength of the sample matrix. This "salting-out" effect reduces the solubility of organic compounds like this compound in the aqueous phase, thereby promoting their partitioning into the headspace and subsequent adsorption by the SPME fiber.[9]

  • Recommendation: It is generally advisable to test the effect of salt addition during method development. Adding enough salt to saturate the sample (typically 20-40% wt/wt) can improve sensitivity and reproducibility.[9] However, be aware that salt can sometimes lead to the co-extraction of matrix interferences.[9]

Q5: What are typical starting points for desorption temperature and time?

A: The goal of desorption is the rapid and complete transfer of the analyte from the SPME fiber to the GC column.

  • Desorption Temperature: The temperature should be high enough to ensure efficient desorption without degrading the analyte or the fiber coating. For terpenes and related compounds, a temperature range of 250-270°C is common.[1][2]

  • Desorption Time: The time required for complete desorption is typically between 2 and 5 minutes.[1][2] You can test for carryover by running a blank analysis after a sample desorption to ensure the time is sufficient.

Data Presentation: SPME Parameter Optimization

The following tables summarize typical ranges and optimized conditions for key SPME parameters for the analysis of volatile compounds, including terpenes, which can serve as a starting point for the optimization of this compound analysis.

Table 1: SPME Fiber Selection for Volatile Compounds

Fiber CoatingCompositionPolarityTarget AnalytesReference(s)
DVB/CAR/PDMSDivinylbenzene/Carboxen/PolydimethylsiloxaneBipolar (Mixed-phase)Broad range of volatile and semi-volatile compounds[1][2]
PDMSPolydimethylsiloxaneNon-polarVolatile and non-polar compounds[7][10]
PAPolyacrylatePolarPolar analytes[10]
CAR/PDMSCarboxen/PolydimethylsiloxaneBipolarVolatile low-molecular-mass and polar analytes[1]

Table 2: Typical Ranges for SPME Parameter Optimization

ParameterTypical RangeNotesReference(s)
Extraction Temperature30 - 80 °CHigher temperatures increase analyte vapor pressure but can decrease fiber adsorption.[12][13]
Extraction Time20 - 60 minTime required to reach equilibrium between sample, headspace, and fiber.[12]
Salt Addition (NaCl)0 - 30% (w/v)Increases ionic strength, promoting analyte transfer to headspace.[9][14]
Desorption Temperature250 - 280 °CMust be sufficient for complete analyte transfer without thermal degradation.[2]
Desorption Time2 - 7 minLonger times can minimize carryover.[1][15]

Experimental Protocols

Protocol 1: Optimization of Extraction Temperature

  • Prepare Samples: Aliquot a consistent volume of your sample containing this compound into a series of headspace vials. If applicable, add a consistent amount of salt to each vial.

  • Set Temperatures: Set up a series of experiments at different extraction temperatures (e.g., 30, 40, 50, 60, 70 °C) while keeping all other parameters (fiber type, extraction time, etc.) constant.

  • Equilibration and Extraction: Place the vials in a heated agitator. Allow for a short equilibration time (e.g., 5-10 minutes) for the sample to reach the target temperature. Then, expose the SPME fiber to the headspace for a fixed extraction time.[7]

  • Desorption and Analysis: Desorb the fiber in the GC inlet under constant conditions and acquire the chromatogram.

  • Data Analysis: Compare the peak area of this compound at each temperature. Plot the peak area versus temperature to determine the optimal extraction temperature.

Protocol 2: Optimization of Extraction Time

  • Prepare Samples: Prepare a series of identical samples as described above.

  • Set Times: Using the optimal extraction temperature determined previously, set up experiments with varying extraction times (e.g., 10, 20, 30, 40, 50, 60 minutes). Keep all other parameters constant.

  • Extraction: Expose the SPME fiber to the headspace for the designated extraction time for each sample.

  • Desorption and Analysis: Desorb and analyze each sample under identical GC-MS conditions.

  • Data Analysis: Plot the peak area of this compound against the extraction time. The optimal time is typically the point at which the peak area plateaus, indicating that equilibrium has been reached.[6]

Visualizations

SPME_Optimization_Workflow cluster_prep Sample Preparation cluster_optimization Parameter Optimization (One-Factor-at-a-Time) cluster_analysis Analysis cluster_validation Method Validation Prep Prepare Identical Samples Fiber Select SPME Fiber (e.g., DVB/CAR/PDMS) Prep->Fiber Temp Optimize Extraction Temperature Fiber->Temp Keep other params constant GCMS GC-MS Analysis Temp->GCMS Time Optimize Extraction Time Time->GCMS Salt Optimize Salt Concentration Salt->GCMS Desorption Optimize Desorption Conditions (Temp & Time) Desorption->GCMS Data Data Evaluation (Peak Area) GCMS->Data Data->Time Use optimal temp Data->Salt Use optimal temp & time Data->Desorption Use optimal extraction params Validation Validate Final Method (Linearity, Precision, Accuracy) Data->Validation Use fully optimized params

Caption: Workflow for the systematic optimization of SPME parameters.

SPME_Troubleshooting_Logic Start Problem: Low or No Peak Fiber Is Fiber Choice Appropriate? Start->Fiber Extraction Are Extraction Params Optimal? Fiber->Extraction Yes Sol_Fiber Solution: Use DVB/CAR/PDMS or other suitable fiber Fiber->Sol_Fiber No Desorption Is Desorption Efficient? Extraction->Desorption Yes Sol_Extraction Solution: Optimize Temp & Time Extraction->Sol_Extraction No Instrument Is GC-MS Working? Desorption->Instrument Yes Sol_Desorption Solution: Increase Desorption Temp/Time Desorption->Sol_Desorption No Sol_Instrument Solution: Check Instrument with Direct Injection Instrument->Sol_Instrument No End Problem Resolved Instrument->End Yes Sol_Fiber->End Sol_Extraction->End Sol_Desorption->End Sol_Instrument->End

Caption: Troubleshooting logic for low signal in SPME analysis.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Terpinyl Acetate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of terpinyl acetate, a common fragrance and flavoring agent also found in various essential oils. The selection of an appropriate analytical technique is critical for quality control, formulation development, and pharmacokinetic studies. This document outlines the performance of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and High-Performance Thin-Layer Chromatography (HPTLC) for this purpose, supported by experimental data from published studies.

Comparison of Validated Analytical Methods

The choice of analytical method for this compound quantification depends on factors such as the sample matrix, required sensitivity, and available instrumentation. Gas chromatography is a widely used technique for volatile compounds like this compound, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). High-performance liquid chromatography offers an alternative for non-volatile or thermally labile samples, while HPTLC provides a cost-effective option for routine analysis.

The following table summarizes the performance characteristics of validated methods for the quantification of this compound and related compounds.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)High-Performance Thin-Layer Chromatography (HPTLC)
Linearity (r²) >0.99>0.990.9982[1]
Limit of Detection (LOD) Typically in the low ng/mL rangeDependent on detector, can be in the µg/mL rangeNot explicitly stated, but quantifiable at ng/spot levels
Limit of Quantification (LOQ) Typically in the mid-to-high ng/mL rangeDependent on detector, can be in the µg/mL rangeNot explicitly stated, but quantifiable at ng/spot levels
Accuracy (% Recovery) 87.35%–116.61% (for major terpenes)Not explicitly stated in found literature98.84% - 99.58% (for related compounds)[2]
Precision (%RSD) <15%<2% (for related compounds)Intraday: <1.5%, Interday: <2.0% (for related compounds)
Typical Run Time 20-30 minutes10-20 minutesVariable, allows for multiple samples per plate

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for GC-MS, HPLC, and HPTLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the analysis of this compound in essential oils and other volatile matrices.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp to 180°C at a rate of 4°C/min.

    • Ramp to 280°C at a rate of 20°C/min, hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (split mode, ratio 50:1).

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 40-550.

  • Quantification: Based on the peak area of a specific ion fragment of this compound, using an external or internal standard calibration curve.

High-Performance Liquid Chromatography (HPLC) Protocol

This reverse-phase HPLC method can be used for the quantification of this compound.[3]

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v).[4] The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV at 210 nm.[4]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.[4]

  • Quantification: Based on the peak area at the retention time of this compound, using an external standard calibration curve.

High-Performance Thin-Layer Chromatography (HPTLC) Protocol

This HPTLC method has been validated for the quantification of α-terpinyl acetate in essential oils.[1]

  • Stationary Phase: Pre-coated silica gel 60 F254 HPTLC plates.

  • Sample Application: Apply standard and sample solutions as bands using an automated applicator.

  • Mobile Phase: n-hexane: ethyl acetate (8:2, v/v).[1]

  • Development: Develop the plate in a saturated twin-trough chamber to a distance of 8 cm.

  • Densitometric Analysis: Scan the plate using a densitometer at a wavelength of 665 nm after derivatization with an appropriate reagent (e.g., anisaldehyde-sulfuric acid).[1]

  • Quantification: Based on the peak area of the this compound band, using a calibration curve prepared with standard solutions.[1]

Visualizing the Analytical Workflow

To better understand the logical flow of validating an analytical method for this compound quantification, the following diagrams illustrate the key stages and relationships.

Analytical_Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev validation_protocol Develop Validation Protocol method_dev->validation_protocol specificity Specificity/ Selectivity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness system_suitability System Suitability Testing specificity->system_suitability linearity->system_suitability accuracy->system_suitability precision->system_suitability lod_loq->system_suitability robustness->system_suitability documentation Documentation & Final Report system_suitability->documentation end End: Validated Method documentation->end

Caption: Workflow for analytical method validation.

Chromatographic_Technique_Selection analyte This compound (Volatile, Thermally Stable) gc Gas Chromatography (GC) analyte->gc Primary Choice hplc High-Performance Liquid Chromatography (HPLC) analyte->hplc Alternative hptlc High-Performance Thin-Layer Chromatography (HPTLC) analyte->hptlc Screening/QC gc_ms GC-MS (High Specificity) gc->gc_ms gc_fid GC-FID (Robust, Quantitative) gc->gc_fid rp_hplc Reverse-Phase HPLC (Alternative for complex matrices) hplc->rp_hplc

Caption: Selection of chromatographic techniques.

References

A Comparative Analysis of Terpinyl Acetate from Diverse Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of terpinyl acetate derived from various natural botanical sources. This compound, a monoterpene ester, is a significant secondary metabolite found in the essential oils of numerous plants and is valued for its aromatic properties and diverse biological activities.[1] This document offers a comparative overview of its abundance in different species, details the experimental protocols for its isolation and quantification, and explores its potential applications.

Quantitative Analysis of this compound Content

The concentration of this compound in essential oils varies significantly among different plant species and even between chemotypes of the same species.[1][2] Environmental factors and geographical location can also influence the yield of this compound.[1] The following table summarizes the percentage of α-terpinyl acetate found in the essential oils of several well-documented natural sources.

Natural Source (Species)Plant FamilyPercentage of α-Terpinyl Acetate in Essential Oil (% w/w)Reference
Elettaria cardamomum (Cardamom - Valley green variety)Zingiberaceae55.36 ± 1.33[3]
Thymus pulegioides (Large Thyme - α-TA chemotype)Lamiaceaeup to 57.50[1]
Thymus praecoxLamiaceae36.00[2]
Thymus zygioidesLamiaceae36.27[2]
Protium heptaphyllumBurseraceae23.20 (as β-terpinyl acetate)[4]
Chamaecyparis obtusa (Hinoki Cypress)Cupressaceae10.10[5]
Myrtus communis (Myrtle)MyrtaceaePresent, but not a major component in all studies[1][6]
Pinus nigra (Black Pine)Pinaceae0.50[7]
Laurus nobilis (Bay Laurel)LauraceaePresent[1]
Stachys glutinosaLamiaceaePresent[1]
Gundelia tournifortiiAsteraceaePresent[1]
Dysphania ambrosioidesAmaranthaceaePresent[1]

Note: The content of this compound can be highly variable. The values presented are based on specific studies and may not be representative of all samples of a particular species.

Experimental Protocols

Accurate quantification and comparison of this compound from different sources rely on standardized and robust experimental methodologies. The following are detailed protocols for the extraction, identification, and quantification of this compound from plant materials.

Extraction of Essential Oil by Hydrodistillation

This method is widely used for extracting volatile compounds like this compound from aromatic plants.[8]

Protocol:

  • Plant Material Preparation: Air-dry the plant material (e.g., leaves, fruits, or flowers) at room temperature until a constant weight is achieved. Grind the dried material into a coarse powder.

  • Hydrodistillation: Place a known quantity (e.g., 100 g) of the powdered plant material into a round-bottom flask with a sufficient volume of distilled water (e.g., 1 L).

  • Apparatus Setup: Connect the flask to a Clevenger-type apparatus for hydrodistillation.

  • Heating: Heat the flask using a heating mantle. The distillation process should be carried out for a specified duration (e.g., 3 hours) at the boiling point of water.

  • Collection: The essential oil is volatilized with the steam, condensed, and collected in the graduated tube of the Clevenger apparatus.

  • Drying and Storage: Separate the collected essential oil from the aqueous layer. Dry the oil over anhydrous sodium sulfate to remove any residual water. Store the oil in a sealed, dark glass vial at 4°C until analysis.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for identifying and quantifying volatile compounds in essential oils.[2][8]

Protocol:

  • Sample Preparation: Dilute the extracted essential oil in a suitable solvent (e.g., n-hexane or ethanol) to an appropriate concentration (e.g., 1% v/v).

  • GC-MS System: Utilize a GC-MS system equipped with a capillary column suitable for essential oil analysis (e.g., HP-5MS: 30 m x 0.25 mm i.d., 0.25 µm film thickness).[2]

  • Operating Conditions:

    • Carrier Gas: Helium or Hydrogen.[9]

    • Injector Temperature: e.g., 250°C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 60°C) and gradually increase to a higher temperature (e.g., 240°C) at a specific rate (e.g., 3°C/min).

    • Ion Source Temperature: e.g., 230°C.

    • Mass Range: Scan from m/z 30 to 500.[2]

    • Ionization Voltage: 70 eV.[2]

  • Compound Identification: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and with data from mass spectral libraries (e.g., NIST, Wiley).[2]

  • Quantification: Determine the relative percentage of this compound by integrating the peak area of the compound in the total ion chromatogram.

Mandatory Visualizations

Experimental Workflow for Comparative Analysis

The following diagram illustrates the general workflow for the comparative analysis of this compound from different natural sources.

G cluster_collection Plant Material Collection & Preparation cluster_extraction Essential Oil Extraction cluster_analysis Analysis & Quantification cluster_comparison Comparative Analysis P1 Source 1 (e.g., E. cardamomum) Prep Drying & Grinding P1->Prep P2 Source 2 (e.g., T. pulegioides) P2->Prep P3 Source 3 (e.g., P. nigra) P3->Prep Hydro Hydrodistillation Prep->Hydro GCMS GC-MS Analysis Hydro->GCMS Quant Quantification of This compound GCMS->Quant Data Data Comparison (Yield, Purity) Quant->Data Activity Biological Activity Screening (Optional) Data->Activity

Caption: Workflow for the comparative analysis of this compound.

Potential Biological Activity Pathway of this compound

This compound has been shown to inhibit mitochondrial ATP production.[10] The following diagram illustrates a simplified hypothetical pathway of its cellular action.

G TA This compound Cell Cell Membrane TA->Cell ETC Electron Transport Chain TA->ETC Inhibits Mito Mitochondrion Cell->Mito Gly Glycolysis (Cytosol) Mito->ETC Enters ATP ATP Production (Oxidative Phosphorylation) ETC->ATP Drives CellATP Cellular ATP Levels ATP->CellATP Decreased Contribution Gly->CellATP Compensatory Increase

Caption: Hypothetical pathway of this compound's effect on cellular energy metabolism.

Concluding Remarks

This comparative guide highlights the variability of this compound content across different natural sources. Elettaria cardamomum and certain chemotypes of Thymus pulegioides stand out as particularly rich sources of this compound. The provided experimental protocols offer a standardized approach for the extraction and quantification of this compound, which is crucial for reproducible research and development. The diverse biological activities reported for this compound, including antimicrobial and insecticidal properties, suggest its potential for further investigation in pharmaceutical and agricultural applications.[8][11] Future research should focus on a broader comparative analysis across more species and investigate the synergistic effects of this compound with other essential oil components.

References

A Comparative Study in Perfumery: Terpinyl Acetate vs. Linalyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of perfumery, the selection of aromatic compounds is paramount to the creation of a harmonious and stable fragrance. Among the vast palette of esters available to the perfumer, terpinyl acetate and linalyl acetate are two of the most significant, both celebrated for their fresh, floral, and citrusy characteristics. While they share certain olfactory similarities and are often used in conjunction, their distinct chemical properties, stability, and subtle aromatic nuances dictate their suitability for different applications. This guide provides a comprehensive comparison of this compound and linalyl acetate, supported by available data, to inform researchers, scientists, and product development professionals in their formulation decisions.

Chemical and Physical Properties

Both this compound and linalyl acetate are monoterpene esters with the same molecular formula and molecular weight. However, their structural differences lead to variations in their physical and olfactory properties.

PropertyThis compoundLinalyl Acetate
Molecular Formula C₁₂H₂₀O₂C₁₂H₂₀O₂
Molecular Weight 196.29 g/mol 196.29 g/mol [1][2]
Appearance Colorless to pale oily liquidColorless liquid[1][2]
Boiling Point ~220 °C220 °C[2]
Vapor Pressure 0.039 mmHg @ 25 °C (estimated)0.1 mmHg @ 20 °C[2]
Tenacity on Smelling Strip ~15 hours~16 hours

Olfactory Profile: A Comparative Analysis

While both esters are characterized by their fresh and floral notes, a closer examination reveals distinct differences in their scent profiles.

Linalyl Acetate: Possesses a clean, zesty, and distinctly bergamot-like aroma with prominent lavender and green-citrus facets[2]. Its profile is often described as having a lighter, fresher, and less complex character than its parent alcohol, linalool[2]. It can also exhibit subtle fruity nuances of pear, pineapple, and gooseberry[3].

This compound: Presents a sweet, herbaceous-floral bouquet with nuances of lavender and bergamot, complemented by a characteristic piney freshness and a citrus sparkle[4]. It is generally considered to have a milder and less intense aroma than linalyl acetate, but with a slightly better tenacity[5].

Performance and Stability: A Critical Divide

The most significant divergence between this compound and linalyl acetate lies in their chemical stability, a critical factor in fragrance formulation, particularly for products with varying pH levels and exposure to air.

Linalyl Acetate is known for its limited stability, especially in alkaline environments such as soap bases, where it is prone to hydrolysis, leading to the formation of linalool and acetic acid[3][6]. This degradation can significantly alter the intended fragrance profile of the final product. Furthermore, linalyl acetate is susceptible to autoxidation when exposed to air, which can lead to the formation of sensitizing hydroperoxides[7].

This compound , in contrast, is recognized for its superior stability, particularly in alkaline media[4]. This makes it a more robust choice for scented products like soaps, detergents, and other household cleaners. Its greater stability ensures the integrity and longevity of the fragrance in more challenging chemical environments.

Applications in Perfumery

The distinct characteristics of these two esters have led to their specialized roles within fragrance creation.

Linalyl Acetate is a cornerstone of fresh, floral, and citrus compositions. It is extensively used to create or enhance notes of bergamot, lavender, petitgrain, and a wide array of floral bouquets[2][3]. Due to its bright and uplifting character, it is a popular choice for fine fragrances, colognes, and personal care products where its freshness can be showcased.

This compound is also a key component in lavender and bergamot accords and serves as an excellent extender for fresh top notes[4]. Its enhanced stability makes it an invaluable ingredient in functional perfumery, such as for scenting soaps, detergents, and other household products[8]. It can be used to replicate the scent of bergamot at a lower cost and complements fresh, aromatic notes well.

Experimental Protocols

To objectively evaluate and compare fragrance ingredients like this compound and linalyl acetate, standardized experimental protocols are essential.

Sensory Panel Evaluation

A trained sensory panel can be utilized to quantitatively assess the olfactory characteristics of the two compounds.

Objective: To compare the odor profiles of this compound and linalyl acetate.

Materials:

  • This compound (high purity)

  • Linalyl acetate (high purity)

  • Odorless solvent (e.g., diethyl phthalate)

  • Smelling strips

  • Controlled environment with neutral airflow and temperature

Procedure:

  • Prepare solutions of this compound and linalyl acetate at a standard concentration (e.g., 10% in diethyl phthalate).

  • Dip smelling strips into the solutions, ensuring consistent saturation.

  • Present the smelling strips to a panel of trained evaluators in a blind and randomized order.

  • Evaluators rate the intensity of various odor descriptors (e.g., citrus, lavender, herbaceous, piney, fruity, sweet) on a labeled magnitude scale (e.g., 0-100).

  • Evaluations are conducted at specific time intervals (e.g., immediately after dipping, after 15 minutes, 1 hour, 4 hours) to assess the evolution of the fragrance (dry-down).

  • Data is collected and statistically analyzed to determine significant differences in the perceived odor profiles.

Stability Testing (Hydrolytic Stability)

This protocol assesses the stability of the esters in an aqueous, pH-controlled environment.

Objective: To compare the hydrolytic stability of this compound and linalyl acetate at different pH levels.

Materials:

  • This compound

  • Linalyl acetate

  • Buffered aqueous solutions (e.g., pH 4, 7, and 9)

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Internal standard (e.g., undecane)

  • Constant temperature water bath or incubator

Procedure:

  • Prepare solutions of each acetate in the buffered aqueous solutions at a known concentration. An internal standard is added to each solution.

  • Incubate the solutions at a constant temperature (e.g., 40°C).

  • At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), an aliquot is removed from each solution.

  • The concentration of the remaining acetate in each aliquot is quantified using GC-FID analysis.

  • The degradation rate of each acetate at each pH is calculated and compared.

Visualizing the Comparison

Terpinyl_vs_Linalyl_Perfumery_Logic cluster_esters Monoterpene Esters cluster_properties Key Comparative Properties This compound This compound Olfactory Profile Olfactory Profile This compound->Olfactory Profile Sweet, Herbaceous Piney, Citrus Chemical Stability Chemical Stability This compound->Chemical Stability More Stable (especially in alkaline pH) Linalyl Acetate Linalyl Acetate Linalyl Acetate->Olfactory Profile Fresh, Zesty Bergamot, Lavender Linalyl Acetate->Chemical Stability Less Stable (hydrolysis, oxidation) Application Application Olfactory Profile->Application Chemical Stability->Application Fine Fragrance Fine Fragrance Application->Fine Fragrance Linalyl Acetate (Freshness) Functional Products (Soaps) Functional Products (Soaps) Application->Functional Products (Soaps) This compound (Stability)

Caption: Comparative logic of terpinyl and linalyl acetate in perfumery.

Experimental_Workflow cluster_sensory Sensory Evaluation Workflow cluster_stability Stability Testing Workflow s1 Sample Preparation (Esters in Solvent) s2 Blind Presentation to Sensory Panel s1->s2 s3 Odor Profile Rating (Descriptors & Intensity) s2->s3 s4 Dry-Down Evaluation (Time Intervals) s3->s4 s5 Statistical Analysis s4->s5 st1 Sample Preparation (Esters in Buffered Solutions) st2 Incubation (Controlled Temperature) st1->st2 st3 Time-Point Sampling st2->st3 st4 GC-FID Analysis st3->st4 st5 Degradation Rate Calculation st4->st5

Caption: Workflow for sensory and stability evaluation of fragrance compounds.

Conclusion

This compound and linalyl acetate, while chemically similar, offer distinct advantages and disadvantages in perfumery. Linalyl acetate provides a vibrant, fresh, and widely appreciated aroma that is ideal for fine fragrances and products where its lack of stability is not a primary concern. In contrast, this compound offers a more subdued but equally pleasant fragrance with the significant benefit of superior chemical stability. This makes it the preferred choice for applications in more aggressive chemical environments, such as soaps and detergents. The choice between these two esters is therefore not merely one of scent, but a strategic decision based on the intended application, desired olfactory profile, and required product stability. Future research focusing on direct, quantitative comparisons of their performance in various consumer product bases would be of great value to the fragrance industry.

References

A Comparative Analysis of the Biological Activities of Terpinyl Acetate and its Parent Alcohol, Terpineol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of the monoterpene ester, terpinyl acetate, and its corresponding parent alcohol, terpineol. Both compounds are prevalent in the essential oils of various aromatic plants and have garnered significant interest for their therapeutic potential. This document summarizes key quantitative data, details the experimental protocols used to generate this data, and visualizes a key signaling pathway to offer a clear and objective comparison for research and drug development purposes.

Data Presentation: A Quantitative Comparison

The following table summarizes the available quantitative data on the biological activities of this compound and terpineol. This data is compiled from various in vitro studies and provides a basis for comparing their efficacy in different biological assays.

Biological ActivityAssayOrganism/Cell LineThis compoundTerpineolReference(s)
Antimicrobial Broth Microdilution (MIC in µg/mL)Staphylococcus aureus>50001560[1]
Broth Microdilution (MIC in µg/mL)Escherichia coli>5000780[2]
Broth Microdilution (MIC in µg/mL)Candida albicans>50003130[1]
Insecticidal Contact Toxicity (LD50 in µg/cm²)Liposcelis bostrychophila92.59140.30[1]
Anticancer MTT Assay (IC50 in µg/mL)MCF-7 (Breast Cancer)Not explicitly found33.0[3]
MTT Assay (IC50 in µg/mL)HeLa (Cervical Cancer)Not explicitly found12.46[3]
MTT Assay (IC50 in mM)NCI-H69 (Lung Carcinoma)Not explicitly found0.26[4]
Antioxidant DPPH Radical Scavenging (IC50 in µg/mL)-Not explicitly foundVery low activity[5]
ORAC Assay (µmol Trolox equiv./µmol)-Not explicitly found2.72[5]
Anti-inflammatory Nitrite Production Inhibition in Macrophages (IC50 in µg/mL)Murine MacrophagesNot explicitly found>100[6]

Note: "Not explicitly found" indicates that while the activity was investigated, direct comparative quantitative data was not available in the reviewed literature. The provided data represents the most relevant comparative values found.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.

Antimicrobial Activity: Broth Microdilution Method

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Test Compounds: this compound and terpineol are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.

  • Serial Dilutions: Two-fold serial dilutions of each compound are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast). The final concentration range typically spans from 0.03 to 4 mg/mL.

  • Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: The inoculated microtiter plates are incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for yeast.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[7][8]

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[9][10]

  • Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or terpineol for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL of MTT is added to each well. The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) is calculated.[9][10]

Antioxidant Activity: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to determine the antioxidant capacity of a compound.[11][12]

  • Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared. This solution has a deep purple color.

  • Reaction Mixture: Different concentrations of this compound or terpineol are added to the DPPH solution in a 96-well plate or cuvettes.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The decrease in absorbance of the DPPH solution indicates its reduction by the antioxidant.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.[11][12]

Anti-inflammatory Activity: COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the inflammatory response.[13][14]

  • Enzyme and Substrate Preparation: Human recombinant COX-2 enzyme and its substrate, arachidonic acid, are prepared according to the manufacturer's instructions (e.g., Cayman Chemical).

  • Inhibitor Incubation: The COX-2 enzyme is pre-incubated with various concentrations of this compound or terpineol for a short period at 37°C.

  • Initiation of Reaction: The reaction is initiated by adding arachidonic acid to the enzyme-inhibitor mixture.

  • Measurement of Prostaglandin Production: The activity of COX-2 is determined by measuring the amount of prostaglandin E2 (PGE2) produced, typically using an Enzyme Immunoassay (EIA).

  • Calculation: The percentage of COX-2 inhibition is calculated for each concentration of the test compound, and the IC50 value is determined.[13][14]

Mandatory Visualization: Signaling Pathway and Experimental Workflow

The following diagrams illustrate a key signaling pathway affected by terpineol and a general experimental workflow for assessing biological activity.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Compound Test Compound (this compound/Terpineol) Assay Biological Assay (e.g., MTT, MIC) Compound->Assay Organism Biological System (Cells/Microbes) Organism->Assay Data Data Collection (e.g., Absorbance) Assay->Data Analysis Statistical Analysis (IC50, MIC Calculation) Data->Analysis

Caption: A generalized experimental workflow for evaluating the biological activity of test compounds.

nfkb_pathway cluster_cytoplasm Cytoplasm TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Pro-inflammatory & Survival Genes Nucleus->Gene Transcription Terpineol α-Terpineol Terpineol->IKK Inhibits Terpineol->NFkB Inhibits Translocation

Caption: Terpineol's inhibition of the NF-κB signaling pathway.[15][16][17]

Discussion and Conclusion

The compiled data suggests that terpineol generally exhibits stronger antimicrobial activity against the tested strains compared to this compound.[1][2] In contrast, this compound has been shown to possess more potent insecticidal contact toxicity than terpineol against certain pests.[1]

Regarding anticancer activity, α-terpineol has demonstrated cytotoxic effects against various cancer cell lines, with a proposed mechanism involving the inhibition of the NF-κB signaling pathway.[15][16][17] This pathway is crucial for inflammation, cell survival, and proliferation, and its inhibition is a key target in cancer therapy. The data for the anticancer activity of this compound is less defined in the current literature, highlighting an area for future research.

References

comparing the efficacy of different catalysts for terpinyl acetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of terpinyl acetate, a valuable fragrance and flavoring agent, is a focal point of research in fine chemical production. The efficiency of this esterification reaction is critically dependent on the choice of catalyst. This guide provides an objective comparison of the efficacy of various catalysts, supported by experimental data, to aid researchers in selecting the optimal catalytic system for their specific needs.

Performance Comparison of Catalysts

The selection of a catalyst for this compound synthesis involves a trade-off between yield, selectivity, reaction conditions, and catalyst reusability. The following table summarizes the performance of several common catalyst types based on recent literature.

Catalyst TypeSpecific CatalystReactantsYield (%)Selectivity (%)Temperature (°C)Reaction Time (h)Citation
Zeolite H/ZYα-Pinene, Acetic Anhydride52.8361.38404[1][2]
H-betaα-Pinene, Acetic Anhydride29Not ReportedRoom Temp24[1]
Lipase Candida rugosaα-Terpineol, Acetic Anhydride53.0 (Esterification Extent)Not Reported501.5[3]
Composite Tartaric acid–boric acidα-Pinene, Acetic Acid91.8 (Conversion)45.6Not ReportedNot Reported[4][5]
SnCl₄·5H₂O / H₃PO₄Terpineol, Acetic Anhydride89.47High (low byproducts)35-406-8[6]
Ionic Liquid Acidic Ionic Liquidα-Pinene, Acetic Acid35.7Not ReportedNot ReportedNot Reported
Solid Superacid SO₄²⁻/ZnO-TiO₂Terpineol, Acetic Anhydride>90Not Reported406

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative experimental protocols for the synthesis of this compound using different classes of catalysts.

Heterogeneous Catalysis using Zeolite (H/ZY)

This protocol is based on the esterification of α-pinene with acetic anhydride.

Materials:

  • α-Pinene

  • Acetic Anhydride

  • Dichloromethane (solvent)

  • Distilled Water

  • H/ZY Zeolite catalyst

Procedure:

  • In a batch reactor equipped with a magnetic stirrer, combine 1 g of α-pinene, 10 mL of acetic anhydride, 10 mL of dichloromethane, and 5 mL of distilled water.[1]

  • Add 0.5 g of the H/ZY catalyst to the mixture.[1]

  • Maintain the reaction temperature at 40°C and stir the mixture continuously.[1]

  • Allow the reaction to proceed for 4 hours.[1]

  • After the reaction, separate the catalyst from the mixture by centrifugation.[1]

  • The product composition can be analyzed using gas chromatography (GC).[4]

Enzymatic Synthesis using Candida rugosa Lipase

This protocol describes the lipase-catalyzed esterification of α-terpineol in supercritical carbon dioxide.

Materials:

  • α-Terpineol

  • Acetic Anhydride

  • Candida rugosa lipase

  • Supercritical Carbon Dioxide (SC-CO₂)

Procedure:

  • The synthesis is carried out in a continuous operation system using SC-CO₂ as the solvent.

  • Immobilized Candida rugosa lipase is used as the biocatalyst.

  • Maintain the system at a pressure of 10 MPa and a temperature of 50°C.[3]

  • Introduce α-terpineol and acetic anhydride into the reactor. An α-terpineol/acetic anhydride molar ratio of around 3.0 has been studied.[3]

  • A reaction time of 1.5 hours is maintained for the continuous process.[3]

  • The product stream is collected and analyzed for this compound content.

Composite Catalyst Synthesis (SnCl₄·5H₂O / H₃PO₄)

This protocol details the synthesis using a composite acid catalyst.

Materials:

  • Terpineol

  • Acetic Anhydride

  • Phosphoric Acid (H₃PO₄)

  • Tin(IV) Chloride Pentahydrate (SnCl₄·5H₂O)

  • Sodium Carbonate (Na₂CO₃) solution

  • Sodium Hydroxide (NaOH) solution (10%)

  • Saturated Saline Solution

Procedure:

  • Charge a reaction kettle with terpineol and acetic anhydride (molar ratio 1:1.1).[6]

  • Under continuous stirring, add phosphoric acid (0.6% of terpineol mass).[6]

  • Add SnCl₄·5H₂O (0.2% of the total mass of terpineol and acetic anhydride) at room temperature and stir until completely dissolved.[6]

  • Slowly heat the mixture to 35-40°C and maintain the reaction for 6-8 hours with stirring.[6]

  • After the reaction, cool the mixture to room temperature and neutralize the acids with Na₂CO₃ solution.[6]

  • Distill the mixture to remove the majority of the acetic acid.[6]

  • Wash the resulting product with a 10% NaOH solution and then with a saturated saline solution until neutral.[6]

  • Purify the final product by fractionation to obtain this compound.[6]

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for comparing the efficacy of different catalysts in the synthesis of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_evaluation Evaluation reactants Reactants (α-Pinene/Terpineol, Acetic Anhydride/Acid) reaction Esterification Reaction (Controlled Temp, Time) reactants->reaction catalyst_prep Catalyst Selection (Zeolite, Lipase, etc.) catalyst_prep->reaction separation Catalyst & Product Separation reaction->separation analysis Product Analysis (GC, etc.) separation->analysis data Data Collection (Yield, Selectivity) analysis->data comparison Catalyst Performance Comparison data->comparison

Caption: Generalized workflow for catalyst efficacy comparison in this compound synthesis.

This guide provides a comparative overview to assist in the strategic selection of catalysts for this compound synthesis. The optimal choice will depend on the specific requirements of the application, including desired yield, purity, economic viability, and environmental considerations. Further research into novel catalytic systems continues to be an active area of investigation.

References

Enantioselective Analysis of Terpinyl Acetate Isomers: A Comparative Guide to Chiral Gas Chromatography Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of the enantiomeric composition of terpinyl acetate isomers is critical in the fragrance, flavor, and pharmaceutical industries, where the chirality of a molecule can significantly influence its sensory properties and pharmacological activity. This guide provides a comparative overview of chiral gas chromatography (GC) methods for the enantioselective analysis of this compound, with a focus on the performance of different chiral stationary phases (CSPs). Experimental data, detailed protocols, and a visual representation of the analytical workflow are presented to aid researchers in selecting and implementing the most suitable method for their application.

Comparison of Chiral Stationary Phases

The separation of this compound enantiomers is most effectively achieved using capillary GC columns coated with derivatized cyclodextrins. These CSPs provide a chiral environment that allows for differential interaction with the enantiomers, leading to their separation. The choice of the specific cyclodextrin derivative is crucial for achieving optimal resolution.

While direct comparative data for this compound is limited in publicly available literature, data for the structurally similar monoterpene ester, linalyl acetate, provides valuable insights into the expected performance of various CSPs. The following table summarizes the performance of two such columns. It is important to note that absolute retention times may vary based on the specific instrument and slight variations in experimental conditions.

Chiral Stationary Phase (CSP)Target AnalyteReported PerformanceColumn Dimensions & Conditions
Rt-βDEXse Linalyl AcetateGood resolution of enantiomers.[1]30 m x 0.25 mm ID, 0.25 µm film thickness. Specific temperature program and carrier gas flow should be optimized.
Heptakis-(2,3-di-O-acetyl-6-O-tert.-butyldimethyl-silyl)-β-cyclodextrin Linalyl AcetateSimultaneous and successful stereochemical analysis of linalool, linalyl acetate, and α-terpineol.Capillary column. Specific dimensions and detailed operating conditions would require referencing the original study.

Note: The performance of these columns for this compound is expected to be similar to that observed for linalyl acetate due to their structural similarities. However, method optimization is crucial for achieving the best separation.

Experimental Protocols

Below are detailed methodologies for the enantioselective analysis of this compound isomers using chiral GC. These protocols are based on established methods for similar monoterpene esters and should be adapted and optimized for the specific instrumentation and analytical requirements.

Method 1: Analysis using a commercially available derivatized β-cyclodextrin column (e.g., Rt-βDEXse or similar)

1. Sample Preparation:

  • Dilute the this compound sample in a suitable solvent (e.g., hexane or dichloromethane) to a concentration of approximately 100-500 ng/µL.

  • For complex matrices such as essential oils, a preliminary clean-up or fractionation may be necessary to remove interfering compounds.

2. Gas Chromatography (GC) System:

  • Instrument: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Column: Rt-βDEXse (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1 to 100:1.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0-1.5 mL/min).

3. GC Oven Temperature Program:

  • Initial Temperature: 60 °C, hold for 1 minute.

  • Ramp: Increase the temperature at a rate of 2-5 °C/min to 180 °C.

  • Final Temperature: Hold at 180 °C for 5-10 minutes. (Note: The temperature program should be optimized to achieve baseline separation of the enantiomers.)

4. Detector:

  • FID: Temperature: 250 °C.

  • MS (if used): Operate in full scan mode or selected ion monitoring (SIM) for enhanced sensitivity.

5. Data Analysis:

  • Integrate the peak areas of the two enantiomers.

  • Calculate the enantiomeric excess (% ee) using the formula: % ee = [([Area1] - [Area2]) / ([Area1] + [Area2])] x 100, where Area1 is the area of the major enantiomer and Area2 is the area of the minor enantiomer.

Method 2: Analysis using a specialized derivatized β-cyclodextrin column

This protocol is based on the use of a more specialized CSP, such as heptakis-(2,3-di-O-acetyl-6-O-tert.-butyldimethyl-silyl)-β-cyclodextrin, which has shown efficacy for related compounds.

1. Sample Preparation:

  • Follow the same procedure as in Method 1.

2. Gas Chromatography (GC) System:

  • Instrument: As in Method 1.

  • Column: Capillary column coated with heptakis-(2,3-di-O-acetyl-6-O-tert.-butyldimethyl-silyl)-β-cyclodextrin.

  • Injector and Carrier Gas: As in Method 1.

3. GC Oven Temperature Program:

  • A shallow temperature gradient is often beneficial for resolving closely eluting enantiomers on this type of phase.

  • Initial Temperature: 50 °C, hold for 2 minutes.

  • Ramp 1: 2 °C/min to 120 °C.

  • Ramp 2: 5 °C/min to 200 °C, hold for 5 minutes. (Note: This is a starting point and requires optimization.)

4. Detector and Data Analysis:

  • As in Method 1.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the enantioselective analysis of this compound isomers by chiral GC.

G cluster_prep Sample Preparation cluster_analysis Chiral GC Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilution in Solvent Sample->Dilution Injection GC Injection Dilution->Injection Separation Enantiomeric Separation on Chiral Column Injection->Separation Detection FID or MS Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Enantiomeric Excess Calculation Integration->Calculation Report Report Calculation->Report Final Report

Caption: Workflow for Chiral GC Analysis of this compound.

This guide provides a foundational understanding and practical starting points for the enantioselective analysis of this compound isomers. Researchers are encouraged to use this information as a basis for developing and validating their own analytical methods, ensuring the accuracy and reliability of their results.

References

A Comparative Guide to the Cross-Validation of Terpinyl Acetate Quantification by GC-FID and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of volatile compounds, the precise quantification of substances like terpinyl acetate is of paramount importance. This compound, a common monoterpene ester found in various essential oils, contributes significantly to the fragrance and potential therapeutic properties of these natural products. Gas chromatography (GC) is the cornerstone technique for the analysis of such volatile compounds, with Flame Ionization Detection (FID) and Mass Spectrometry (MS) being the two most prevalent detection methods.

This guide provides an objective comparison of GC-FID and GC-MS for the quantification of this compound, supported by a synthesis of experimental data. It aims to assist researchers in selecting the most appropriate methodology for their specific analytical needs, considering factors such as sensitivity, selectivity, and the need for structural confirmation.

Performance Comparison: GC-FID vs. GC-MS

The choice between GC-FID and GC-MS for the quantification of this compound hinges on the specific requirements of the analysis. GC-FID is a robust and widely adopted technique for quantitative analysis due to its high sensitivity to organic compounds, wide linear dynamic range, and lower operational and maintenance costs compared to GC-MS.[1] The FID response is proportional to the number of carbon atoms in the analyte, making it a reliable detector for quantification when the identity of the compound is already established.

On the other hand, GC-MS offers the significant advantage of providing both quantitative and qualitative data. The mass spectrum generated for an analyte serves as a chemical fingerprint, enabling its identification and differentiation from other co-eluting compounds or isomers. This is particularly crucial in the analysis of complex matrices like essential oils, where the presence of numerous structurally similar terpenes can lead to chromatographic overlap.[1] The selectivity of MS, especially when operated in selected ion monitoring (SIM) mode, can significantly enhance the accuracy of quantification in such complex samples.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable quantification. Below are typical experimental protocols for the analysis of this compound using both GC-FID and GC-MS.

Sample Preparation

A standardized stock solution of this compound is prepared in a suitable solvent, such as ethanol or hexane. Calibration standards are then prepared by serial dilution of the stock solution to cover the desired concentration range for building the calibration curve. For the analysis of this compound in a sample matrix (e.g., essential oil), the sample is diluted with the same solvent to fall within the calibrated range. An internal standard (e.g., n-alkane) may be added to both the calibration standards and the samples to improve the precision of the quantification.

GC-FID Methodology
  • Gas Chromatograph: An Agilent 7890B GC system or equivalent.

  • Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[2]

  • Injector: Split/splitless inlet, operated in split mode with a split ratio of 15:1.[2]

  • Injector Temperature: 250 °C.[2]

  • Oven Temperature Program: Initial temperature of 70 °C held for 2 minutes, ramped to 85 °C at 3 °C/min.[2]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[2]

  • Detector: Flame Ionization Detector (FID).

  • Detector Temperature: 280 °C.

  • Injection Volume: 1 µL.

GC-MS Methodology
  • Gas Chromatograph: An Agilent 7890B GC system coupled to a 5977A Mass Selective Detector or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[3]

  • Injector: Split/splitless inlet, operated in split mode with a split ratio of 1:30.[3]

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 60 °C held for 5 minutes, ramped to 180 °C at 3 °C/min, then ramped to 280 °C at 20 °C/min and held for 10 minutes.[3]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Mass Range: m/z 30-500.[3]

    • Ion Source Temperature: 230 °C.[4]

    • Quadrupole Temperature: 150 °C.[4]

  • Injection Volume: 1 µL.

Quantitative Data Summary

The following tables summarize the typical validation parameters for the quantification of terpenes, including this compound, using GC-FID and GC-MS. These values are synthesized from various studies and represent expected performance characteristics.

Table 1: GC-FID Quantitative Performance

ParameterTypical ValueReference
Linearity (r²)> 0.99[5]
Accuracy (% Recovery)89 - 111%[5]
Precision (% RSD)< 10%[5]
Limit of Detection (LOD)0.3 µg/mL[5]
Limit of Quantification (LOQ)1.0 µg/mL[5]

Table 2: GC-MS Quantitative Performance

ParameterTypical ValueReference
Linearity (r²)> 0.99[6]
Accuracy (% Recovery)95.0 - 105.7%[6]
Precision (% RSD)0.32 - 8.47%[6]
Limit of Detection (LOD)0.25 µg/mL[6]
Limit of Quantification (LOQ)0.75 µg/mL[6]

Cross-Validation Workflow

The process of cross-validating the quantification of this compound using GC-FID and GC-MS involves a series of systematic steps to ensure the accuracy and reliability of the results obtained from both methods. The following diagram illustrates a typical workflow for this process.

CrossValidationWorkflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation & Comparison TA_Standard This compound Standard Dilution1 Prepare Calibration Standards TA_Standard->Dilution1 TA_Standard->Dilution1 Stock Solution Sample Sample containing This compound Dilution2 Prepare Sample Dilutions Sample->Dilution2 Sample->Dilution2 Dilute to working range GCFID GC-FID Analysis Dilution1->GCFID Dilution1->GCFID Inject Standards GCMS GC-MS Analysis Dilution1->GCMS Dilution1->GCMS Inject Standards Dilution2->GCFID Dilution2->GCFID Inject Samples Dilution2->GCMS Dilution2->GCMS Inject Samples Quant_FID Quantification (FID) GCFID->Quant_FID Quant_MS Quantification (MS) GCMS->Quant_MS Compare Compare Results (Accuracy, Precision, etc.) Quant_FID->Compare Quant_MS->Compare Report Final Report Compare->Report

Caption: Workflow for cross-validation of this compound quantification.

Conclusion

Both GC-FID and GC-MS are powerful and reliable techniques for the quantification of this compound. The choice between the two is ultimately dictated by the specific analytical objectives.

  • GC-FID is a cost-effective and robust method that is highly suitable for routine quantitative analysis in a quality control environment where the identity of this compound is well-established and high throughput is desired.

  • GC-MS is indispensable when both quantification and confident identification are required, particularly in complex sample matrices or in a research and development setting. The structural information provided by the mass spectrum is invaluable for method development, impurity profiling, and ensuring analytical specificity.

A thorough cross-validation, as outlined in this guide, is essential to ensure that the chosen method provides accurate and precise data for the intended application, ultimately contributing to the quality and reliability of the scientific findings.

References

A Comparative Analysis of Terpinyl Acetate's Phytotoxic Effects on Monocotyledonous and Dicotyledonous Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the phytotoxic effects of terpinyl acetate, a monoterpene ester found in various plant essential oils. The data presented herein is derived from experimental studies and aims to offer a clear, objective comparison of its impact on different plant species, specifically highlighting the differential responses between monocots and dicots. This information is valuable for researchers in the fields of allelopathy, herbicide development, and plant- G-protein coupled receptors (GPCRs).

Comparative Phytotoxicity Data

The phytotoxic effects of α-terpinyl acetate have been observed to be more pronounced in monocotyledonous plants compared to dicotyledonous plants.[1][2][3] Experimental data reveals that α-terpinyl acetate can significantly inhibit seed germination and radicle growth in monocots, while in some cases, it may even stimulate germination in dicots.[1][2][3] The following table summarizes the key findings from a study investigating the effects of pure α-terpinyl acetate on the germination and radicle development of Poa pratensis (a monocot) and Trifolium pratense (a dicot).

Plant SpeciesTreatmentGermination Percentage (%)Mean Daily GerminationGermination IndexRadicle Length (mm)
Poa pratensis Control93.3 ± 2.911.71.2510.1 ± 1.2
α-Terpinyl Acetate (through water)0.7 ± 0.70.10.010.2 ± 0.1
α-Terpinyl Acetate (through air)85.3 ± 2.310.71.142.1 ± 0.3
Trifolium pratense Control88.0 ± 2.011.01.2515.2 ± 1.5
α-Terpinyl Acetate (through water)96.0 ± 1.012.01.2512.1 ± 1.1
α-Terpinyl Acetate (through air)92.0 ± 2.011.51.2814.5 ± 1.3

Data extracted from Vaičiulytė et al. (2021).[4]

Experimental Protocols

The data presented above was obtained through a standardized laboratory bioassay designed to assess the phytotoxic effects of volatile compounds on seed germination and early seedling growth.

Seed Germination and Radicle Elongation Assay

Objective: To determine the phytotoxic effect of α-terpinyl acetate on the seed germination and radicle elongation of selected monocot and dicot species.

Materials:

  • Certified seeds of the test plant species (Poa pratensis, Trifolium pratense)

  • Sterile Petri dishes (9 cm diameter)

  • Sterile filter paper

  • Pure α-terpinyl acetate (analytical standard)

  • Distilled water

  • Incubator or growth chamber with controlled temperature and light conditions

Methodology:

  • Preparation of Petri Dishes: Two layers of sterile filter paper were placed in each sterile Petri dish.

  • Seed Plating: A predetermined number of seeds (e.g., 50-100) of a single plant species were evenly distributed on the filter paper in each Petri dish.

  • Treatment Application:

    • Control Group: A specific volume of sterile distilled water (e.g., 5 mL) was added to the filter paper to ensure adequate moisture for germination.

    • "Through Water" Treatment: A specific concentration of α-terpinyl acetate was dissolved in the sterile distilled water before adding it to the filter paper.

    • "Through Air" Treatment: A specific volume of sterile distilled water was added to the filter paper. A small, open vial containing a set amount of pure α-terpinyl acetate was placed in the center of the Petri dish, ensuring no direct contact with the seeds or filter paper. The Petri dish was then sealed to create a closed environment where the volatile compounds could act.

  • Incubation: The Petri dishes were sealed with parafilm to prevent desiccation and placed in an incubator or growth chamber. The incubation conditions were maintained at a constant temperature (e.g., 25°C) and with a defined photoperiod (e.g., 12 hours light/12 hours dark).

  • Data Collection:

    • Germination: The number of germinated seeds was counted daily for a specified period (e.g., 7-14 days). A seed was considered germinated when the radicle had emerged and reached a certain length (e.g., 2 mm).

    • Radicle Length: At the end of the experimental period, the radicle length of a representative sample of germinated seedlings from each Petri dish was measured.

  • Data Analysis: The following parameters were calculated:

    • Germination Percentage (GP): (Number of germinated seeds / Total number of seeds) x 100

    • Mean Daily Germination (MDG): Total number of germinated seeds / Number of days of the experiment

    • Germination Index (GI): A measure that combines germination percentage and speed.

    • Average Radicle Length: The mean length of the measured radicles.

Visualizations: Workflow and Potential Signaling Pathway

To better illustrate the experimental process and a potential mechanism of action for this compound's phytotoxicity, the following diagrams are provided.

G cluster_prep Preparation cluster_treat Treatment Application cluster_incubate Incubation cluster_data Data Collection & Analysis p1 Sterilize Petri Dishes & Filter Paper p2 Select & Count Seeds p1->p2 t1 Control (Distilled Water) t2 This compound 'Through Water' t3 This compound 'Through Air' i1 Seal Petri Dishes t1->i1 t2->i1 t3->i1 i2 Incubate at Controlled Temperature & Light i1->i2 d1 Daily Germination Count i2->d1 d2 Final Radicle Length Measurement d1->d2 d3 Calculate Phytotoxicity Parameters d2->d3

Caption: Experimental workflow for assessing the phytotoxicity of this compound.

G cluster_cell Plant Cell TA This compound Exposure Membrane Cell Membrane Disruption TA->Membrane Direct Interaction Mito Mitochondrial Dysfunction TA->Mito Direct Interaction ROS Increased Reactive Oxygen Species (ROS) Membrane->ROS Mito->ROS Inhibited Respiration OxidativeStress Oxidative Stress ROS->OxidativeStress CycleArrest Cell Cycle Arrest OxidativeStress->CycleArrest DNA Damage GerminationInhibition Inhibition of Seed Germination & Growth OxidativeStress->GerminationInhibition Cellular Damage CycleArrest->GerminationInhibition

References

assessing the purity of synthetic terpinyl acetate against a reference standard

Author: BenchChem Technical Support Team. Date: December 2025

Washingtonville, NY – For researchers, scientists, and drug development professionals, establishing the purity and impurity profile of synthetic compounds is a critical step in ensuring the quality, safety, and efficacy of their final products. This guide provides a comprehensive comparison of synthetic terpinyl acetate against a high-purity reference standard, offering detailed analytical methodologies and experimental data to aid in its assessment.

This compound, a monoterpene ester, is a widely used compound in the fragrance, flavor, and pharmaceutical industries, valued for its characteristic fresh, herbal, and lavender-like aroma.[1][2][3] It is a major constituent of essential oils from plants like cardamom and pine.[4][5] Synthetic this compound is typically produced through the esterification of terpineol with acetic anhydride.[5][6][7][8] The purity of the final synthetic product is paramount and is often evaluated against a well-characterized reference standard.

Understanding the Reference Standard

A reference standard for this compound is a highly purified sample with a well-documented identity and purity. This standard serves as the benchmark against which the synthetic batch is compared. The primary component is typically α-terpinyl acetate, though it is often sold as a mixture of isomers (alpha, beta, and gamma).[9] Key quality parameters for a reference standard are established through rigorous testing and include a high assay (purity), specific refractive index and density values, and defined limits for acidity and other impurities.

Key Analytical Techniques for Purity Assessment

Gas Chromatography (GC) is the cornerstone for analyzing the purity of volatile compounds like this compound. Coupled with a Flame Ionization Detector (GC-FID) for quantification or a Mass Spectrometer (GC-MS) for identification, this technique provides a detailed impurity profile.[4][10][11]

Table 1: Comparison of Typical Specifications for this compound

ParameterSynthetic this compound (Typical)This compound Reference Standard
Purity (Assay by GC) ≥90-98% (total isomers)[6][8][12]≥97% (often specifies isomer ratio)
α-Terpinyl Acetate Content Varies depending on synthesisTypically the major specified isomer
Appearance Clear, colorless to pale yellow liquid[5]Clear, colorless liquid
Refractive Index @ 20°C 1.462 – 1.470[5]1.464 – 1.467
Specific Gravity @ 25°C 0.953 – 0.965[5]0.953 - 0.962[12]
Acid Value (mg KOH/g) ≤ 1.0≤ 0.7[12]

Distinguishing Synthetic from Natural: The Impurity Profile

The key differentiator between synthetic this compound and a natural reference (or a high-purity "nature-identical" standard) lies in the impurity profile.

  • Synthetic this compound: Impurities are primarily related to the manufacturing process. These can include unreacted starting materials like α-terpineol , byproducts from side reactions such as other terpene isomers (β-terpinene, α-terpinene, dipentene, γ-terpinene ), and other terpene acetates like bornyl acetate .[12][13]

  • Natural this compound (e.g., from Cardamom Oil): The impurity profile reflects the natural source. It will contain other co-occurring essential oil components. Common constituents found alongside this compound in cardamom oil include 1,8-cineole, α-terpineol, β-linalool, and sabinene .[4][14]

Table 2: Common Impurities in Synthetic vs. Natural this compound

ImpurityTypically Found InNotes
α-Terpineol SyntheticUnreacted starting material. Also present in natural sources.[4][12]
Other Terpene Isomers (e.g., dipentene, terpinolene) SyntheticByproducts of the synthesis reaction from α-pinene.[12]
Bornyl Acetate SyntheticPotential byproduct depending on the synthesis route.[13]
1,8-Cineole Natural (Cardamom)A major component of cardamom oil.[4][14]
β-Linalool Natural (Cardamom)A common terpene alcohol in essential oils.[4]
Sabinene Natural (Cardamom)A monoterpene found in various essential oils.[4]

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

This protocol outlines a standard method for the qualitative and quantitative analysis of this compound.

1. Sample Preparation:

  • Dilute the synthetic this compound sample and the reference standard to a concentration of approximately 1 mg/mL in a suitable solvent such as ethanol or hexane.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 8890 GC system (or equivalent).

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[13]

  • Injector: Split/splitless inlet, operated in split mode with a ratio of 50:1.

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase at 5°C/min to 240°C.

    • Hold: Hold at 240°C for 5 minutes.

  • MS Parameters:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Scan Range: 40-400 amu.

3. Data Analysis:

  • Identification: Identify this compound and impurities by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with the reference standard.

  • Quantification (Purity): Determine the purity by the area normalization method. The percentage of this compound is calculated by dividing the peak area of this compound by the total area of all peaks in the chromatogram.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Sample Synthetic This compound Dilution Dilute to 1 mg/mL in Ethanol Sample->Dilution Standard Reference Standard Standard->Dilution Injection Inject into GC Dilution->Injection Separation Chromatographic Separation (HP-5MS) Injection->Separation Detection Mass Spectrometry (EI, 40-400 amu) Separation->Detection Identification Identify Peaks (Mass Spectra & RT) Detection->Identification Quantification Calculate Purity (Area Normalization) Identification->Quantification Comparison Compare to Reference Standard Quantification->Comparison

Caption: Workflow for GC-MS Purity Assessment of this compound.

Logical Framework for Purity Assessment

The assessment follows a logical progression from initial physical and chemical tests to a detailed chromatographic analysis, culminating in a direct comparison to the reference standard.

logical_framework Start Receive Synthetic This compound Batch PhysChem Perform Physical/Chemical Tests (Refractive Index, Specific Gravity, Acid Value) Start->PhysChem GCPurity Determine Purity & Impurity Profile by GC-MS/FID Start->GCPurity CompareSpec Compare Results to Batch Specifications PhysChem->CompareSpec CompareRef Compare Chromatogram to Reference Standard Profile GCPurity->CompareRef Decision Accept or Reject Batch CompareSpec->Decision CompareRef->Decision Pass Batch Meets Purity Requirements Decision->Pass Pass Fail Batch Fails Purity Requirements Decision->Fail Fail

References

Maximizing Terpinyl Acetate Yield: A Comparative Guide to Extraction Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize the extraction of terpinyl acetate, a valuable monoterpenoid ester with applications in pharmaceuticals and fragrances, selecting the most effective extraction method is paramount. This guide provides an objective comparison of various extraction techniques, supported by experimental data, to elucidate the optimal strategy for maximizing this compound yield from natural sources, primarily focusing on Elettaria cardamomum (cardamom), a plant known for its high this compound content.

Comparative Analysis of Extraction Yields

The efficiency of an extraction method is determined by its ability to yield a high concentration of the target compound. The following table summarizes quantitative data on total essential oil yield and the corresponding α-terpinyl acetate percentage from cardamom, allowing for a comparative assessment of each technique's performance.

Extraction TechniquePlant MaterialTotal Essential Oil Yield (% w/w)α-Terpinyl Acetate in Essential Oil (%)Calculated α-Terpinyl Acetate Yield (% w/w)Reference
HydrodistillationE. cardamomum fruits4.540-52.11.8 - 2.34[1]
Steam DistillationE. cardamomum fruits~2.6~40.56~1.05[2]
Solvent Extraction (Hexane)E. cardamomum seeds7.6Not specifiedNot specified[3]
Microwave-Assisted Hydrodistillation (MAHD)Haplophyllum robustum0.54Not specifiedNot specified[4]
Ultrasound-Assisted Extraction (UAE) with DIC pre-treatmentE. cardamomum seeds22.53Not specifiedNot specified[5]

Note: The calculated α-terpinyl acetate yield is an estimation based on the total essential oil yield and the reported percentage of α-terpinyl acetate in the oil. Direct yield data for this compound is often not reported. The data for MAHD is from a different plant and is included for a broader perspective on the technique's efficiency.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections outline the experimental protocols for the key extraction techniques discussed.

Hydrodistillation

This is a traditional and widely used method for extracting essential oils.

Protocol for Elettaria cardamomum [6]

  • Material Preparation: 70 g of dried cardamom fruits are ground into a coarse powder.

  • Apparatus: A Clevenger-type apparatus is used for the extraction.

  • Extraction: The ground material is placed in a flask with distilled water. The mixture is heated to boiling, and the steam, carrying the volatile essential oils, is condensed.

  • Duration: The hydrodistillation process is carried out for 4 hours.

  • Collection: The collected essential oil is separated from the aqueous layer.

  • Drying: Anhydrous sodium sulfate is used to remove any residual water from the essential oil.

  • Storage: The final oil is stored in an amber-colored bottle at 4°C.

Steam Distillation

In this method, steam is generated externally and passed through the plant material.

General Protocol for Cardamom [7]

  • Material Preparation: Dried and cleaned cardamom pods are crushed or slightly broken.

  • Apparatus: A stainless steel distillation chamber connected to a steam generator, a condenser, and a separator.

  • Extraction: The prepared cardamom is loaded into the distillation chamber. Steam is introduced under controlled temperature and pressure, which vaporizes the essential oils.

  • Condensation: The vapor mixture of water and essential oil is passed through a condenser.

  • Separation: The condensed liquid is collected in a separator where the essential oil, being less dense, separates from the hydrosol.

  • Purification: The collected oil is filtered to remove any impurities.

  • Storage: The purified oil is stored in airtight containers.

Solvent Extraction

This method utilizes organic solvents to dissolve the essential oils from the plant matrix.

Protocol for Elettaria cardamomum Seeds [3]

  • Material Preparation: 12 g of cardamom seeds are used.

  • Solvent: Hexane is used as the extraction solvent.

  • Extraction: The sample is subjected to extraction with hexane at 25°C for 24 hours.

  • Solvent Removal: The solvent is evaporated from the extract to yield the essential oil.

Microwave-Assisted Hydrodistillation (MAHD)

MAHD is a more recent technique that uses microwave energy to heat the water and plant material, accelerating the extraction process.

Comparative Protocol [8]

  • Apparatus: A modified microwave oven equipped with a hydrodistillation setup.

  • Extraction: The plant material is placed in a flask with water inside the microwave cavity.

  • Microwave Irradiation: Microwave energy is applied, causing the water within the plant material to heat up and rupture the oil-containing structures, releasing the essential oil.

  • Comparison: The extraction time for MAHD was significantly shorter (37.5 minutes) compared to conventional hydrodistillation (120 minutes) to achieve a similar yield of essential oil (1.73% for MAHD vs. 1.71% for HD).[8]

Ultrasound-Assisted Extraction (UAE)

UAE employs high-frequency sound waves to create cavitation bubbles in the solvent, which collapse near the plant cell walls, enhancing solvent penetration and mass transfer.

General Protocol [9]

  • Apparatus: An ultrasonic bath or probe system.

  • Extraction: The plant material is immersed in a solvent in the extraction vessel.

  • Sonication: The mixture is subjected to ultrasonic waves at a specific frequency and power. The cavitation effect disrupts the plant cell walls, facilitating the release of essential oils into the solvent.

  • Parameters: Key parameters to optimize include ultrasonic power, temperature, and extraction time. For instance, oil yield can be increased by optimizing sonication time at a specific power.[9] A study on celery seeds showed a 48.3% increase in essential oil yield with ultrasound-assisted hydrodistillation compared to classical hydrodistillation.[10]

Visualization of Extraction Workflows

To better understand the procedural flow of these extraction techniques, the following diagrams have been generated using the DOT language.

Extraction_Workflows cluster_HD Hydrodistillation cluster_SD Steam Distillation cluster_SE Solvent Extraction cluster_MAHD Microwave-Assisted Hydrodistillation cluster_UAE Ultrasound-Assisted Extraction HD_Start Start HD_Prep Grind Plant Material HD_Start->HD_Prep HD_Mix Mix with Water in Flask HD_Prep->HD_Mix HD_Heat Heat to Boiling HD_Mix->HD_Heat HD_Condense Condense Steam HD_Heat->HD_Condense HD_Separate Separate Oil and Water HD_Condense->HD_Separate HD_Dry Dry Essential Oil HD_Separate->HD_Dry HD_End End HD_Dry->HD_End SD_Start Start SD_Prep Crush Plant Material SD_Start->SD_Prep SD_Load Load into Chamber SD_Prep->SD_Load SD_Steam Introduce Steam SD_Load->SD_Steam SD_Condense Condense Vapor SD_Steam->SD_Condense SD_Separate Separate Oil and Hydrosol SD_Condense->SD_Separate SD_Filter Filter Essential Oil SD_Separate->SD_Filter SD_End End SD_Filter->SD_End SE_Start Start SE_Prep Prepare Plant Material SE_Start->SE_Prep SE_Extract Extract with Solvent SE_Prep->SE_Extract SE_Evap Evaporate Solvent SE_Extract->SE_Evap SE_End End SE_Evap->SE_End MAHD_Start Start MAHD_Prep Prepare Plant Material MAHD_Start->MAHD_Prep MAHD_Mix Mix with Water in Flask MAHD_Prep->MAHD_Mix MAHD_Microwave Apply Microwave Irradiation MAHD_Mix->MAHD_Microwave MAHD_Condense Condense Steam MAHD_Microwave->MAHD_Condense MAHD_Separate Separate Oil and Water MAHD_Condense->MAHD_Separate MAHD_End End MAHD_Separate->MAHD_End UAE_Start Start UAE_Prep Prepare Plant Material UAE_Start->UAE_Prep UAE_Mix Mix with Solvent UAE_Prep->UAE_Mix UAE_Sonicate Apply Ultrasonic Waves UAE_Mix->UAE_Sonicate UAE_Separate Separate Extract from Solid UAE_Sonicate->UAE_Separate UAE_Evap Evaporate Solvent UAE_Separate->UAE_Evap UAE_End End UAE_Evap->UAE_End

Caption: Comparative workflow of different extraction techniques.

Logical Relationship for Method Selection

The choice of an extraction method depends on a variety of factors including desired yield, purity, cost, and environmental impact. The following diagram illustrates the logical considerations for selecting an appropriate technique.

Method_Selection Start Goal: Maximize this compound Yield HighYield High Yield Required? Start->HighYield Purity High Purity Critical? HighYield->Purity Yes Cost Low Cost a Priority? HighYield->Cost No Green 'Green' Method Preferred? Purity->Green Yes SE Solvent Extraction (High Yield, Solvent Residue Concern) Purity->SE No Cost->Green No HD_SD Hydrodistillation / Steam Distillation (Lower Cost, Traditional) Cost->HD_SD Yes UAE Ultrasound-Assisted Extraction (UAE) Green->UAE Yes MAHD Microwave-Assisted Hydrodistillation (MAHD) Green->MAHD Yes SFE Supercritical Fluid Extraction (SFE) (High Purity, High Cost) Green->SFE Consider

Caption: Decision tree for selecting an extraction method.

Conclusion

The selection of an optimal extraction technique for maximizing this compound yield is a multi-faceted decision. While traditional methods like hydrodistillation and steam distillation are cost-effective and widely used, they may offer lower yields compared to more modern techniques.[11] Solvent extraction can provide high yields but raises concerns about solvent residue and environmental impact.[3]

Emerging "green" technologies such as Microwave-Assisted Hydrodistillation (MAHD) and Ultrasound-Assisted Extraction (UAE) present compelling advantages.[12][13] MAHD significantly reduces extraction time and energy consumption while maintaining comparable yields to traditional methods.[8] UAE has been shown to substantially increase essential oil yields and can be a highly efficient method.[10] For applications demanding the highest purity, Supercritical Fluid Extraction (SFE) is a strong candidate, although it typically involves higher initial investment costs.

Ultimately, the choice of extraction method will depend on the specific research or production goals, balancing the need for high yield and purity with considerations of cost, time, and environmental sustainability. For maximizing this compound yield in a time and energy-efficient manner, MAHD and UAE represent the most promising avenues for further optimization.

References

Safety Operating Guide

Safeguarding Your Laboratory and the Environment: Proper Disposal of Terpinyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, maintaining a safe and compliant laboratory environment is paramount. The proper disposal of chemical waste, such as terpinyl acetate, is a critical component of this responsibility. Adherence to established protocols not only prevents potential workplace accidents but also protects our ecosystem from harmful contaminants. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound.

Immediate Safety and Handling

This compound is classified as a substance that is toxic to aquatic life with long-lasting effects[1][2][3]. Therefore, it is imperative to prevent its release into the environment[1][3][4]. Spills must be collected and managed as hazardous waste[1][5]. In the event of a spill, absorb the material with an inert absorbent such as dry clay, sand, or diatomaceous earth and place it into a suitable, closed container for disposal[1][5].

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be conducted in accordance with local, regional, national, and international regulations[1][4]. The following procedure outlines the best practices for its disposal as a hazardous chemical waste:

  • Waste Identification and Classification : Treat all this compound waste, including contaminated materials, as hazardous waste[6]. This is due to its environmental toxicity[1][2][3].

  • Use of Appropriate Waste Containers :

    • Store this compound waste in a container that is compatible with the chemical. The original container is often the best choice[6].

    • Ensure the container is in good condition, free of leaks, and has a secure, screw-on cap[6][7]. Containers should be kept closed except when adding waste[7].

  • Labeling :

    • Clearly label the waste container with a "Hazardous Waste" tag as soon as waste is added[6][8].

    • The label must include the full chemical name ("this compound"), the quantity of waste, the date of generation, the place of origin (e.g., lab and room number), and the principal investigator's name and contact information[8]. Abbreviations and chemical formulas are not permissible[8].

  • Segregation and Storage :

    • Store the this compound waste container in a designated and properly identified satellite accumulation area[9].

    • Segregate this compound waste from incompatible materials to prevent dangerous reactions[10].

    • Always use secondary containment, such as a lab tray, to capture any potential spills or leaks[7]. The secondary container should be capable of holding 110% of the volume of the primary container[7].

  • Arranging for Disposal :

    • Do not dispose of this compound down the drain or in the regular trash[5][9][11].

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and disposal[5].

    • Provide them with a complete list of the chemicals for disposal[8].

  • Disposal of Empty Containers :

    • An empty container that held this compound must be triple-rinsed with a suitable solvent[6][12].

    • The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste[6][12].

    • After triple-rinsing, the container can typically be disposed of as regular trash, but be sure to deface any chemical labels first[6].

Key Chemical Data for Safe Handling and Disposal

For quick reference, the following table summarizes key quantitative data for this compound, which is crucial for its safe handling and storage prior to disposal.

PropertyValueSource
Flash Point > 93.3 °C (> 200.0 °F) Closed Cup[1]
Vapor Pressure 0.06 mm Hg at 25 °C[1]
Molecular Weight 196.29 g/mol [5]
CAS Number 80-26-2[5]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from the point of generation to final removal from the laboratory.

TerpinylAcetateDisposal cluster_generation Waste Generation cluster_procedure Disposal Procedure cluster_spill Spill Management cluster_final Final Disposal A This compound Waste Generated B Identify as Hazardous Waste A->B C Select Compatible Waste Container B->C D Label Container with Hazardous Waste Tag C->D E Store in Designated Area with Secondary Containment D->E F Contact EHS for Waste Pickup E->F I Licensed Disposal F->I G Spill Occurs H Absorb with Inert Material G->H H->C

Caption: Workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.